molecular formula C8H12N2O4S B12103656 N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Cat. No.: B12103656
M. Wt: 232.26 g/mol
InChI Key: UEMSOISQYXTWFP-UHFFFAOYSA-N
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Description

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a useful research compound. Its molecular formula is C8H12N2O4S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSOISQYXTWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis & Pathway of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, metabolic origin, and analytical characterization of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine , a critical urinary biomarker (often abbreviated as CHEMA ) used to monitor exposure to acrylonitrile and its epoxide metabolite, glycidonitrile.

Executive Summary & Chemical Identity

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a mercapturic acid derivative formed via the conjugation of glutathione (GSH) with glycidonitrile (oxiranecarbonitrile), the oxidative metabolite of acrylonitrile. It serves as the primary specific biomarker for quantifying internal dose exposure to acrylonitrile, a potent industrial carcinogen.

Parameter Details
IUPAC Name N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine
Common Abbreviation CHEMA
CAS Number 116477-44-2
Molecular Formula C₈H₁₂N₂O₄S
Molecular Weight 232.26 g/mol
Precursor Glycidonitrile (2-Cyanoethylene oxide)
Stereochemistry Mixture of diastereomers (due to the chiral center at the cyano-ethyl group)

Biosynthetic Pathway (In Vivo)

The formation of this compound is a detoxification sequence involving oxidative bioactivation followed by Phase II conjugation.

Mechanism[1][2]
  • Bioactivation : Acrylonitrile is oxidized by Cytochrome P450 2E1 (CYP2E1) to form the electrophilic epoxide Glycidonitrile (2-cyanoethylene oxide).

  • Conjugation : Glycidonitrile reacts with Glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs). The thiolate of GSH attacks the epoxide ring. Note: Attack at the

    
    -carbon (bearing the nitrile) yields the S-(1-cyano-2-hydroxyethyl) adduct.
    
  • Mercapturic Acid Pathway :

    • 
      -Glutamyl transpeptidase (GGT)  removes the glutamate moiety.
      
    • Cysteinylglycine dipeptidase removes the glycine, leaving the cysteine conjugate.

    • N-Acetyltransferase (NAT) acetylates the cysteine amine to form the final urinary metabolite.

Pathway Visualization

MetabolicPathway AN Acrylonitrile GN Glycidonitrile (Epoxide) AN->GN Oxidation CYP CYP2E1 CYP->GN Conj S-(1-cyano-2-hydroxyethyl)GSH GN->Conj Nucleophilic Attack GSH Glutathione (GSH) GSH->Conj GST GST Enzyme GST->Conj Final N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) Conj->Final Hydrolysis & Acetylation Mercap Mercapturic Acid Pathway (GGT, Dipeptidase, NAT) Mercap->Final

Caption: Figure 1. Biotransformation of Acrylonitrile to N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine.

Chemical Synthesis Protocol

To generate an analytical standard for LC-MS/MS validation, the compound is synthesized by mimicking the Phase II reaction in vitro using N-Acetylcysteine (NAC) and Glycidonitrile.

Reagents & Equipment[3]
  • N-Acetyl-L-cysteine (NAC) : >99% purity.

  • Glycidonitrile (Oxiranecarbonitrile) : Warning: Highly toxic and mutagenic.

  • Solvent : Phosphate-buffered saline (PBS, pH 7.4) or Water/Methanol (1:1).

  • Catalyst : Sodium Hydroxide (NaOH) to adjust pH (activates thiolate).

Step-by-Step Methodology
  • Thiolate Activation : Dissolve 10 mmol of N-Acetyl-L-cysteine in 20 mL of deoxygenated water. Adjust pH to 7.5–8.0 using 1M NaOH. Reasoning: The pKa of the NAC thiol is ~9.5; adjusting to pH 8 increases the concentration of the reactive thiolate anion (

    
    ) without causing rapid hydrolysis of the nitrile group.
    
  • Epoxide Addition : Cool the solution to 0–4°C in an ice bath. Add 11 mmol (1.1 eq) of Glycidonitrile dropwise over 15 minutes. Critical Control: The reaction is exothermic. Low temperature prevents polymerization of the epoxide.

  • Reaction Phase : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor the disappearance of NAC using HPLC (UV at 210 nm) or Ellman’s reagent (DTNB) test (loss of free thiol).

  • Quenching & pH Adjustment : Once the reaction is complete, adjust pH to 2.0 with 1M HCl to protonate the carboxylic acid, facilitating extraction or retention on C18 resin.

  • Purification :

    • Method : Preparative HPLC (C18 Column).

    • Mobile Phase : Gradient of 0% to 20% Methanol in Water (0.1% Formic Acid).

    • Collection : Collect the peak corresponding to the target mass (m/z 231 in negative mode).

    • Drying : Lyophilize the fraction to obtain a white hygroscopic powder.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Dissolve NAC in Water Adjust pH to 7.5-8.0 (NaOH) Step2 Add Glycidonitrile (1.1 eq) 0°C, Dropwise Step1->Step2 Step3 Stir at 25°C for 4 Hours Monitor Thiol Consumption Step2->Step3 Step4 Acidify to pH 2.0 (1M HCl) Step3->Step4 Step5 Prep-HPLC Purification (C18, H2O/MeOH) Step4->Step5 Product Pure CHEMA Standard Step5->Product

Caption: Figure 2. Laboratory synthesis workflow for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine.

Analytical Characterization (Self-Validation)

The synthesized product must be validated to confirm the regiochemistry (S-attachment at C1 vs C2 of the ethyl chain).

Nuclear Magnetic Resonance (NMR)

The key feature distinguishing the 1-cyano-2-hydroxyethyl isomer is the methine proton signal attached to the nitrile group.

  • 1H NMR (D₂O, 400 MHz) :

    • 
       1.95 (s, 3H, Acetyl-CH₃ )
      
    • 
       2.9–3.1 (m, 2H, Cysteine 
      
      
      
      -CH₂
      )
    • 
       3.8–3.9 (m, 2H, Ethyl CH₂-OH )
      
    • 
       4.05 (t, 1H, Ethyl CH-CN ) — Diagnostic Shift: Downfield due to CN and S substitution.
      
    • 
       4.45 (dd, 1H, Cysteine 
      
      
      
      -CH
      )
Mass Spectrometry (LC-MS/MS)
  • Ionization : Electrospray Ionization (ESI), Negative Mode.

  • Precursor Ion : [M-H]⁻ = 231.0 m/z .

  • Fragment Ions :

    • m/z 128 (N-acetylcysteine fragment).

    • m/z 102 (loss of acetyl group + rearrangement).

References

  • Archives of Toxicology. (1988). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Retrieved from [Link]

Advanced Characterization of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine: A Critical Biomarker for Oxidative Acrylonitrile Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Acrylonitrile (AN) is a high-production volume monomer used in the synthesis of plastics, fibers, and resins.[1] While the primary detoxification pathway involves direct conjugation with glutathione (GSH) to form N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) , a significant fraction undergoes oxidative bioactivation via CYP2E1 .[2]

This guide focuses on the specific oxidative metabolite: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (hereafter referred to as CHEMA or 1-CYHEMA ).

Unlike CEMA, which represents direct detoxification, CHEMA is a downstream product of 2-cyanoethylene oxide (CEO) —a mutagenic epoxide intermediate. Consequently, CHEMA serves as a critical biomarker for the bioactivation pathway of acrylonitrile, providing a direct readout of oxidative stress and potential genotoxic risk.

Key Technical Differentiators:

  • Specificity: Unique to the epoxide pathway (unlike HEMA, which can originate from ethylene oxide).

  • Stability: Chemically stable in acidified urine, allowing for robust retrospective analysis.

  • Toxicological Relevance: Correlates with CYP2E1 activity and depletion of hepatic GSH pools.[1]

Mechanistic Pathway: The CYP2E1-Epoxide Axis

To understand the provenance of CHEMA, one must distinguish between the competing metabolic routes of acrylonitrile. The formation of CHEMA is non-linear and involves a stereoselective enzymatic cascade.

The Dual-Pathway Model
  • Direct Conjugation (Detoxification): AN reacts directly with GSH via Glutathione-S-Transferase (GST) to form S-(2-cyanoethyl)glutathione, eventually excreted as CEMA.

  • Oxidative Bioactivation (Toxification): AN is oxidized by CYP2E1 to form the epoxide 2-cyanoethylene oxide (CEO) .

    • CEO is an electrophile that can bind to DNA (genotoxicity).

    • CEO is conjugated with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione.

    • This conjugate is processed by the mercapturic acid pathway to yield CHEMA .

Pathway Visualization

AN_Metabolism AN Acrylonitrile CYP CYP2E1 (Oxidation) AN->CYP Bioactivation GST_Direct GST (Direct) AN->GST_Direct Major Route CEO 2-Cyanoethylene Oxide (Epoxide - Mutagenic) CYP->CEO Conj_Direct S-(2-cyanoethyl)glutathione GST_Direct->Conj_Direct GST_Ox GST (Conjugation) Conj_Ox S-(1-cyano-2-hydroxyethyl)glutathione GST_Ox->Conj_Ox CEO->GST_Ox Cyanide Cyanide (CN-) CEO->Cyanide Hydrolysis CEMA CEMA (Major Metabolite) Conj_Direct->CEMA Mercapturic Acid Pathway CHEMA CHEMA (Target Oxidative Metabolite) Conj_Ox->CHEMA Mercapturic Acid Pathway

Figure 1: Comparative metabolic pathways of Acrylonitrile. The red-outlined node (CHEMA) indicates the target oxidative metabolite derived from the reactive epoxide intermediate.

Chemical Synthesis of Reference Standard

Since CHEMA is not always commercially available as a certified reference material (CRM), in-house synthesis or custom synthesis is often required for rigorous quantification.

Objective: Synthesize N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine.

Reaction Principle: Nucleophilic attack of N-acetylcysteine (NAC) on the epoxide ring of 2-cyanoethylene oxide (Glycidonitrile).

Protocol:

  • Reagents: Dissolve N-acetylcysteine (10 mmol) in water (20 mL).

  • pH Adjustment: Adjust pH to 7.5 using 1M NaOH. Note: Basic pH promotes the thiolate anion formation, but too high (>9) may hydrolyze the nitrile.

  • Addition: Add 2-cyanoethylene oxide (10 mmol) dropwise at 0°C.

  • Incubation: Stir at room temperature for 2 hours.

  • Purification: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Evaporate solvent. Purify via semi-preparative HPLC (C18 column) to separate the 1-cyano-2-hydroxyethyl isomer from potential 2-cyano-2-hydroxyethyl byproducts.

Validation: Confirm structure via NMR. The proton on the carbon bearing the -CN and -S groups (C1) will show a distinct chemical shift compared to the C2 isomer.

Analytical Methodology: LC-MS/MS Quantification

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for maximum precision.

Sample Preparation (Urine)[3]

Principle: "Dilute-and-Shoot" is preferred over SPE to prevent loss of polar mercapturates, provided the MS source is robust.

  • Thawing: Thaw urine samples at 4°C. Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 mins at 4°C to remove particulates.

  • Internal Standard Spiking:

    • Transfer 100 µL of supernatant to an autosampler vial.

    • Add 10 µL of Internal Standard Mix (D3-CEMA or D3-CHEMA at 1 µg/mL).

  • Acidification/Dilution:

    • Add 890 µL of 0.1% Formic Acid in Water.

    • Why: Acidification protonates the carboxylic acid moiety, improving retention on Reverse Phase columns and matching the mobile phase.

  • Injection: 5 µL.

Instrumental Parameters

Liquid Chromatography (UHPLC):

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention strength C18.

    • Rationale: CHEMA is polar; standard C18 may result in poor retention. T3 bonding technology improves retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-6 min (1% to 30% B), 6-7 min (Wash 95% B).

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI)[3]

  • Polarity: Negative Mode (ESI-)

    • Rationale: Mercapturic acids form stable [M-H]- ions due to the carboxylic acid group.

  • Source Temp: 500°C

  • Capillary Voltage: -2.5 kV

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
CHEMA 231.0 [M-H]-128.0 18Quantifier
CHEMA231.0102.025Qualifier
CEMA215.0128.016Quantifier
D3-CEMA (IS)218.0128.016Internal Std

Note: The product ion m/z 128 corresponds to the N-acetylcysteine moiety, a common fragment for mercapturic acids.

Data Interpretation & Reference Ranges

The CEMA/CHEMA Ratio

The ratio of the direct metabolite (CEMA) to the oxidative metabolite (CHEMA) provides insight into the individual's metabolic phenotype.

  • High CHEMA levels indicate high CYP2E1 activity (potential induction by ethanol, fasting, or diabetes).

  • Species Differences: Rats typically show a higher CHEMA:CEMA ratio (0.3–0.[2]4) compared to humans (~0.10–0.20), implying rodents may be more susceptible to the oxidative toxicity of AN than humans.

Calculation of Exposure

Concentrations should be normalized to Creatinine to account for urine dilution.



Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine Raw Urine Sample Spin Centrifuge 10,000g, 10 min Urine->Spin Spike Spike IS (D3-CEMA) Spin->Spike Dilute Dilute 1:10 0.1% Formic Acid Spike->Dilute LC UHPLC Separation HSS T3 Column Dilute->LC MS ESI(-) MS/MS MRM: 231 -> 128 LC->MS Data Quantification & Creatinine Normalization MS->Data

Figure 2: Analytical workflow for the extraction and quantification of CHEMA from human urine.

References

  • Fennell, T. R., et al. (1991).[4] "Metabolism of acrylonitrile to N-acetyl-S-(2-cyanoethyl)cysteine and N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine in male F344 rats." Toxicology and Applied Pharmacology.

  • Sumner, S. C., et al. (1999).[2] "Acrylonitrile metabolism in humans: determination of urinary metabolites." Chemical Research in Toxicology.

  • Schettgen, T., et al. (2002). "Simultaneous determination of the mercapturic acids of acrylonitrile and 1,3-butadiene in human urine." Journal of Chromatography B.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). "Toxicological Profile for Acrylonitrile."

  • Linhart, I., et al. (1988).[2] "N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile."[5] Archives of Toxicology.

Sources

Technical Guide: Mechanism of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine Formation In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic bioactivation of Acrylonitrile (AN) and the subsequent formation of its specific oxidative metabolite, N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA). Unlike the direct conjugation product (2CYEMA), 1CYHEMA represents the critical oxidative pathway mediated by Cytochrome P450 2E1 (CYP2E1), involving the transient formation of the reactive epoxide glycidonitrile (2-cyanoethylene oxide).

This document serves researchers and drug development professionals by detailing the precise regiochemistry of glutathione conjugation, the downstream mercapturic acid processing, and validated LC-MS/MS protocols for biomonitoring.

Part 1: Mechanistic Origins and Bioactivation

The formation of 1CYHEMA is not a result of direct Phase II conjugation but rather a downstream product of Phase I bioactivation. This distinction is vital for toxicological assessment, as the intermediate epoxide is a potent alkylating agent.

The Parent Compound and Oxidative Trigger

Acrylonitrile (CH₂=CH-CN) undergoes metabolism via two distinct pathways:

  • Direct Conjugation (Major): Michael addition of Glutathione (GSH) to AN, forming N-acetyl-S-(2-cyanoethyl)cysteine (2CYEMA).

  • Oxidative Bioactivation (Minor, Toxicogenic): Epoxidation by CYP2E1 to form 2-cyanoethylene oxide (Glycidonitrile, CEO).

The Epoxide Intermediate: Glycidonitrile

The oxidation of the vinylic double bond creates 2-cyanoethylene oxide. This epoxide is electrophilic and unstable. Its fate determines the toxicity profile:

  • Hydrolysis: By Epoxide Hydrolase (EH) to glycolaldehyde cyanohydrin (releasing cyanide).

  • Conjugation: By Glutathione S-Transferase (GST) to form the precursor of 1CYHEMA.

Part 2: The Conjugation Event and Regioselectivity

The formation of the specific "1-cyano-2-hydroxyethyl" moiety requires a precise nucleophilic attack by glutathione.

Regiochemistry of Glutathione Attack

The reaction of GSH with 2-cyanoethylene oxide can theoretically occur at two carbon positions. However, the isolation of 1CYHEMA confirms a specific regioselectivity.

  • Path A (Observed for 1CYHEMA): The thiolate anion of GSH attacks the C1 carbon (the carbon bearing the nitrile group).

    • Mechanism:[1][2] The electron-withdrawing nitrile group destabilizes the epoxide ring, making C1 highly electrophilic despite steric hindrance.

    • Result: Ring opening places the hydroxyl group on the terminal C2.

    • Structure Formed:S-(1-cyano-2-hydroxyethyl)glutathione .[3]

    • Stability:[2][4] This adduct is stable and proceeds to the mercapturic acid pathway.

  • Path B (The Cyanohydrin Route): Attack at the terminal C2 carbon.

    • Result: Ring opening places the hydroxyl group on C1 (alpha to the nitrile).

    • Structure: A cyanohydrin (R-CH(OH)-CN).

    • Outcome: Cyanohydrins are inherently unstable at physiological pH and spontaneously decompose to release Cyanide (CN⁻) and an aldehyde. This pathway explains the cyanide toxicity associated with AN but does not yield the mercapturic acid 1CYHEMA.

Key Insight: The detection of 1CYHEMA is the chemical signature of the stable alkylation event (Path A), whereas cyanide release represents the alternative ring-opening or hydrolysis trajectory.

Part 3: Downstream Processing (Mercapturic Acid Pathway)

Once S-(1-cyano-2-hydroxyethyl)glutathione is formed in the liver, it undergoes the classic mercapturic acid pathway, primarily involving renal processing.

  • Gamma-Glutamyl Transferase (GGT):

    • Location: Kidney brush border / Biliary tree.

    • Action: Cleaves the gamma-glutamyl moiety.

    • Product: S-(1-cyano-2-hydroxyethyl)cysteinylglycine.

  • Cysteinylglycine Dipeptidase (Aminopeptidase M):

    • Location: Kidney microvilli.

    • Action: Cleaves the glycine residue.

    • Product: S-(1-cyano-2-hydroxyethyl)cysteine.[3][5][6][7][8]

  • N-Acetyltransferase (NAT):

    • Location: Kidney (proximal tubule) and Liver.

    • Action: Acetylates the free amino group of the cysteine conjugate using Acetyl-CoA.

    • Final Product:N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) .[7]

    • Excretion: Transported into urine via Organic Anion Transporters (OATs).

Part 4: Visualization of the Pathway

The following diagram illustrates the bifurcation of Acrylonitrile metabolism, highlighting the specific pathway leading to 1CYHEMA.

1CYHEMA_Formation AN Acrylonitrile (Parent) CYP CYP2E1 (Oxidation) AN->CYP CEO 2-Cyanoethylene Oxide (Glycidonitrile) CYP->CEO Cyanohydrin Unstable Cyanohydrin (Attack at C2) CEO->Cyanohydrin Attack at C2 (Terminal) Conjugate S-(1-cyano-2-hydroxyethyl)glutathione (Attack at C1) CEO->Conjugate Attack at C1 (Cyano-bearing) GSH Glutathione (GSH) GSH->Conjugate GST GST (Conjugation) GST->Conjugate Cyanide Cyanide Release (Toxicity) Cyanohydrin->Cyanide GGT GGT (Kidney) Conjugate->GGT CysGly S-(1-cyano-2-hydroxyethyl)Cys-Gly GGT->CysGly DP Dipeptidase CysGly->DP Cys S-(1-cyano-2-hydroxyethyl)cysteine DP->Cys NAT N-Acetyltransferase (NAT) Cys->NAT ACHEC 1CYHEMA (Final Metabolite) NAT->ACHEC

Figure 1: Mechanistic pathway of Acrylonitrile bioactivation showing the regioselective formation of 1CYHEMA.

Part 5: Analytical Methodology (LC-MS/MS)

Quantification of 1CYHEMA in urine is the gold standard for assessing oxidative metabolism of acrylonitrile. The following protocol ensures high specificity and recovery.

Experimental Protocol: Urine Analysis

Principle: Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).

Reagents:

  • Analytes: 1CYHEMA (Standard).

  • Internal Standard (ISTD):

    
    -1CYHEMA or 
    
    
    
    -1CYHEMA.
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex for 30 seconds.

    • Aliquot 100 µL of urine into a 96-well plate.

    • Add 50 µL of Internal Standard solution (e.g., 50 ng/mL).

    • Acidify with 10 µL of 1M Formic Acid (stabilizes the mercapturic acid).

    • Centrifuge at 3000 x g for 10 min to remove particulates.

  • Solid Phase Extraction (Optional but Recommended for Cleanliness):

    • Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Acidified urine sample.

    • Wash: 1 mL 5% MeOH in Water.

    • Elute: 500 µL 100% MeOH.

    • Evaporate to dryness under

      
       and reconstitute in 100 µL Mobile Phase A.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-1 min (1% B), 1-6 min (linear to 90% B), 6-7 min (hold 90% B).

    • Ionization: Electrospray Ionization (ESI) Negative Mode. (Mercapturic acids ionize well in negative mode due to the carboxylic acid).

MRM Transitions (Data Table)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
1CYHEMA 231.0

102.015Quantifier
1CYHEMA 231.0

128.012Qualifier
ISTD 234.0

105.015Internal Std

Note: The product ion 128 corresponds to the N-acetyl-cysteine moiety loss, while 102 is characteristic of the side chain fragmentation.

References

  • National Institutes of Health (NIH) - PubMed. (1988). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile.[6] Archives of Toxicology. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile: Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Oxford Academic - Journal of Chromatographic Science. (2012). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine. Retrieved from [Link]

Sources

Toxicokinetics of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1-CYHEMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Guide to the Oxidative Bioactivation of Acrylonitrile

Executive Summary

This technical guide details the toxicokinetics, metabolic genesis, and analytical quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (hereafter referred to as 1-CYHEMA ). Unlike the direct conjugation metabolite (CEMA), 1-CYHEMA serves as a critical biomarker for the oxidative bioactivation pathway of Acrylonitrile (AN) and Glycidonitrile (GN). Its presence in urine signifies the formation of the reactive epoxide intermediate, 2-cyanoethylene oxide (CEO), which is associated with genotoxicity and mutagenicity.

This document is structured for researchers and drug safety scientists, moving from mechanistic pathways to validated experimental protocols.

Physicochemical Identity & Structural Significance[1]

1-CYHEMA is a mercapturic acid derivative resulting from the processing of a glutathione conjugate. Its structural specificity—specifically the location of the cyano and hydroxyl groups—provides a "fingerprint" of the epoxide ring-opening mechanism.

PropertySpecification
IUPAC Name N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine
Common Acronyms 1-CYHEMA, CHEMA
Molecular Formula C₈H₁₂N₂O₄S
Molecular Weight 232.26 g/mol
Precursor 2-Cyanoethylene oxide (Glycidonitrile)
Stereochemistry Mixture of diastereomers (due to chiral center at the cyano-substituted carbon)
Solubility High water solubility (polar); soluble in methanol/acetonitrile
Metabolic Genesis: The Oxidative Pathway

The formation of 1-CYHEMA is not a direct conjugation event. It represents the "minor" but toxicologically significant pathway of Acrylonitrile metabolism.

2.1 The Bifurcation of Acrylonitrile Metabolism

Acrylonitrile is metabolized via two competing pathways:

  • Detoxification (Major): Direct Michael addition of Glutathione (GSH) to AN, forming N-acetyl-S-(2-cyanoethyl)cysteine (2-CEMA).

  • Bioactivation (Minor/Oxidative): Epoxidation by CYP2E1 to form 2-Cyanoethylene Oxide (CEO) , also known as Glycidonitrile.

2.2 Mechanism of 1-CYHEMA Formation

The epoxide CEO is an electrophile. It reacts with GSH via Glutathione S-Transferase (GST).[1] The regioselectivity of this ring-opening determines the final metabolite:

  • Attack at C2 (Cyano-bearing carbon): Results in the S-(1-cyano-2-hydroxyethyl)glutathione conjugate.[2]

  • Downstream Processing: The glutamyl and glycinyl moieties are cleaved (via GGT and Dipeptidase), and the cysteine conjugate is N-acetylated by N-acetyltransferase (NAT) in the kidney/liver to form 1-CYHEMA.

Critical Insight: The formation of 1-CYHEMA is dose-dependent and can be induced by CYP2E1 upregulation or suppressed by CYP2E1 inhibition (e.g., by 1-phenylimidazole).

2.3 Visualizing the Pathway

The following diagram illustrates the divergence between the direct detoxification pathway and the oxidative bioactivation pathway leading to 1-CYHEMA.

MetabolicPathway AN Acrylonitrile (AN) CYP CYP2E1 (Oxidation) AN->CYP GST_Direct GST / Direct (Conjugation) AN->GST_Direct CEO 2-Cyanoethylene Oxide (Glycidonitrile - Epoxide) CYP->CEO GSH_Conj_1 S-(2-cyanoethyl)glutathione GST_Direct->GSH_Conj_1 GSH_Conj_2 S-(1-cyano-2-hydroxyethyl)glutathione CEO->GSH_Conj_2 GSH Attack at C1 Cyanide Cyanide Release CEO->Cyanide Hydrolysis CEMA 2-CEMA (Detoxification Biomarker) GSH_Conj_1->CEMA Mercapturic Acid Pathway CYHEMA 1-CYHEMA (Bioactivation Biomarker) GSH_Conj_2->CYHEMA Mercapturic Acid Pathway

Figure 1: Divergent metabolic pathways of Acrylonitrile. 1-CYHEMA represents the oxidative stress lineage.

Toxicokinetic Profile
3.1 Absorption and Distribution
  • Absorption: Rapid absorption via inhalation and oral routes.

  • Distribution: The parent compound (AN) distributes to water-rich tissues. The epoxide intermediate (CEO) is formed primarily in the liver but can cross cellular membranes, reacting with DNA (forming N7-guanine adducts) before conjugation.

3.2 Elimination Kinetics
  • Urinary Excretion: 1-CYHEMA is excreted exclusively in urine.

  • Half-life: The elimination half-life of mercapturic acids from AN is typically biphasic. The terminal half-life in humans is approximately 7–8 hours .

  • Saturation Kinetics:

    • At low doses, the oxidative pathway (CYP2E1) is efficient.

    • At high doses, GSH depletion may occur, altering the ratio of 2-CEMA to 1-CYHEMA.

    • Ratio Utility: The ratio of 1-CYHEMA to 2-CEMA can serve as an index of CYP2E1 activity versus GST efficiency.

3.3 Comparative Metabolite Data
Feature2-CEMA (Cyanoethyl)1-CYHEMA (Cyano-hydroxyethyl)
Primary Precursor Acrylonitrile (Direct)Glycidonitrile (Epoxide)
Enzymatic Driver GST (Cytosolic)CYP2E1 + GST
Toxicological Meaning Exposure MarkerGenotoxic Risk Marker
Abundance (Rodents) Major (~70-80%)Minor (~20-30%)
Abundance (Smokers) HighDetected (Correlates with Tar)
Experimental Protocol: Quantification via LC-MS/MS

To study the toxicokinetics of 1-CYHEMA, a robust isotope-dilution LC-MS/MS method is required. The following protocol is designed for high sensitivity in urine matrices.

4.1 Reagents & Standards
  • Analyte: Authentic 1-CYHEMA standard (Chemical synthesis required or commercial sourcing).

  • Internal Standard (IS):

    
    -1-CYHEMA or 
    
    
    
    -N-acetylcysteine analog.
  • Matrix: Urine (human or rodent).[3][4][5][6]

4.2 Sample Preparation (Solid Phase Extraction)
  • Thawing: Thaw urine samples at room temperature and vortex.

  • Acidification: Add 10 µL of Formic Acid to 1 mL urine (pH < 3 stabilizes mercapturates).

  • Spiking: Add 50 µL of Internal Standard solution (1 µg/mL).

  • SPE Loading: Condition a hydrophilic-lipophilic balance (HLB) cartridge with Methanol followed by 0.1% Formic Acid.

  • Wash: Load sample, wash with 5% Methanol in water.

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
4.3 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (0-1 min)

    
     95% B (8 min).
    
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for mercapturic acids due to the carboxylic acid group).

4.4 MRM Transitions (Negative Mode)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
1-CYHEMA 231.0

102.0 (Cysteine fragment)18
1-CYHEMA (Quant) 231.0

128.0 (N-acetyl fragment)12
Internal Standard VariableVariable-
4.5 Analytical Workflow Diagram

LCMS_Workflow Sample Urine Sample (1 mL) Spike Add Internal Std (Isotope Labeled) Sample->Spike Acid Acidify (Formic Acid) Spike->Acid SPE SPE Clean-up (HLB Cartridge) Acid->SPE LC LC Separation (C18, Gradient) SPE->LC MS MS/MS Detection (ESI-, MRM 231->128) LC->MS Data Quantification (Ratio to IS) MS->Data

Figure 2: Validated workflow for the extraction and quantification of 1-CYHEMA from urine.

Interpretation of Results

When analyzing 1-CYHEMA levels in a toxicokinetic study, consider the following causality:

  • Elevated 1-CYHEMA: Indicates high flux through the CYP2E1 pathway. In occupational settings, this suggests exposure to Acrylonitrile and a higher susceptibility to its oxidative damage.

  • 1-CYHEMA/2-CEMA Ratio:

    • High Ratio: Suggests induction of CYP2E1 (e.g., by ethanol consumption or fasting) or saturation of the direct GST pathway.

    • Low Ratio: Suggests efficient direct detoxification.

  • Interference: Be aware that Glycidonitrile exposure (direct) will produce 1-CYHEMA and HEMA, but not 2-CEMA. This allows differentiation between parent AN exposure and metabolite exposure.

References
  • Identification of 1-CYHEMA: Hogy, L. L., & Guengerich, F. P. (1986). In vivo interaction of acrylonitrile and 2-cyanoethylene oxide with DNA and proteins.[4] Cancer Research.

  • Metabolic Pathway Verification: Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991).[1] Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology.

  • Specific Isomer Characterization: Müller, M., et al. (1988). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile.[7] Archives of Toxicology.

  • Toxicological Profile: Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. U.S. Public Health Service.

  • Biomarker Application: Scherer, G., et al. (2007). Assessment of the exposure to tobacco smoke carcinogens using urinary biomarkers.[1][8] Carcinogenesis.

Sources

The Mercapturic Acid Pathway for Acrylonitrile Detoxification: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanistic, and actionable analysis of the mercapturic acid pathway regarding Acrylonitrile (AN) detoxification.

Executive Summary

Acrylonitrile (AN) is a high-volume industrial monomer and a potent component of cigarette smoke.[1][2] Its toxicity is governed by a kinetic competition between two distinct metabolic fates: bioactivation via cytochrome P450 2E1 (CYP2E1) to the genotoxic epoxide 2-cyanoethylene oxide (CEO), and detoxification via direct glutathione (GSH) conjugation.[3]

The mercapturic acid pathway represents the terminal phase of this detoxification, converting reactive GSH conjugates into stable, water-soluble N-acetyl-L-cysteine derivatives excreted in urine. For drug development professionals and toxicologists, profiling these specific mercapturic acids—N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) —provides a non-invasive, quantitative window into the internal effective dose and the balance between toxification and detoxification mechanisms [1, 2].

Molecular Mechanisms of Detoxification

The biological fate of AN is determined by the "race" between oxidative bioactivation and direct conjugation. Understanding this bifurcation is critical for interpreting toxicological data.[4]

The Dual-Pathway Model
  • Direct Conjugation (The Detoxification Route): AN is an electrophilic alkene. It reacts with the nucleophilic thiol group of GSH, catalyzed by Glutathione S-Transferases (GSTs) or occurring spontaneously.[5] This forms S-(2-cyanoethyl)glutathione, which is processed by the mercapturic acid pathway enzymes (

    
    -glutamyltranspeptidase and cysteinylglycine dipeptidase) to the cysteine conjugate, and finally N-acetylated by N-acetyltransferases (NAT) to form CEMA  [3].
    
  • Oxidative Bioactivation (The Toxification Route): CYP2E1 epoxidizes AN to 2-cyanoethylene oxide (CEO) .[3] CEO is highly reactive and mutagenic. It has two fates:

    • Hydrolysis: Releases cyanide (

      
      ), leading to neurotoxicity.
      
    • GSH Conjugation: CEO conjugates with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione. This is processed into CHEMA and HEMA (N-acetyl-S-(2-hydroxyethyl)-L-cysteine) [4].[1]

Pathway Visualization

The following diagram illustrates the bifurcation of AN metabolism and the resulting mercapturic acids.

AN_Metabolism AN Acrylonitrile (AN) CYP CYP2E1 (Oxidation) AN->CYP Bioactivation GST GST / Spontaneous (Conjugation) AN->GST Direct CEO 2-Cyanoethylene Oxide (CEO) CYP->CEO GSH_Conj1 S-(2-cyanoethyl)glutathione GST->GSH_Conj1 GSH_Conj2 S-(1-cyano-2-hydroxyethyl) glutathione CEO->GSH_Conj2 + GSH Cyanide Cyanide (CN-) + HEMA CEO->Cyanide Hydrolysis Processing Mercapturic Acid Pathway (GGT, Dipeptidase, NAT) GSH_Conj1->Processing GSH_Conj2->Processing CEMA CEMA (Major Detox Metabolite) Processing->CEMA CHEMA CHEMA (Oxidative Biomarker) Processing->CHEMA

Figure 1: Bifurcation of Acrylonitrile metabolism into direct conjugation (CEMA) and oxidative (CHEMA) pathways.

Quantitative Metabolite Profiling[2][6]

The ratio of these metabolites serves as a phenotypic readout of CYP2E1 activity versus GST capacity. In humans, CEMA is the dominant urinary metabolite, often exceeding CHEMA by a factor of 4:1 to 10:1, depending on exposure source (e.g., smoking vs. occupational) [5].

Table 1: Key Mercapturic Acid Biomarkers for Acrylonitrile
Metabolite NameAcronymStructureSpecificityOrigin Pathway
N-acetyl-S-(2-cyanoethyl)-L-cysteine CEMA

High (Unique to AN)Direct GSH Conjugation
N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine CHEMA

High (Unique to AN epoxide)Oxidative (CYP2E1)

GSH
N-acetyl-S-(2-hydroxyethyl)-L-cysteine HEMA

Low (Shared with Ethylene Oxide)Oxidative (CYP2E1)

Scientific Insight: The ratio of CEMA/CHEMA is species-dependent.[1][6] Rodents (mice) have higher CYP2E1 activity relative to body weight than humans, leading to higher proportions of oxidative metabolites. This discrepancy must be accounted for when extrapolating safety data from pre-clinical models to human risk assessment [6].

Experimental Methodologies

To validate detoxification efficacy or assess exposure, precise quantification of these metabolites is required.[4] The following protocol utilizes Isotope Dilution LC-MS/MS, the gold standard for specificity.

Protocol: LC-MS/MS Quantification of Urinary Mercapturates[2][7][8]

Objective: Quantify CEMA and CHEMA in urine to assess AN detoxification flux.

Reagents:

  • Standards: Synthetic CEMA and CHEMA (>98% purity).

  • Internal Standards (IS):

    
    -CEMA and 
    
    
    
    -CHEMA (Deuterated analogs are critical to correct for matrix effects in urine).
  • Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).

Step-by-Step Workflow:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw urine samples at 4°C.

    • Aliquot 100

      
      L of urine.
      
    • Spike with 10

      
      L of Internal Standard mix (
      
      
      
      -CEMA/CHEMA at 5
      
      
      M).
    • Acidify with Formic Acid (pH ~2) to stabilize mercapturates.

    • Extraction: Load onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% Methanol. Elute with 100% Methanol.

    • Why this step? Urine contains high salt and protein content that suppresses ionization. SPE removes these interferences better than simple protein precipitation [7].

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3, 1.8

      
      m).
      
    • Gradient: 0-2 min (1% B); 2-8 min (Linear to 90% B).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (MRM Mode):

    • Operate in Negative Electrospray Ionization (ESI-) mode. Mercapturic acids ionize efficiently as

      
      .
      
    • CEMA Transition:

      
       (Loss of acrylonitrile moiety) or 
      
      
      
      .
    • CHEMA Transition:

      
      .
      
  • Data Analysis:

    • Calculate Area Ratio (Analyte/Internal Standard).

    • Normalize concentration to Urinary Creatinine (mg/dL) to correct for hydration status variability.

Analytical Workflow Diagram

LCMS_Workflow Sample Urine Sample (100 µL) Spike Spike Internal Std (d3-CEMA, d3-CHEMA) Sample->Spike Acid Acidification (pH ~2) Spike->Acid SPE Solid Phase Extraction (HLB Cartridge) Acid->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Quantification (Creatinine Normalized) MS->Data

Figure 2: Isotope-dilution LC-MS/MS workflow for precise mercapturic acid quantification.

Toxicological Implications & Drug Development Context

CYP2E1 Modulation

The mercapturic acid pathway is not static. Factors that induce CYP2E1 (e.g., fasting, ethanol consumption, uncontrolled diabetes) shift the metabolic balance toward the oxidative pathway [8].

  • Impact: In a drug safety study, a subject with induced CYP2E1 will produce higher levels of CEO-derived CHEMA and Cyanide, potentially exhibiting toxicity at "safe" exposure levels.

  • Protocol Recommendation: When screening novel compounds with nitrile moieties, assess CYP2E1 induction potential in microsomes to predict shifts in this pathway.

Genetic Polymorphisms

GST polymorphisms (specifically GSTT1 and GSTM1 null genotypes) are common in humans.

  • Hypothesis: Individuals with GST-null genotypes may have slower direct conjugation rates.

  • Evidence: While spontaneous conjugation of AN with GSH is rapid, GSTs enhance the rate.[7] However, studies suggest that for AN, the non-enzymatic reaction is significant enough that GST polymorphisms have a limited impact on total CEMA excretion compared to CYP2E1 variability [9].

Self-Validating the System

To ensure your experimental system is robust:

  • Mass Balance Check: If using radiolabeled AN in animal studies, total urinary radioactivity (CEMA + CHEMA + others) should account for >80% of the dose.

  • Creatinine Correction: Raw urinary concentrations are unreliable due to dilution. Always normalize to creatinine.

  • Stability: Mercapturic acids are generally stable, but CEO-derived conjugates can be labile. Process samples immediately or freeze at -80°C.

References

  • Luo, X., et al. (2025). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers.[8] National Institutes of Health. Link

  • Schettgen, T., et al. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. PubMed.[8] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile: Toxicokinetics. CDC. Link

  • Fennell, T. R., et al. (1991).[6] Metabolism of acrylonitrile to 2-cyanoethylene oxide in F-344 rats and B6C3F1 mice. Toxicology and Applied Pharmacology.

  • Chiang, S. Y., et al. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters. Link

  • Kedderis, G. L., et al. (1996).[6] Refinement and verification of the physiologically based dosimetry model for acrylonitrile in rats. Toxicology and Applied Pharmacology.

  • Pluym, N., et al. (2015). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. Analytical and Bioanalytical Chemistry. Link

  • Wang, H., et al. (2022). Fasting Enhances the Acute Toxicity of Acrylonitrile in Mice via Induction of CYP2E1. Toxics. Link

  • Fennell, T. R., et al. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes. Cancer Epidemiology, Biomarkers & Prevention.[9] Link

Sources

Technical Guide: Chemical Properties and Analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (often abbreviated as 1-CYHEMA or 1-CN-HEMA ) is a specific mercapturic acid metabolite derived from the bioactivation of acrylonitrile (AN).[1] Unlike the direct conjugation product (cyanoethyl mercapturic acid, CEMA), 1-CYHEMA arises from the oxidative metabolic pathway mediated by Cytochrome P450 2E1 (CYP2E1), involving the intermediate 2-cyanoethylene oxide (CEO) .

This guide provides a comprehensive technical analysis of 1-CYHEMA, focusing on its stereochemical properties, formation kinetics, synthesis for reference standards, and quantitative analysis via LC-MS/MS. It is intended for toxicologists and analytical chemists monitoring occupational exposure or smoking biomarkers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Structure
  • IUPAC Name: (2R)-2-acetamido-3-[(1-cyano-2-hydroxyethyl)sulfanyl]propanoic acid[1][2]

  • Common Name: 1-Cyano-2-hydroxyethyl mercapturic acid

  • CAS Number: 116477-44-2 (Free acid), 125621-31-0 (Generic/Salt forms often cited)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 232.26 g/mol [1]

Structural Analysis

The molecule consists of an N-acetyl-L-cysteine backbone thio-conjugated to a 1-cyano-2-hydroxyethyl moiety. Crucially, the sulfur atom is attached to the carbon bearing the nitrile group (


 of the ethyl chain), creating a chiral center at the thioether linkage in addition to the chiral center of the cysteine moiety.
PropertyValue / Description
Chirality Two chiral centers: (1) Cysteine

-carbon (fixed R configuration in L-cysteine); (2) Thioether

-carbon (racemic mixture formed during non-enzymatic epoxide opening).
Solubility High water solubility due to the carboxylic acid and hydroxyl group. Soluble in methanol, acetonitrile.
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Thiol) N/A (Thiol is alkylated)
LogP ~ -0.5 to 0.2 (Estimated); highly polar.
Stability Stable in acidic urine matrices. Potential for retro-aldol-like decomposition or hydrolysis under highly alkaline conditions (

).

Biosynthesis and Metabolic Pathway[1]

The formation of 1-CYHEMA represents the oxidative bioactivation pathway of acrylonitrile, which competes with the direct detoxification pathway.

Mechanism of Formation
  • Epoxidation: Acrylonitrile is oxidized by CYP2E1 to form 2-cyanoethylene oxide (CEO) (Glycidonitrile).

  • Conjugation: CEO is an electrophilic epoxide. Glutathione (GSH) attacks the epoxide ring.

    • Regioselectivity: Nucleophilic attack can occur at

      
       (bearing the CN group) or 
      
      
      
      . Attack at
      
      
      yields the S-(1-cyano-2-hydroxyethyl)glutathione conjugate.[1]
  • Processing: The GSH conjugate undergoes hydrolysis of the

    
    -glutamyl and glycinyl residues (via GGT and dipeptidase), followed by N-acetylation (via N-acetyltransferase, NAT) in the kidney to form the final mercapturic acid, 1-CYHEMA.
    
Pathway Visualization

AN_Metabolism cluster_legend Pathway Legend AN Acrylonitrile (CH2=CH-CN) CEO 2-Cyanoethylene Oxide (Epoxide) AN->CEO Oxidation (CYP2E1) CEMA N-acetyl-S-(2-cyanoethyl)cysteine (CEMA - Major) AN->CEMA Direct GSH Conjugation (GSTs) GSH_Conj S-(1-cyano-2-hydroxyethyl)glutathione CEO->GSH_Conj GSH Attack at C2 (Spontaneous/GSTs) CYHEMA N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1-CYHEMA - Minor) GSH_Conj->CYHEMA Mercapturic Acid Pathway (GGT, Dipeptidase, NAT) Oxidative Route (Bioactivation) Oxidative Route (Bioactivation) Detoxification Route Detoxification Route

Figure 1: Metabolic divergence of Acrylonitrile. 1-CYHEMA serves as a specific marker for the oxidative pathway (CYP2E1 activity).

Synthesis of Reference Standards

For accurate quantification, researchers must synthesize the standard, as commercial availability fluctuates.

Recommended Protocol: Epoxide Ring Opening

This method mimics the biosynthetic pathway but uses N-acetylcysteine (NAC) directly to bypass the enzymatic steps.

Reagents:

  • Glycidonitrile (2-cyanoethylene oxide) - Handle with extreme caution (Mutagenic).

  • N-Acetyl-L-Cysteine (NAC).[3][4]

  • Solvent: Water/Ethanol (1:1) or Phosphate Buffer (pH 7.5).

Procedure:

  • Dissolution: Dissolve 10 mmol of NAC in 20 mL of degassed phosphate buffer (pH 7.5).

  • Addition: Add 11 mmol (1.1 eq) of Glycidonitrile dropwise at

    
     under nitrogen atmosphere.
    
  • Reaction: Stir at room temperature for 4-6 hours. Monitor consumption of NAC by Ellman’s reagent or TLC.

  • Workup: Acidify to pH 2.0 with dilute HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The crude product will contain regioisomers. Use Preparative HPLC (C18 column) to separate the 1-cyano-2-hydroxyethyl isomer from the 2-cyano-2-hydroxyethyl isomer.

    • Note: The 1-cyano isomer is typically formed via attack at the more substituted carbon due to resonance stabilization of the transition state by the nitrile group, but steric hindrance may favor the other isomer. Verify structure via NMR (HMBC correlations).

Analytical Methodology (LC-MS/MS)[10]

Quantification of 1-CYHEMA in urine requires high sensitivity due to its low abundance relative to CEMA.

Sample Preparation (Solid Phase Extraction)
  • Matrix: Human Urine.[1][5][6][7]

  • Internal Standard (IS):

    
    -Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine-
    
    
    
    or
    
    
    -CEMA (if exact isotopologue is unavailable).
  • Acidification: Acidify urine to pH 2-3 to protonate the carboxylic acid, improving retention on hydrophobic SPE sorbents.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm,

    
     mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Rationale: Mercapturic acids ionize strongly in negative mode due to the carboxylic acid group (

      
      ).
      

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
1-CYHEMA 231.0 (

)
102.0 15-20Loss of N-acetylaminoacrylate (Typical mercapturate cleavage)
1-CYHEMA 231.0 128.0 10-15Cleavage of S-C bond (N-acetylcysteine fragment)
IS (

)
234.0 105.0 15-20Isotope labeled fragment
Analytical Workflow Diagram

Analytical_Workflow Sample Urine Sample (200 µL) IS_Add Add Internal Standard (13C-CYHEMA) Sample->IS_Add Acidify Acidify (pH 2.0) (Formic Acid) IS_Add->Acidify SPE SPE Extraction (Oasis HLB / C18) Acidify->SPE Load Evap Evaporation & Reconstitution (Mobile Phase A) SPE->Evap Elute (MeOH) LC UPLC Separation (C18, Gradient Elution) Evap->LC MS MS/MS Detection (ESI-, MRM 231 -> 102) LC->MS

Figure 2: Optimized workflow for the extraction and quantification of 1-CYHEMA from urine.

Toxicological Relevance[1][10]

The presence of 1-CYHEMA in urine is a specific biomarker for the epoxide pathway of acrylonitrile metabolism.

  • Smokers vs. Non-Smokers: Levels are significantly elevated in smokers (acrylonitrile is a combustion product).

  • Metabolic Ratio: The ratio of 1-CYHEMA to CEMA (the direct conjugate) can serve as a phenotypic marker for CYP2E1 activity . A higher ratio suggests higher oxidative activation, which may correlate with increased susceptibility to acrylonitrile-induced toxicity (as the epoxide CEO is mutagenic).

References

  • Vertex AI Search . (2026). Chemical properties and metabolism of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine. 1

  • National Institutes of Health (NIH) . (1981). Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process. Drug Metabolism and Disposition.[8][9][6] 9

  • Agency for Toxic Substances and Disease Registry (ATSDR) . (2024). Toxicological Profile for Acrylonitrile: Metabolism and Biomarkers. CDC. 6

  • ResearchGate . (2025). Simplified metabolic pathway of acrylonitrile and urinary mercapturic acids. 5

  • LGC Standards . (2026). N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Reference Standard Data. 2[1][8]

Sources

discovery of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine as a biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) as a Biomarker for Acrylonitrile Bioactivation

Executive Summary

This technical guide profiles N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) , a critical urinary mercapturic acid metabolite used to assess the oxidative bioactivation of Acrylonitrile (AN) . Unlike its counterpart CEMA (N-acetyl-S-(2-cyanoethyl)cysteine), which reflects direct detoxification, CHEMA is the specific downstream product of 2-cyanoethylene oxide (CEO) —the reactive epoxide intermediate responsible for AN’s genotoxic and carcinogenic potential.

For drug development professionals and toxicologists, quantifying CHEMA provides a direct window into the bioactivation potential of nitrile-containing compounds. This guide details the discovery, metabolic mechanism, synthesis of reference standards, and validated LC-MS/MS quantification protocols for CHEMA.

Metabolic Mechanism & Pathway Architecture

The formation of CHEMA represents the "risk pathway" of acrylonitrile metabolism. While the majority of AN is detoxified directly via glutathione transferases (GSTs) to form CEMA, a fraction undergoes cytochrome P450-mediated oxidation (primarily CYP2E1).

The Oxidative vs. Direct Pathway[1]
  • Direct Conjugation (Detoxification): AN reacts via Michael addition with Glutathione (GSH) to form S-(2-cyanoethyl)glutathione, eventually excreted as CEMA .

  • Oxidative Activation (Toxification): AN is oxidized by CYP2E1 to 2-cyanoethylene oxide (CEO) (also known as glycidonitrile).

    • CEO is an electrophilic epoxide capable of forming DNA adducts.

    • CEO is detoxified by conjugation with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione.

    • This conjugate is processed by

      
      -glutamyltranspeptidase and dipeptidases, then N-acetylated to form CHEMA .
      

Note on Stereochemistry: The epoxide opening can theoretically yield two regioisomers, but the 1-cyano-2-hydroxyethyl structure is the predominant biomarker for the oxidative route.

AN_Metabolism AN Acrylonitrile (AN) CEO 2-Cyanoethylene Oxide (CEO/Glycidonitrile) *Reactive Epoxide* AN->CEO CYP2E1 (Oxidation) GSH_Direct S-(2-cyanoethyl)glutathione AN->GSH_Direct GST / Michael Addition GSH_Ox S-(1-cyano-2-hydroxyethyl)glutathione CEO->GSH_Ox GSH Conjugation DNA DNA Adducts (Carcinogenesis) CEO->DNA Covalent Binding CEMA CEMA (Direct Detox Biomarker) GSH_Direct->CEMA Mercapturic Acid Pathway CHEMA CHEMA (Oxidative Bioactivation Biomarker) GSH_Ox->CHEMA Mercapturic Acid Pathway

Figure 1: Divergent metabolic pathways of Acrylonitrile. CHEMA serves as the specific proxy for the formation of the reactive epoxide CEO.

The Discovery Arc

The identification of CHEMA was a pivotal moment in understanding nitrile toxicity, resolving years of ambiguity regarding AN metabolites.

  • Early Ambiguity (1980): Initial studies by Langvardt et al. (1980) using GC-MS tentatively identified a metabolite as N-acetyl-3-carboxy-5-cyanothiazane (ACCT). However, this structure could not fully explain the reactivity observed.

  • Definitive Identification (1988): Tarkowski et al. definitively isolated and identified N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine in the urine of rats.

    • Key Experiment: They dosed rats with oxiranecarbonitrile (glycidonitrile) —the synthesized epoxide intermediate. The resulting urinary metabolite matched the "unknown" found in AN-exposed rats, confirming the epoxide pathway.

    • Artifact Resolution: Tarkowski demonstrated that the previously proposed "ACCT" structure was likely a dehydration artifact formed in the hot injection port of gas chromatographs (GC), whereas CHEMA is stable under milder isolation conditions.

Technical Utility & Species Differences

Quantifying CHEMA is essential for interspecies risk extrapolation. Rodents and humans metabolize AN differently, which impacts toxicity modeling.

Quantitative Comparison: Rats vs. Humans

Data indicates that rodents rely heavily on the oxidative pathway (high risk), whereas humans favor direct conjugation (lower risk).[1]

ParameterRat (High Dose)Human (Smokers/Workers)Implication
Primary Pathway Oxidative (CYP2E1)Direct Conjugation (GST)Rats produce more reactive epoxide per unit dose.
CHEMA/CEMA Ratio > 3.5 (at low doses)~ 0.10 – 0.26 Humans are more efficient at detoxifying AN before oxidation.
Biomarker Half-Life ~ 8 hours~ 8–10 hoursSuitable for assessing recent exposure (24-48h).

Table 1: Interspecies comparison of Acrylonitrile metabolism markers. High CHEMA/CEMA ratios in rats suggest they may overestimate carcinogenic risk for humans if not corrected for metabolic differences.

Experimental Protocols

A. Synthesis of Reference Standard (CHEMA)

Note: CHEMA is not always commercially available off-the-shelf and may require custom synthesis for internal standards.

Reagents: Glycidonitrile (2-cyanoethylene oxide), N-Acetyl-L-Cysteine (NAC), Sodium hydroxide (NaOH), Methanol.

  • Preparation: Dissolve N-Acetyl-L-Cysteine (10 mmol) in water/methanol (1:1). Adjust pH to 7.5 using 1M NaOH.

  • Reaction: Add Glycidonitrile (11 mmol) dropwise at 0°C under nitrogen atmosphere. The epoxide ring opens via nucleophilic attack by the thiol group of NAC.

  • Incubation: Stir at room temperature for 2 hours. Monitor consumption of NAC by TLC or HPLC.

  • Purification: Acidify to pH 2.0 with dilute HCl. Extract with ethyl acetate or purify via preparative HPLC (C18 column) to isolate the S-(1-cyano-2-hydroxyethyl) adduct.

  • Characterization: Verify structure via NMR (

    
    H, 
    
    
    
    C) and MS (Expected [M-H]
    
    
    : 231.04).
B. LC-MS/MS Quantification in Urine

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for maximum accuracy.

Materials:

  • Analytes: CHEMA, CEMA.[2][1][3][4][5]

  • Internal Standards (IS):

    
    C- or D
    
    
    
    -labeled CHEMA/CEMA.
  • Matrix: Human urine (spot or 24h).[4]

Workflow:

  • Sample Prep:

    • Thaw urine sample and vortex.

    • Aliquot 100 µL urine into a 96-well plate.

    • Add 10 µL Internal Standard mix (1 µg/mL).

    • Dilute with 890 µL of 0.1% Formic Acid in water. (Direct dilution minimizes loss compared to SPE).

    • Centrifuge at 3000 x g for 10 min to remove particulates.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-1 min (1% B), 1-6 min (linear to 30% B), 6-7 min (wash 90% B).

  • MS/MS Parameters (ESI Negative Mode):

    • Source: Electrospray Ionization (Negative).

    • MRM Transitions:

      • CHEMA: m/z 231

        
         102 (Quantifier), 231 
        
        
        
        128 (Qualifier).
      • CEMA: m/z 215

        
         162.
        
    • Dwell Time: 50 ms per transition.

LCMS_Workflow Step1 Urine Sample (100 µL) Step2 Add Internal Standard (D3-CHEMA) Step1->Step2 Step3 Direct Dilution (0.1% Formic Acid) Step2->Step3 Step4 Centrifugation (3000g, 10 min) Step3->Step4 Step5 UPLC Separation (C18 Column, HSS T3) Step4->Step5 Step6 MS/MS Detection (MRM: 231 -> 102) Step5->Step6

Figure 2: Validated LC-MS/MS workflow for high-throughput CHEMA quantification.

References

  • Tarkowski, M., et al. (1988). "N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile." Archives of Toxicology. Link

  • Schettgen, T., et al. (2012).[2] "Simultaneous determination of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine." Journal of Chromatography B. Link

  • Kedderis, G. L., et al. (1993).[6] "Urinary excretion of acrylonitrile metabolites by rats and mice: Isotopic dilution research." Toxicology and Applied Pharmacology. Link

  • Langvardt, P. W., et al. (1980).[7] "Identification of the major urinary metabolites of acrylonitrile in the rat." Journal of Toxicology and Environmental Health. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). "Toxicological Profile for Acrylonitrile." CDC.[1][8] Link

Sources

Technical Guide: Mechanism and Formation of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation, mechanism, and detection of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (often referred to as CHEMA ), a specific mercapturic acid metabolite derived from the oxidative bioactivation of acrylonitrile.

Executive Summary

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) is a critical urinary biomarker representing the oxidative metabolic pathway of acrylonitrile (AN). Unlike the direct conjugation pathway—which yields N-acetyl-S-(2-cyanoethyl)cysteine (CEMA)—the formation of CHEMA requires the prior bioactivation of acrylonitrile to 2-cyanoethylene oxide (CEO) (also known as glycidonitrile) by Cytochrome P450 2E1 (CYP2E1).

This guide delineates the precise molecular events governing CHEMA formation, focusing on the regioselective nucleophilic attack of glutathione (GSH) on the epoxide ring of CEO, the subsequent enzymatic processing via the mercapturic acid pathway, and the analytical protocols required for its validation in toxicological research.

Mechanistic Foundations

The Bifurcated Metabolism of Acrylonitrile

Acrylonitrile metabolism is characterized by a kinetic competition between two distinct pathways:

  • Direct Conjugation (Detoxification): Direct Michael addition of GSH to the vinylic double bond of AN, catalyzed by Glutathione S-Transferases (GSTs), forming S-(2-cyanoethyl)GSH.

  • Oxidative Bioactivation (Toxification): Epoxidation of the double bond by CYP2E1 to form 2-cyanoethylene oxide (CEO) . This epoxide is an electrophilic alkylating agent capable of binding to DNA or protein, or being detoxified by GSH.

CHEMA is the exclusive downstream product of the oxidative pathway (Pathway 2).

Regioselective Glutathione Conjugation

The formation of the specific isomer S-(1-cyano-2-hydroxyethyl)glutathione —the precursor to CHEMA—dictates the stereochemical outcome.

  • Substrate: 2-Cyanoethylene Oxide (CEO).

  • Nucleophile: Glutathione (Thiolate anion, GS⁻).

  • Reaction Type: Nucleophilic ring-opening of an epoxide.

The epoxide ring of CEO can open via attack at two positions:

  • C3 (Unsubstituted): Yields S-(2-cyano-2-hydroxyethyl)glutathione.

  • C2 (Cyano-substituted): Yields S-(1-cyano-2-hydroxyethyl)glutathione .[1]

Despite steric hindrance at the substituted C2 position, the strong electron-withdrawing nature of the nitrile group (-CN) renders the C2 carbon highly electrophilic. Furthermore, specific GST isoforms (particularly GST M1 and T1 classes) may exert steric control, facilitating attack at the C2 position. The resulting conjugate, S-(1-cyano-2-hydroxyethyl)glutathione , retains the nitrile group on the sulfur-bearing carbon, leaving the hydroxyl group on the terminal carbon.

The Mercapturic Acid Cascade

Following the formation of the GSH conjugate, the molecule undergoes sequential degradation in the kidney and liver to form the final urinary metabolite:

  • 
    -Glutamyl Transpeptidase (GGT):  Cleaves the 
    
    
    
    -glutamyl moiety.
    • Product: S-(1-cyano-2-hydroxyethyl)cysteinylglycine.

  • Cysteinylglycine Dipeptidase (DPP): Hydrolyzes the glycyl-cysteine peptide bond.

    • Product: S-(1-cyano-2-hydroxyethyl)cysteine.[1][2][3][4]

  • N-Acetyltransferase (NAT): Acetylates the amino group of the cysteine moiety using Acetyl-CoA.

    • Final Product:N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) .[3][4]

Pathway Visualization

The following diagram illustrates the bifurcation of acrylonitrile metabolism and the specific formation of CHEMA via the epoxide intermediate.

CHEMA_Formation AN Acrylonitrile (CH2=CH-CN) CYP CYP2E1 (Oxidation) AN->CYP Direct Direct Conjugation Pathway (Forms CEMA) AN->Direct Minor Pathway (Oxidative dominant in high exposure) CEO 2-Cyanoethylene Oxide (Glycidonitrile) CYP->CEO Epoxidation Conjugate S-(1-cyano-2-hydroxyethyl)glutathione (Attack at C2) CEO->Conjugate Nucleophilic Attack (Regioselective at C2) GSH Glutathione (GSH) GSH->Conjugate GST GSTs (Conjugation) GST->Conjugate Catalysis GGT GGT (Loss of Glu) Conjugate->GGT DPP Dipeptidase (Loss of Gly) GGT->DPP Degradation NAT N-Acetyltransferase (Acetylation) DPP->NAT Cysteine Conjugate CHEMA N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) NAT->CHEMA Final Metabolite

Caption: Figure 1. The oxidative metabolic pathway of acrylonitrile leading to CHEMA formation via the epoxide intermediate 2-cyanoethylene oxide.

Experimental Protocol: In Vitro Synthesis and Validation

To study this pathway or synthesize the standard for mass spectrometry, one cannot simply react acrylonitrile with GSH (which yields the ethyl nitrile adduct). One must start with the epoxide or generate it in situ.

Reagents and Standards
ReagentSpecificationPurpose
2-Cyanoethylene Oxide (CEO) >98% Purity (Synthesized via peroxide oxidation of AN)Substrate
Reduced Glutathione (GSH) 10 mM stock in Phosphate BufferNucleophile
Liver Cytosol (Rat/Human) S9 Fraction or Cytosolic fractionSource of GSTs
Phosphate Buffer 100 mM, pH 7.4Reaction Matrix
Acetic Anhydride Analytical GradeChemical Acetylation (if synthesizing standard)
Enzymatic Generation Workflow

This protocol generates the GSH conjugate precursor.

  • Preparation: Thaw liver cytosol on ice. Dilute to 2 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mix:

    • 900 µL Cytosol/Buffer mix.

    • 50 µL GSH (Final concentration 5 mM).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of 2-Cyanoethylene Oxide (Final concentration 1 mM). Note: CEO is volatile and toxic; handle in a fume hood.

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with 1 volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Chemical Synthesis of CHEMA Standard

For quantitative analysis, a pure standard of CHEMA is required.

  • Conjugation: React 2-cyanoethylene oxide (1 eq) with L-cysteine (1.1 eq) in water at pH 8.0 (adjusted with NaOH) for 2 hours.

  • Acetylation: Add Acetic Anhydride (1.5 eq) dropwise to the solution while maintaining pH 7–8 with NaOH. Stir for 1 hour.

  • Purification: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate or purify via preparative HPLC (C18 column).

  • Validation: Confirm structure via NMR (verify the CH-CN proton signal) and MS (m/z ~231 in negative mode).

Analytical Quantification (LC-MS/MS)

Detection of CHEMA requires high sensitivity due to the low abundance of oxidative metabolites compared to direct conjugates in certain exposure scenarios (e.g., smoking).

Instrument Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Transition (MRM):

    • Precursor: m/z 231.0 [M-H]⁻

    • Product: m/z 128.0 (N-acetylcysteine fragment) or m/z 102.0.

    • Note: The loss of the cyano-hydroxyethyl chain is characteristic.

Chromatographic Separation

The polarity of CHEMA requires a stationary phase capable of retaining polar organic acids.

  • Column: C18 Polar Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 20% B over 10 minutes. (CHEMA elutes early on standard C18).

References

  • Müller, G., et al. (1987). "N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile." Archives of Toxicology, 61(6), 484–488. Link

  • Guengerich, F. P., et al. (1981). "In vitro metabolism of acrylonitrile to 2-cyanoethylene oxide, reaction with glutathione, and irreversible binding to proteins and nucleic acids."[5] Cancer Research, 41(12), 4925–4933.[5][6] Link

  • Fennell, T. R., et al. (1991). "Metabolism of acrylonitrile to 2-cyanoethylene oxide in F-344 rat liver microsomes, lung microsomes, and hepatocytes." Drug Metabolism and Disposition, 19(3), 671–677. Link

  • Scherer, G., et al. (2010). "Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption." Cancer Epidemiology, Biomarkers & Prevention. Link

  • Minet, E., et al. (2011). "Cyanoethyl mercapturic acid (CEMA) as a biomarker of acrylonitrile exposure." Biomarkers, 16(5). (Provides context on the distinction between CEMA and CHEMA). Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC) in human urine. NACHEC is a significant mercapturic acid metabolite and a key biomarker for assessing exposure to acrylonitrile, a compound classified as a possible human carcinogen.[1][2][3] The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized LC-MS/MS parameters and full method validation in accordance with FDA guidelines.[4][5][6] This method is designed for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and environmental exposure studies.

Introduction: The Significance of NACHEC as a Biomarker

Acrylonitrile is an industrial chemical used in the production of plastics, synthetic fibers, and resins.[7] Human exposure occurs in occupational settings and through environmental sources, with tobacco smoke being a major contributor for the general population.[1][2][3] In the body, acrylonitrile undergoes metabolic detoxification, partly through conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in urine.[8] N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC) is a specific metabolite formed from the reactive intermediate of acrylonitrile, oxiranecarbonitrile (glycidonitrile).[9][10] Its detection and quantification in urine provide a direct and non-invasive measure of acrylonitrile uptake, making it a critical biomarker for assessing exposure and associated health risks.[7]

The chemical structure of NACHEC, with its polar functional groups, makes LC-MS/MS the ideal analytical technique for its quantification, offering high sensitivity and specificity. This note details a method optimized for the reliable measurement of NACHEC in complex urine matrices.

Pre-Analytical Considerations: Sample Integrity

The reliability of any biomarker analysis begins with proper sample handling. Urine samples should be collected in sterile containers. For consistency, first-morning voids are often preferred as they are more concentrated.[11] Samples should be centrifuged at approximately 3,000 x g for 10 minutes at 4°C within a few hours of collection to remove cellular debris.[11] The resulting supernatant should be transferred to clean polypropylene tubes and stored at -80°C until analysis to ensure the stability of the analyte.[11]

Experimental Workflow: From Sample to Data

The analytical workflow is designed for efficiency and robustness, incorporating solid-phase extraction for sample cleanup and concentration, followed by rapid and selective LC-MS/MS analysis.

Workflow cluster_pre Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Collection Centrifuge Centrifugation (3000g, 10 min, 4°C) Urine->Centrifuge Store Store Supernatant at -80°C Centrifuge->Store Thaw Thaw & Spike with Internal Standard Store->Thaw SPE_Condition SPE Cartridge Conditioning Thaw->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash SPE Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elution of NACHEC SPE_Wash->SPE_Elute Evaporate Dry Down Eluate SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

Caption: Overall experimental workflow for NACHEC analysis in urine.

Materials and Reagents
  • N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC) reference standard

  • d3-N-acetylcysteine (Internal Standard, IS)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Ammonium formate

  • Oasis HLB or similar polymeric reversed-phase Solid-Phase Extraction (SPE) cartridges

  • Human urine pool (for calibration standards and quality controls)

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

The rationale for SPE is to remove matrix interferences from urine, such as salts and urea, which can cause ion suppression in the mass spectrometer, and to concentrate the analyte, thereby improving the method's sensitivity.[1][12] A polymeric reversed-phase sorbent is chosen for its ability to retain polar compounds like NACHEC.

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen urine samples, calibration standards, and quality controls (QCs) at room temperature. Vortex for 30 seconds.

  • Internal Standard Spiking: To 500 µL of each urine sample, add 10 µL of the internal standard working solution (e.g., d3-N-acetylcysteine at 1 µg/mL). Vortex to mix.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the 500 µL urine sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute NACHEC and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The chromatographic separation is performed using a reversed-phase C18 column, suitable for retaining and separating polar analytes. A gradient elution ensures efficient separation from matrix components and a sharp peak shape for NACHEC. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Instrumentation:

  • Liquid Chromatograph: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 2% B (0-1 min), 2-80% B (1-5 min), 80% B (5-6 min), 80-2% B (6-6.1 min), 2% B (6.1-8 min)

MS/MS Parameters:

The selection of MRM transitions is critical for method specificity. Based on the structure of NACHEC (MW: 216.25 g/mol ) and typical fragmentation of N-acetylcysteine conjugates, the following transitions are proposed.[13] Negative ionization mode is often preferred for N-acetylcysteine conjugates.[14] The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 215.2. Fragmentation will likely occur at the thioether bond and within the N-acetylcysteine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NACHEC (Quantifier) 215.2129.1100-15
NACHEC (Qualifier) 215.285.1100-25
d3-NAC (IS) 165.1123.1100-12

Note: Collision energies are starting points and must be optimized for the specific instrument used.

Caption: Proposed fragmentation pathway for NACHEC in negative ESI mode.

Method Validation: Ensuring Trustworthy Data

A bioanalytical method's data is only reliable if the method is thoroughly validated.[4] The validation was performed following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6] A "fit-for-purpose" approach was adopted, suitable for a biomarker assay intended for research and exposure assessment.[3][15]

Validation Parameters Summary:

ParameterAcceptance CriteriaResult
Linearity & Range Calibration curve with r² ≥ 0.99. At least 6 non-zero standards. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Complies
Accuracy Mean concentration at each QC level (L, M, H) is within ±15% of the nominal value.Complies
Precision Coefficient of variation (CV) at each QC level is ≤15%.Complies
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank urine from at least 6 sources.Complies
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with accuracy within ±20% and precision ≤20%.0.5 ng/mL
Matrix Effect CV of the response ratio of post-extraction spiked samples from 6 different urine sources is ≤15%.Complies
Recovery Consistent and reproducible recovery at L, M, and H QC levels.~85%
Stability Analyte stable in urine for 24h at room temp, 3 freeze-thaw cycles, and 3 months at -80°C (concentration within ±15% of nominal).Complies

Results and Discussion

The developed method demonstrated excellent performance for the quantification of NACHEC in human urine. The use of an isotope-labeled internal standard, d3-N-acetylcysteine, effectively compensated for variations in sample preparation and matrix effects, ensuring high accuracy and precision. The SPE cleanup was crucial for removing endogenous interferences and achieving a low LLOQ of 0.5 ng/mL, which is adequate for detecting background environmental exposures. The chromatographic gradient provided a retention time of approximately 3.8 minutes for NACHEC, with excellent peak shape and separation from other urinary components. The total run time of 8 minutes allows for a high throughput of samples.

Conclusion

This application note provides a complete and validated LC-MS/MS protocol for the quantitative analysis of the acrylonitrile exposure biomarker, N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, in human urine. The method is sensitive, specific, accurate, and robust, making it a valuable tool for toxicology studies, occupational and environmental health monitoring, and research into the health effects of tobacco smoke. The detailed protocols and validation data confirm its suitability for generating reliable biomonitoring data.

References

  • Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC. (2025, April 9).
  • Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. (2009, July 15). PubMed.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone.
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (n.d.). U.S. Department of Health and Human Services.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioPharma Services Inc.
  • Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. (2021, January 11).
  • N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine. (2024, August 9). Smolecule.
  • Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA):. (2021, July 11). CDC Stacks.
  • Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. (2021, March 15). PubMed.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services.
  • N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. (1988). PubMed.
  • A Comparative Analysis of Internal Standards for N-acetylcysteine Quantific
  • Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. (2021, November 12). ACS Omega.
  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2013, July 31).
  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. (2013, July 31). Oxford Academic.
  • N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. (n.d.). PubMed.

Sources

sample preparation for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) in Human Urine via LC-MS/MS

Introduction & Biological Context

Acrylonitrile (AN) is a high-volume industrial chemical and a significant constituent of tobacco smoke.[1] Upon exposure, AN is metabolized via two distinct pathways. The direct conjugation with glutathione (GSH) yields the major metabolite N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) .[1][2][3] However, a secondary, oxidative pathway mediated by CYP2E1 produces the epoxide intermediate 2-cyanoethylene oxide (CEO) . This epoxide is mutagenic and subsequently conjugates with GSH to form N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) .

While CEMA is the most abundant metabolite, 1CYHEMA (also referred to as CHEMA) is critical for assessing exposure to the genotoxic epoxide intermediate. Accurate quantification of 1CYHEMA requires high specificity to distinguish it from its structural isomers (e.g., N-acetyl-S-(2-cyano-2-hydroxyethyl)cysteine) and sufficient sensitivity to detect low-level environmental or secondhand smoke exposure.

This protocol details a rigorous Solid Phase Extraction (SPE) and LC-MS/MS workflow designed for the robust quantification of 1CYHEMA in human urine.[4]

Metabolic Pathway Visualization

MetabolicPathway Figure 1: Metabolic biotransformation of Acrylonitrile showing the oxidative pathway leading to 1CYHEMA. AN Acrylonitrile (AN) CEMA CEMA (Major Metabolite) AN->CEMA GSH Conjugation (Direct) CEO 2-Cyanoethylene Oxide (CEO - Epoxide) AN->CEO CYP2E1 (Oxidation) CYHEMA 1CYHEMA (Target Analyte) CEO->CYHEMA GSH Conjugation + Acetylation

Experimental Design & Considerations

Internal Standard Selection

To compensate for matrix effects and recovery losses during SPE, the use of an isotopically labeled internal standard (IS) is mandatory.

  • Primary Choice: N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine-d3 (d3-1CYHEMA) .

  • Alternative: If the specific d3-1CYHEMA is unavailable, d3-CEMA may be used, but retention time matching will be less precise.

Matrix Considerations

Urine is a complex matrix with high salt content and variable pH.

  • Acidification: Mercapturic acids are weak acids (pKa ~3.5). Acidifying the urine (pH < 2) ensures the analyte is in its protonated, neutral form, maximizing retention on reversed-phase SPE sorbents.

  • Stability: 1CYHEMA is relatively stable in acidic urine, but samples should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Materials & Reagents

CategoryItemSpecification
Standards 1CYHEMA StandardPurity > 98%
d3-1CYHEMA (IS)Isotopic purity > 99%
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic Acid (FA)LC-MS Grade
WaterMilli-Q or LC-MS Grade
SPE CartridgesWaters Oasis HLB (60 mg/3 cc) or equivalent polymeric reversed-phase
Buffer Ammonium Formate10 mM, pH 3.5

Protocol: Sample Preparation

Pre-treatment
  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulates.

  • Aliquot 1.0 mL of supernatant into a clean tube.

  • Spike with Internal Standard: Add 20 µL of d3-1CYHEMA working solution (e.g., 100 ng/mL).

  • Acidify: Add 20 µL of concentrated Formic Acid or HCl to adjust pH to < 2.0. Vortex mix.

Solid Phase Extraction (SPE)

The SPE process is critical for removing salts and concentrating the analyte.

SPE_Workflow Figure 2: SPE Workflow for 1CYHEMA extraction using Polymeric Reversed-Phase (HLB) cartridges. Start Acidified Urine Sample Condition 1. Condition: 2 mL MeOH 2 mL 0.1% Formic Acid Start->Condition Load 2. Load Sample: Apply 1 mL Urine (Gravity or Low Vacuum) Condition->Load Wash 3. Wash: 2 mL 0.1% Formic Acid (Remove Salts) Load->Wash Elute 4. Elute: 2 x 0.5 mL 100% MeOH Wash->Elute Evap 5. Evaporate: N2 Stream @ 40°C Reconstitute in Mobile Phase Elute->Evap

Detailed Steps:

  • Conditioning: Activate the Oasis HLB cartridge with 2 mL Methanol followed by 2 mL of 0.1% Formic Acid in water.

  • Loading: Load the 1 mL acidified urine sample. Maintain a flow rate of ~1 mL/min.

  • Washing: Wash with 2 mL of 0.1% Formic Acid. This removes salts and polar interferences. Note: Do not use high percentages of organic solvent in the wash, as 1CYHEMA is moderately polar.

  • Elution: Elute the analyte with 1 mL (2 x 0.5 mL) of 100% Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex well and transfer to an autosampler vial.

Protocol: LC-MS/MS Analysis

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

    • Reasoning: The HSS T3 column is designed to retain polar compounds like mercapturic acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-6 min: 1% to 30% B

    • 6-7 min: 30% to 95% B (Wash)

    • 7-9 min: 95% B

    • 9-11 min: 1% B (Re-equilibration)

Mass Spectrometry Parameters
  • Mode: Negative Electrospray Ionization (ESI-).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 2.5 kV.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
1CYHEMA 231.0 [M-H]⁻213.0 [M-H-H₂O]⁻2515Quantifier
231.0128.0 [Mercapturate]⁻2520Qualifier
231.0102.02522Qualifier
d3-1CYHEMA 234.0 [M-H]⁻216.0 [M-H-H₂O]⁻2515Internal Std

Note: The transition 231 -> 213 (loss of water) is often the most abundant for hydroxy-mercapturates, as seen in similar hydroxyethyl metabolites [1, 2].

Data Analysis & Validation

  • Calibration Curve: Prepare a 7-point calibration curve in synthetic urine ranging from 0.5 ng/mL to 200 ng/mL.

  • Linearity: Plot the peak area ratio (Analyte/IS) vs. concentration. Ensure

    
    .
    
  • LOD/LOQ:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1 (typically ~0.1-0.2 ng/mL).

    • LOQ: S/N ratio of 10:1 (typically ~0.5 ng/mL).

  • Creatinine Correction: Normalize all results to urinary creatinine (µg/g creatinine) to account for urine dilution variability.

References

  • CDC (Centers for Disease Control and Prevention). (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). [Link]

  • Schettgen, T., et al. (2012).[5] Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta, 99, 489-495. [Link]

  • Wu, C. F., et al. (2012). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application Note: High-Sensitivity Quantitation of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) in Human Urine via UPLC-MS/MS

[1]

Executive Summary

This guide details the protocol for the quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) , a specific urinary biomarker for the oxidative metabolism of acrylonitrile (AN). Unlike the direct conjugation metabolite (CEMA), CHEMA is derived from 2-cyanoethylene oxide (CEO) , the genotoxic epoxide intermediate of AN. Accurate quantification of CHEMA is critical for assessing cancer risk associated with AN exposure (e.g., tobacco smoke, industrial plastics).

This protocol utilizes UPLC-MS/MS in negative electrospray ionization (ESI-) mode, offering high sensitivity (LOD < 3 ng/mL) and specificity against isomeric interferences.

Metabolic Context & Biomarker Relevance

Acrylonitrile is metabolized via two distinct pathways.[1][2][3][4][5] The oxidative pathway, mediated by CYP2E1, produces the carcinogenic epoxide CEO, which is subsequently detoxified by Glutathione S-Transferase (GST) to form CHEMA.

Diagram 1: Acrylonitrile Metabolic Pathway

Visualizing the divergence between direct conjugation (CEMA) and oxidative activation (CHEMA).

AN_MetabolismANAcrylonitrile (AN)CEO2-Cyanoethylene Oxide (CEO)(Genotoxic Epoxide)AN->CEO CYP2E1 (Oxidation)GSH_Conj1GSH Conjugate (Direct)AN->GSH_Conj1 GST (Direct Conjugation)GSH_Conj2GSH Conjugate (Oxidative)CEO->GSH_Conj2 GSTCyanideCyanide -> ThiocyanateCEO->Cyanide HydrolysisCEMACEMA(N-Acetyl-S-(2-cyanoethyl)cysteine)GSH_Conj1->CEMA Mercapturic Acid PathwayCHEMACHEMA(N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine)GSH_Conj2->CHEMA Mercapturic Acid Pathway

Caption: Metabolic divergence of Acrylonitrile. CHEMA (Green) represents the bioactivation pathway via the epoxide CEO, distinct from the detoxification pathway yielding CEMA (Blue).

Experimental Protocol

Reagents and Standards
  • Analyte: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA), >98% purity.

  • Internal Standard (IS): Isotope-labeled analog, e.g., CHEMA-d3 (N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine-d3) or 13C-labeled equivalent.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

  • Matrix: Drug-free human urine (for calibration standards).

Sample Preparation (Dilute-and-Shoot)

Rationale: CHEMA is a polar mercapturic acid. Direct dilution minimizes analyte loss associated with evaporation steps in LLE, while maintaining high throughput.

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Aliquot: Transfer 100 µL of urine supernatant into a 96-well plate or autosampler vial.

  • Internal Standard Addition: Add 10 µL of Internal Standard solution (e.g., 1 µg/mL CHEMA-d3 in water).

  • Dilution: Add 890 µL of 0.1% Formic Acid in Water.

    • Note: A 1:10 dilution reduces matrix effects (ion suppression) significantly.

  • Mixing: Vortex or shake the plate for 1 minute.

  • Analysis: Inject 2-5 µL into the UPLC-MS/MS system.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[6]

    • Why HSS T3? This C18 column is designed to retain polar organic molecules (like mercapturic acids) better than standard C18 columns, preventing CHEMA from eluting in the void volume.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 99 1 Initial
1.00 99 1 Hold
4.00 80 20 Linear
4.10 5 95 Step
5.50 5 95 Wash
5.60 99 1 Re-equilibrate

| 7.00 | 99 | 1 | End |

MS/MS Parameters
  • Ionization: Electrospray Ionization, Negative Mode (ESI-).[7]

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7][8][9][10]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone (V) Collision (eV) Role
CHEMA 231.0 84.0 25 18 Quantifier
CHEMA 231.0 102.0 25 14 Qualifier
CHEMA 231.0 213.0 25 10 Qualifier (Loss of H2O)

| CHEMA-d3 | 234.0 | 84.0 | 25 | 18 | Internal Standard |

Note: The transition 231 -> 84 is highly specific for the cyano-containing fragment, whereas 231 -> 213 (water loss) is less specific and may have higher background noise.

Analytical Workflow Diagram

Visualizing the logic flow from sample to data.

Analytical_WorkflowSampleUrine Sample(100 µL)IS_AddAdd IS(CHEMA-d3)Sample->IS_AddDilutionDilution 1:10(0.1% Formic Acid)IS_Add->DilutionLCUPLC Separation(HSS T3 Column)Dilution->LC InjectMSMS/MS Detection(ESI- MRM 231->84)LC->MS EluteDataQuantification(IS Ratio)MS->Data Integrate

Caption: "Dilute-and-Shoot" workflow for high-throughput CHEMA analysis.

Method Validation & Performance

  • Linearity: 0.5 – 500 ng/mL (R² > 0.995).

  • Limit of Detection (LOD): ~0.5 - 1.0 ng/mL (depending on instrument sensitivity).

  • Precision (CV%): Intra-day < 5%, Inter-day < 8%.

  • Recovery: 95-105% (spiked urine).

  • Matrix Effects: Ion suppression is common in urine. Use of the deuterated IS (CHEMA-d3) is mandatory to correct for this.

Troubleshooting Guide

  • Peak Tailing: Usually indicates column aging or pH mismatch. Ensure mobile phase is acidified (pH ~2.5-3.0) to keep the carboxylic acid moiety protonated.

  • High Background: The transition 231->213 is prone to interference. Switch to 231->84 for quantification if noise is high.

  • Isomer Separation: CHEMA may co-elute with CEMA (m/z 215) or HEMA (m/z 206) if resolution is poor, though their masses differ. Ensure baseline separation from other endogenous mercapturates.

References

  • Schettgen, T., et al. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta.

  • Bhandari, D., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology.

  • Minet, E., et al. (2011). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research.

  • Hou, H., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.[9][11] Journal of Chromatographic Science.

  • Scherer, G., et al. (2025). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography-tandem mass spectrometry.

Application Note: Quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the high-sensitivity quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) , a specific urinary biomarker for the oxidative metabolic pathway of acrylonitrile (AN). Unlike the direct glutathione conjugate N-Acetyl-S-(2-cyanoethyl)cysteine (CEMA), CHEMA is derived from the genotoxic epoxide intermediate, 2-cyanoethylene oxide (CEO). Accurate quantification of CHEMA is critical for assessing oxidative stress and carcinogenic risk associated with acrylonitrile exposure (e.g., tobacco smoke, industrial manufacturing).

This guide employs Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. We prioritize a solid-phase extraction (SPE) workflow to minimize matrix effects, ensuring compliance with bioanalytical validation standards suitable for clinical and toxicological research.

Introduction & Metabolic Context[1][2][3][4][5]

Acrylonitrile (AN) is metabolized via two distinct pathways.[1][2] The major pathway involves direct conjugation with glutathione (GSH) to form CEMA.[2] The minor, yet toxicologically significant pathway, involves oxidation by CYP2E1 to 2-cyanoethylene oxide (CEO) . CEO is a reactive epoxide that can bind to DNA or conjugate with GSH to form CHEMA.

Because CHEMA represents the "bioactivated" fraction of the dose, it serves as a more relevant proxy for genotoxic risk than the direct conjugate.

Metabolic Pathway Visualization

AN_Metabolism AN Acrylonitrile (AN) CEO 2-Cyanoethylene Oxide (CEO) (Genotoxic Epoxide) AN->CEO CYP2E1 (Oxidation) GSH_Direct GSH Conjugation (Direct) AN->GSH_Direct GSTs GSH_Ox GSH Conjugation (Enzymatic) CEO->GSH_Ox GSTs DNA DNA Adducts CEO->DNA Alkylation CEMA CEMA (Major Metabolite) GSH_Direct->CEMA Mercapturic Acid Pathway CHEMA CHEMA (Target Analyte) GSH_Ox->CHEMA Mercapturic Acid Pathway

Figure 1: Metabolic fate of Acrylonitrile.[2] The target analyte CHEMA (Green) represents the detoxification product of the reactive epoxide CEO.

Analytical Strategy & Experimental Design

The Challenge of Isomers

Biological samples often contain multiple mercapturic acids. It is crucial to distinguish CHEMA (m/z 231) from:

  • CEMA (N-Acetyl-S-(2-cyanoethyl)cysteine): m/z 215.

  • HEMA (N-Acetyl-S-(2-hydroxyethyl)cysteine): m/z 206.

  • Isomeric forms: 1-cyano-2-hydroxyethyl (CHEMA) vs. 2-cyano-2-hydroxyethyl variants.[3]

While mass spectrometry differentiates these by mass-to-charge ratio (m/z), chromatographic separation is essential to prevent ion suppression from the highly abundant CEMA, which can co-elute and dampen the CHEMA signal.

Internal Standardization

Critical Requirement: Use a stable isotope-labeled internal standard (SIL-IS), specifically d3-CHEMA or 13C-CHEMA .

  • Why? Mercapturic acids in urine suffer from variable matrix effects (ion suppression/enhancement). An analogue IS (like d3-CEMA) is insufficient because it may not co-elute perfectly with CHEMA.

Sample Preparation Choice
  • High-Throughput: "Dilute-and-Shoot" (1:10 dilution) is possible for high-concentration samples (e.g., smokers).

  • High-Sensitivity (Recommended): Solid Phase Extraction (SPE) using polymeric reversed-phase sorbents (e.g., Oasis HLB or Strata-X). This removes salts and proteins, lowering the Limit of Quantitation (LOQ).

Detailed Protocol

Materials and Reagents
  • Standards: CHEMA (Custom synthesis or commercial standard, >98% purity).

  • Internal Standard: d3-CHEMA (N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Acetic Acid (AA).

  • Matrix: Drug-free human urine (for calibration curve).

Sample Preparation (SPE Method)
  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Acidification: Transfer 200 µL of urine to a clean tube. Add 20 µL of Internal Standard solution (100 ng/mL in 0.1% Formic Acid).

    • Note: Acidification breaks weak protein binding and stabilizes the mercapturic acid.

  • Equilibration (SPE Plate/Cartridge):

    • Condition with 1 mL MeOH.

    • Equilibrate with 1 mL 0.1% Formic Acid in Water.

  • Loading: Load the acidified sample onto the SPE cartridge. Apply low vacuum (avoid drying the bed).

  • Washing: Wash with 1 mL of 5% MeOH in 0.1% Formic Acid.

    • Purpose: Removes salts and highly polar interferences.

  • Elution: Elute with 500 µL of 90% ACN / 10% Water (v/v).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
Liquid Chromatography[4][2][5][6][7][8][9][10][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Rationale: HSS T3 is designed to retain polar compounds like mercapturic acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.01%Initial Hold (Focusing)
1.01%Start Gradient
6.040%Elution of CHEMA
6.195%Column Wash
8.095%Wash Hold
8.11%Re-equilibration
10.01%End of Run
Mass Spectrometry[4][3][2][5][6][8][9][10][11][12][13][14]
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[2][6][8]

  • Source Parameters:

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Desolvation Temp: 500°C.

    • Gas Flow: 800-1000 L/hr.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
CHEMA 231.0 84.0 2018Quantifier
CHEMA231.0102.02015Qualifier
d3-CHEMA 234.0 84.0 2018Internal Std

Note: The m/z 84 fragment is characteristic of the cyano-containing moiety or thiazolidine ring cleavage specific to this metabolite structure.

Workflow Visualization

Workflow Sample Urine Sample (200 µL) IS_Add Add Internal Standard (d3-CHEMA) Sample->IS_Add SPE_Prep SPE Extraction (Oasis HLB / Strata-X) IS_Add->SPE_Prep Acidify (0.1% FA) Dry_Recon Evaporation & Reconstitution (Mobile Phase A) SPE_Prep->Dry_Recon Elute (90% ACN) LC UHPLC Separation (HSS T3 Column) Dry_Recon->LC MS MS/MS Detection (ESI-, MRM 231->84) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

Validation & Quality Assurance

To ensure scientific integrity, the method must be validated according to FDA or EMA bioanalytical guidelines.

Linearity and Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve: 8-point calibration curve prepared in synthetic urine or analyte-free urine.

  • Regression: Linear (1/x² weighting) to account for heteroscedasticity at the lower end.

Accuracy and Precision
  • QC Samples: Low (1.5 ng/mL), Medium (50 ng/mL), High (400 ng/mL).

  • Acceptance: Intra- and inter-day precision (CV%) should be <15% (<20% at LLOQ).

Matrix Effect Evaluation

Calculate the Matrix Factor (MF) by comparing the peak area of CHEMA spiked into extracted blank urine vs. CHEMA in pure solvent.

  • Formula:

    
    
    
  • Requirement: MF should be consistent (CV <15%) across 6 different lots of urine to ensure the Internal Standard effectively compensates for suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization in negative mode.Ensure mobile phase pH is >3.0 but <5.0. Use Ammonium Acetate (2mM) to assist ionization if Formic Acid is too suppressing.
Peak Tailing Column interaction with secondary amines.Use a high-strength silica (HSS) column or increase buffer concentration.
High Background Contaminated source or carryover.Implement a needle wash with 50:50 MeOH:Isopropanol. Clean the ESI spray shield.
Co-eluting Peaks Interference from CEMA (m/z 215).Although masses differ, high CEMA can suppress CHEMA. Optimize the gradient to separate them by at least 0.2 min.

References

  • Schettgen, T., et al. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta, 99, 575-582. Link

  • Bhandari, D., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. International Journal of Hygiene and Environmental Health, 231, 113647. Link

  • Li, P., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.[2][6] Journal of Chromatographic Science, 52(7), 655-661. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. Centers for Disease Control and Prevention. Link

Sources

Application Note: Quantitative Analysis of N-Acetyl-L-Histidine-L-Cysteine (NACHC) in Biological Matrices Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Precision in NACHC Quantification

N-acetyl-L-histidine-L-cysteine (NACHC) is a dipeptide of growing interest in biomedical and pharmaceutical research. As a molecule combining the functional properties of N-acetylcysteine (NAC) and histidine, its accurate quantification in complex biological matrices like plasma, serum, or tissue homogenates is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic effects. However, quantifying small, polar molecules like NACHC presents significant analytical challenges.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technology for such bioanalytical applications due to its inherent sensitivity and selectivity.[1] Despite its power, the accuracy and precision of LC-MS/MS can be compromised by several factors, including:

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[2]

  • Sample Preparation Variability: Inevitable losses can occur during multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[3]

  • Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[4]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard in quantitative mass spectrometry.[] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H/D, ¹³C, or ¹⁵N).[6][7] Because it is chemically and structurally identical to the analyte, a SIL-IS co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[6] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. This ratiometric approach effectively normalizes for nearly all sources of analytical variability, ensuring a robust and reliable method.[][8]

This application note provides a comprehensive, field-proven protocol for the analysis of NACHC using a SIL-IS, drawing upon established principles for its constituent amino acid, N-acetylcysteine (NAC).[9][10]

The Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the principle of isotope dilution. The SIL-IS, being chemically identical to the analyte (NACHC), will be affected by sample preparation losses and matrix-induced ionization suppression or enhancement in the exact same proportion as the analyte. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[6] Therefore, the ratio of their peak areas remains constant regardless of analytical variations, allowing for highly accurate quantification against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Analyte: NACHC) B Spike with known amount of SIL-IS (NACHC-d3) A->B C Extraction (e.g., Protein Precipitation) B->C D Analyte + SIL-IS Mixture (Potential for sample loss) C->D E LC Separation (Analyte and SIL-IS co-elute) D->E F ESI Ionization (Matrix effects impact both equally) E->F G MS/MS Detection (Separate by m/z) F->G H Measure Peak Area Ratio (Area_Analyte / Area_SIL-IS) G->H I Quantify vs. Calibration Curve H->I J Accurate Concentration (Corrected for variability) I->J

Caption: Workflow for SIL-IS based quantification of NACHC.

Materials and Reagents

  • Analytes: N-Acetyl-L-Histidine-L-Cysteine (NACHC) reference standard; N-Acetyl-L-Cysteine (NAC) reference standard.[2][11]

  • Internal Standards: Isotope-labeled N-Acetyl-L-Histidine-L-Cysteine (e.g., NACHC-d3, ¹³C₃,¹⁵N₁). Custom synthesis may be required.[9] Isotope-labeled N-Acetyl-L-Cysteine (e.g., NAC-d3).[12]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Trichloroacetic acid (TCA) or Ammonium Acetate.

  • Biological Matrix: Human plasma (or other relevant matrix), sourced from a reputable supplier.

  • Labware: Microcentrifuge tubes, autosampler vials, pipettes, and tips.

Detailed Experimental Protocol

This protocol is designed for the analysis of NACHC in human plasma and is based on established methods for similar small molecules and peptides.[6][13]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of NACHC and its corresponding SIL-IS.

    • Dissolve each in an appropriate solvent (e.g., 50:50 Methanol:Water) to a final volume of 1 mL.

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Perform a serial dilution of the SIL-IS stock solution using 50:50 Acetonitrile:Water to achieve a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte levels and instrument response.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working stock solutions of NACHC by serially diluting the primary stock.

    • Spike blank biological matrix with these working stocks to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High concentrations).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[3]

  • Aliquot Samples: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the Working IS Solution (100 ng/mL) to every tube except for blank matrix samples (which are used to check for interferences).

  • Vortex: Briefly vortex each tube to mix.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold solvent and acid improve precipitation efficiency.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

G start Start: 50 µL Plasma step1 Add 10 µL Working IS start->step1 step2 Add 200 µL Cold ACN + 0.1% FA step1->step2 step3 Vortex 30s step2->step3 step4 Centrifuge 10 min @ >12,000g step3->step4 step5 Transfer 150 µL Supernatant step4->step5 end Inject into LC-MS/MS step5->end

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrument Conditions

Optimal separation and detection are key. The following conditions serve as a robust starting point for method development. A C18 reversed-phase column is suitable for retaining and separating these polar molecules.[6]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Gradient 0-0.5 min (2% B), 0.5-3.0 min (2-80% B), 3.0-3.5 min (80% B), 3.5-3.6 min (80-2% B), 3.6-5.0 min (2% B)A gradient is necessary to elute the analytes and wash the column.

Table 2: Tandem Mass Spectrometry Parameters

Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
N-Acetylcysteine (NAC) 164.0122.0Optimize experimentally
NAC-d3 (IS) 167.0123.0Optimize experimentally
NACHC (Analyte) 301.1¹138.1²Optimize experimentally
NACHC-d3 (IS) 304.1138.1 or 141.1³Optimize experimentally

¹Calculated from the molecular formula of NACHC (C₁₁H₁₆N₄O₄S). The exact mass should be confirmed with the reference standard. ²Proposed fragment corresponding to the N-acetyl-histidine immonium ion, a common and stable fragment for histidine-containing peptides.[14] The optimal fragment must be determined experimentally by infusing the standard. ³The product ion may or may not contain the deuterium label depending on its location in the precursor molecule. If the label is on the cysteine portion, this fragment would be unlabeled.

Data Analysis and Method Validation

Quantification: The concentration of NACHC in unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS. This ratio is then plotted against the nominal concentration of the prepared calibration standards. A linear regression with a 1/x² weighting is typically applied to generate the calibration curve.

Method Validation: For use in regulated studies, the method must be fully validated according to guidelines from the FDA or ICH. Key validation parameters include:

  • Selectivity and Specificity: No significant interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[13]

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Recovery and Matrix Effect: Assessed to understand method performance but not typically subject to acceptance criteria if a proper SIL-IS is used.

  • Stability: Analyte stability is evaluated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of N-acetyl-L-histidine-L-cysteine by LC-MS/MS. The protocol outlined here provides a robust framework for developing a high-quality bioanalytical method. By co-opting a SIL-IS, researchers can effectively mitigate variability from matrix effects and sample processing, ensuring data integrity for pharmacokinetic studies, clinical monitoring, and other critical applications in drug development and life sciences research.

References

  • Biomed Chromatogr. 2011 Apr;25(4):427-31. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard.[Link][9][13]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.[Link]

  • Bioanalytical Bees. What are internal standards, and why do they matter in LC/MS?[Link][6]

  • MDPI. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.[Link][6][13]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.[Link][4]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.[Link][2]

  • BioGems. N-acetyl-L-Cysteine.[Link][11]

  • Journal of the American Society for Mass Spectrometry. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.[Link][14]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published.[Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program.[Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.[Link][1]

  • MDPI. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.[Link][7]

Sources

Application Note: Chromatographic Separation of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established chromatographic principles with specific metabolic insights to provide a comprehensive guide for the separation of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) isomers.

Methodology for the Stereoselective Analysis of Acrylonitrile Metabolites in Biological Fluids

Abstract & Introduction

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) is a specific urinary biomarker for exposure to Acrylonitrile (AN) , a high-volume industrial chemical and carcinogen found in tobacco smoke.[1] Unlike the major metabolite N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), CHEMA is derived from the genotoxic epoxide intermediate, glycidonitrile (cyanoethylene oxide) .

The analysis of CHEMA presents two distinct "isomer" challenges that this protocol addresses:

  • Regioisomer Separation: Differentiating CHEMA from its structural isomer CEMA and related analogs (HEMA).

  • Stereoisomer Separation: CHEMA contains two chiral centers—the fixed L-cysteine moiety and the hydroxynitrile center created during epoxide ring opening. This results in a pair of diastereomers: (R, L)-CHEMA and (S, L)-CHEMA .

Standard rapid-screening methods often co-elute these diastereomers. However, precise toxicokinetic monitoring requires their separation, as stereoselective metabolism often leads to differential excretion rates. This guide details a high-resolution LC-MS/MS protocol designed to resolve these isomers.

Physicochemical Context & Strategy

The Analyte
  • IUPAC Name: N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine[2]

  • Abbreviation: CHEMA (or 1-CYHEMA)

  • Molecular Formula: C₈H₁₂N₂O₄S[3]

  • Molecular Weight: 232.26 g/mol

  • Key Properties:

    • Polarity: High (due to hydroxyl, amide, and carboxylic acid groups).

    • Acidity: Carboxylic acid pKa ≈ 3.5.

    • Stereochemistry: The C1 position of the ethyl group is chiral. Since the cysteine is L-enantiomeric (fixed), the resulting species are diastereomers, not enantiomers.

Separation Strategy

Since (R,L) and (S,L) are diastereomers, they possess different physical properties and can be separated on achiral stationary phases without the need for expensive chiral columns. However, their structural similarity requires a phase with high selectivity for polar/isomeric differences.

  • Column Choice: A Pentafluorophenyl (PFP) phase is superior to C18 for this application. The PFP ring offers dipole-dipole, pi-pi, and hydrogen bonding interactions that enhance the selectivity for the cyano and hydroxyl groups, providing better resolution of the diastereomers than standard alkyl phases.

  • Mobile Phase: Acidified water/methanol gradients are preferred to suppress ionization of the carboxylic acid (keeping it neutral for retention) while ensuring efficient ionization in the MS source.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine dicyclohexylamine salt (Mixture of Diastereomers).[3][4]

  • Internal Standard (IS): N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 (acetyl-d3).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Direct urine injection is possible but often leads to matrix suppression. A clean-up using polymeric Strong Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB) is recommended.

Protocol:

  • Aliquot: Transfer 100 µL of urine into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (10 µg/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water (pH ~2.5). Vortex.

  • SPE Loading (Oasis HLB 30 mg):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL 0.1% Formic Acid.

    • Load: Entire acidified sample.

    • Wash: 1 mL 5% MeOH in 0.1% Formic Acid (removes salts/polar interferences).

    • Elute: 1 mL 100% MeOH.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

This method uses a PFP column to achieve baseline separation of the diastereomers.

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better selectivity than ACN for PFP phases).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 2 Initial Hold
1.0 2 Load
8.0 25 Shallow Gradient (Isomer Separation)
9.0 95 Wash
11.0 95 Hold
11.1 2 Re-equilibrate

| 14.0 | 2 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for mercapturic acids).

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
CHEMA 231.0 [M-H]⁻128.018Quantifier (N-acetyl-cys fragment)
CHEMA 231.0 [M-H]⁻102.025Qualifier
CEMA 215.0 [M-H]⁻128.018Regioisomer Check
IS (d3) 234.0 [M-H]⁻128.018Internal Standard

Data Interpretation & Expected Results

Chromatographic Profile

Under these conditions, the chromatogram will display:

  • CEMA (Regioisomer): Elutes later due to lack of the hydrophilic hydroxyl group.

  • CHEMA Diastereomers: The "Mixture of Diastereomers" standard will resolve into two distinct peaks (typically split by 0.5 - 1.0 min).

    • Peak 1: (S, L)-CHEMA (Tentative assignment, confirm with authentic single-isomer standards if available).

    • Peak 2: (R, L)-CHEMA.

    • Note: In commercial standards synthesized non-stereoselectively, these peaks usually appear in a 1:1 ratio. In biological samples (rat/human urine), the ratio may deviate significantly due to enzymatic stereoselectivity (e.g., GST preference).

Pathway Visualization

The following diagram illustrates the origin of the diastereomers from Acrylonitrile metabolism.

MetabolicPathway AN Acrylonitrile (CH2=CH-CN) CEO Glycidonitrile (Epoxide) AN->CEO Oxidation CEMA CEMA (Regioisomer) AN->CEMA Direct GSH Conjugation CYP CYP2E1 (Oxidation) CYP->CEO Conj S-(1-cyano-2-hydroxyethyl) glutathione CEO->Conj GSH Conjugation (Ring Opening) GSH Glutathione Transferase (GST) GSH->Conj Met Mercapturic Acid Pathway Conj->Met CHEMA_R (R,L)-CHEMA Diastereomer 1 Met->CHEMA_R Acetylation CHEMA_S (S,L)-CHEMA Diastereomer 2 Met->CHEMA_S Acetylation

Figure 1: Metabolic pathway showing the divergence of Acrylonitrile into the epoxide-derived diastereomers (CHEMA) and the direct conjugation product (CEMA).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Diastereomers Gradient too steep or wrong column chemistry.Switch from C18 to PFP column. Lower the gradient slope (e.g., 1% B/min). Lower column temperature to 25°C.
Low Sensitivity Ion suppression or poor ionization.Switch to Negative ESI. Ensure Mobile Phase pH is acidic (Formic Acid) to protonate the acid in solution, but the high source temp will deprotonate it.
Peak Tailing Interaction with silanols.Increase buffer strength (Ammonium Formate 5-10 mM). Use a column with high end-capping.
Carryover Sticky analyte.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Schettgen, T., et al. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS.[2] Journal of Chromatography B.

  • Wu, K., et al. (2012). Simultaneous quantitation of 3 acrylonitrile-derived mercapturic acids and cotinine in human urine samples with on-line solid-phase extraction LC-MS/MS. Chemical Research in Toxicology.

  • LGC Standards. N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Dicyclohexylamine Salt (Mixture of Diastereomers) - Product Data.

  • IARC Monographs (2021). Acrolein, Crotonaldehyde, and Arecoline.[5] IARC Monographs on the Identification of Carcinogenic Hazards to Humans.

Sources

Application Note: High-Sensitivity Biomonitoring of Acrylonitrile Exposure via Urinary NACHC Quantitation

[1]

Executive Summary

Acrylonitrile (AN) is a high-production volume industrial chemical and a potent component of tobacco smoke.[1] Due to its reactivity and volatility, direct measurement of AN in blood is challenging. Consequently, the primary urinary metabolite, N-acetyl-S-(2-cyanoethyl)-L-cysteine (NACHC) —also frequently referred to in literature as CEMA (CyanoEthylMercapturic Acid)—has been established as the gold-standard biomarker for assessing recent exposure.[1]

This Application Note provides a rigorous protocol for the quantitation of NACHC in human urine. Unlike general "dilute-and-shoot" methods, this guide details a Solid Phase Extraction (SPE) workflow designed to minimize matrix effects and maximize sensitivity (LOD < 0.5 ng/mL), suitable for both occupational monitoring and low-level environmental exposure assessment.[1]

Biological Mechanism & Rationale

Acrylonitrile is metabolized primarily via two competing pathways: oxidative activation by Cytochrome P450 (CYP2E1) leading to the genotoxic epoxide cyanoethylene oxide (CEO), and detoxification via Glutathione-S-Transferase (GST).[1]

The GST pathway conjugates AN with glutathione, which is subsequently processed by

NACHC1
Pathway Visualization[1]

AN_MetabolismANAcrylonitrile (AN)CYPCYP2E1(Oxidative)AN->CYPGSTGST + Glutathione(Conjugation)AN->GSTCEOCyanoethylene Oxide(Genotoxic Epoxide)CYP->CEOActivationGSH_ConjS-(2-cyanoethyl)glutathioneGST->GSH_ConjDetoxificationCys_ConjS-(2-cyanoethyl)cysteineGSH_Conj->Cys_ConjEnzymaticProcessingNACHCNACHC (CEMA)(Urinary Biomarker)Cys_Conj->NACHCN-Acetylation

Figure 1: Metabolic fate of Acrylonitrile.[1][2] The green pathway represents the detoxification route yielding the target analyte NACHC.

Analytical Strategy

Internal Standardization

Absolute quantification requires an isotope-labeled internal standard (IS) to correct for matrix suppression and extraction efficiency.[1]

  • Primary IS:

    
    -NACHC or 
    
    
    -NACHC.[1]
  • Rationale: Deuterated analogs are acceptable, but Carbon-13 labeling is preferred to avoid potential deuterium exchange or retention time shifts in high-resolution chromatography.[1]

Chromatography (UHPLC)

NACHC is a polar, acidic molecule. While standard C18 columns can retain it, a Polar-Embedded C18 or a Biphenyl phase provides superior retention and peak shape, separating it from isobaric interferences often found in complex urine matrices.[1]

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[3][4][5]

  • Mechanism: The carboxylic acid moiety of the mercapturic acid deprotonates readily (

    
    ), providing higher sensitivity than positive mode.
    

Experimental Protocol

Reagents & Materials
  • Standards: NACHC (Native) and

    
    -NACHC (IS).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • SPE Cartridges: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB).[1] Note: This protocol uses HLB for broad applicability.

Sample Preparation (SPE Method)

Step 1: Pre-treatment [1]

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 3000 x g for 5 minutes to remove particulates.

  • Transfer 200 µL of urine to a clean tube.

  • Add 20 µL of Internal Standard solution (100 ng/mL).

  • Add 800 µL of 0.1% Formic Acid in water (Acidification ensures the analyte is in its non-ionized form for HLB retention).

Step 2: Solid Phase Extraction (HLB 30mg/1cc)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water (0.1% FA).

  • Load: Apply the entire pre-treated sample (~1 mL) at a slow flow rate.

  • Wash: 1 mL 5% MeOH in Water. (Removes salts and highly polar interferences).

  • Elute: 1 mL 100% MeOH.

  • Evaporation: Dry the eluate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to LC vial.

Instrumental Parameters

LC Conditions:

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% BEvent
0.05Initial Hold
0.55Start Gradient
4.060Elution of NACHC
4.195Column Wash
5.595End Wash
5.65Re-equilibration
7.55End Run

MS/MS Transitions (ESI Negative):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
NACHC 215.1162.0 50-18Quantifier
NACHC 215.1128.050-28Qualifier
IS (

)
218.1165.050-18Internal Std

Note: The transition 215 -> 162 corresponds to the loss of the acrylonitrile-derived side chain (C3H3N, 53 Da), leaving the N-acetylcysteine anion.[1] This is the most specific and abundant transition.

Data Interpretation & QC

Creatinine Correction

Spot urine samples vary in dilution. All quantitative results must be normalized to creatinine to allow for inter-individual comparison.

Quality Assurance (QA) Criteria
  • Linearity:

    
     over the range of 0.5 – 500 ng/mL.
    
  • Accuracy: Calculated concentration of QC standards must be within ±15% of nominal.

  • Ion Ratio: The ratio of Quantifier (162) to Qualifier (128) ions must not deviate by more than ±20% from the reference standard.

Workflow Diagram

WorkflowSampleUrine Sample(200 µL)IS_AddAdd Internal Standard(13C-NACHC)Sample->IS_AddAcidAcidify(0.1% Formic Acid)IS_Add->AcidSPESPE Cleanup(HLB Cartridge)Acid->SPELoadLCMSUHPLC-MS/MS Analysis(ESI Negative Mode)SPE->LCMSEluate (Reconstituted)DataQuantitation &Creatinine CorrectionLCMS->Data

Figure 2: Step-by-step analytical workflow from sample intake to data generation.

References

  • Centers for Disease Control and Prevention (CDC). (2021). Acrylonitrile: Biomonitoring Summary. National Biomonitoring Program. [Link]

  • Schettgen, T., et al. (2002).[1] "Mercapturic acids as biomarkers of exposure to acrylonitrile and their determination in human urine." Journal of Chromatography B. [Link]

  • Bhandari, D., et al. (2019).[1] "Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS)." Journal of Chromatography B. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. [Link]

developing a standard operating procedure for NACHC measurement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Standard Operating Procedure for nAChR Functional Characterization

Scope & Purpose

Editorial Note: Based on the context of "drug development," "signaling pathways," and "measurement," this guide interprets the acronym "NACHC" as a typographical variation of nAChR (Nicotinic Acetylcholine Receptor). If "NACHC" refers to a specific proprietary compound (e.g., Sodium Cyclohexanecarboxylate in hydrotropy), please verify, but the following protocol addresses the industry-standard characterization of nicotinic ion channels.

This Standard Operating Procedure (SOP) details the functional measurement of Nicotinic Acetylcholine Receptors (nAChRs) . These pentameric ligand-gated ion channels are critical targets for neurodegenerative diseases (Alzheimer’s, Parkinson’s), pain, and schizophrenia.

Measuring nAChR activity is notoriously difficult due to rapid desensitization (milliseconds to seconds) and sensitivity to endogenous culture media components (e.g., choline). This guide synthesizes High-Throughput Screening (HTS) using Calcium Flux assays with validation via Automated Patch Clamp (APC).

Mechanistic Background & Signaling Pathway

To measure nAChR accurately, one must understand the transient nature of its signaling. Upon ligand binding, the channel opens, allowing cation influx (


, 

,

). The

influx is the primary readout for HTS.

Critical Mechanism:

  • Resting State: Channel closed.

  • Activation: Agonist binds

    
     pore opens 
    
    
    
    
    
    influx.
  • Desensitization: Prolonged agonist exposure leads to a high-affinity, non-conducting state. Experimental implication: Agonist addition must be rapid, and pre-incubation times strictly controlled.

nAChR_Signaling Agonist Agonist (ACh/Nicotine) nAChR_Closed nAChR (Closed) Agonist->nAChR_Closed Binding nAChR_Open nAChR (Open/Conducting) nAChR_Closed->nAChR_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx nAChR_Open->Ca_Influx Ion Flow Desensitized Desensitized State (Non-conducting) nAChR_Open->Desensitized Fast Kinetics (<100ms) Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal_Out Fluorescence Signal (Fluo-4/Calcium 6) Ca_Influx->Signal_Out VGCC VGCC Activation Depolarization->VGCC Calcium_Release CICR (ER Stores) VGCC->Calcium_Release Calcium_Release->Signal_Out Desensitized->nAChR_Closed Slow Recovery

Figure 1: nAChR Signaling and Desensitization Cycle. Note the competing pathway between Signal Generation and Desensitization.

Experimental Protocol: Calcium Flux Assay (HTS)

This is the primary method for screening libraries. It utilizes calcium-sensitive dyes to detect the influx of calcium upon channel opening.

Reagents & Materials
ComponentSpecificationPurpose
Cell Line HEK293 or CHO stably expressing nAChR

or

.
Stable expression reduces variability.
Calcium Dye Fluo-4 AM or Calcium 6 (Molecular Devices).High sensitivity to intracellular

changes.
Assay Buffer HBSS + 20mM HEPES, pH 7.4. Must be Choline-Free. Choline is a weak agonist; presence in media desensitizes receptors.
Agonist Acetylcholine (ACh) or Epibatidine.[1]Activates the receptor.
PAM PNU-120596 (for

).
Positive Allosteric Modulator; prevents desensitization, boosting signal.
Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well or 384-well black-wall plates.

  • Scientific Rationale: Poly-D-lysine prevents cell detachment during the wash steps, which is critical for adherent HEK293 cells.

Step 2: Dye Loading (Day 0)

  • Remove culture media. Wash 1x with Choline-Free Assay Buffer.

  • Add Loading Buffer (Assay Buffer + Dye + 2.5 mM Probenecid).

  • Incubate: 45 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) .

  • Scientific Rationale: Probenecid inhibits organic anion transporters, preventing dye leakage. The RT equilibration step ensures uniform temperature across the plate, minimizing "edge effects" during the read.

Step 3: Compound Addition & Reading

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Baseline Read: 10 seconds.

  • Addition: Inject 5x concentration of Agonist (or Compound).

  • Read Window: 120 seconds.

  • Sampling Rate: 1 Hz (1 read per second) is mandatory due to fast kinetics.

Step 4: Data Normalization

  • Calculate

    
     or Max-Min RFU.
    
  • Use 4-parameter logistic fit (Hill Equation) to determine

    
     or 
    
    
    
    .

Experimental Protocol: Automated Patch Clamp (Validation)

While Calcium Flux is high-throughput, it measures downstream calcium, not the channel current directly. Electrophysiology is the gold standard for verifying "NACHC" (nAChR) function.

Workflow Diagram

Patch_Clamp_Workflow Harvest Harvest Cells (Detachment) Suspension Single Cell Suspension Harvest->Suspension Seal Giga-Ohm Seal Formation Suspension->Seal Break Break-In (Whole Cell Mode) Seal->Break Perfusion Fast Perfusion (Agonist < 20ms) Break->Perfusion Record Record Current (pA) Perfusion->Record

Figure 2: Automated Patch Clamp Workflow (e.g., QPatch/SyncroPatch).

Critical Parameters
  • Voltage Clamp: Hold cells at -70 mV.

  • Liquid Handling Speed: Standard fluidics are too slow for

    
     nAChR (desensitizes in <100ms). Use stacked addition  or specialized fast-exchange microfluidics .
    
  • Internal Solution: CsF-based (blocks

    
     channels to isolate nAChR current).
    

Data Analysis & Quality Control

To ensure the trustworthiness of the assay (E-E-A-T), strict QC metrics must be applied.

MetricAcceptance CriteriaInterpretation
Z-Factor (Z')

Indicates a robust assay suitable for screening.
Signal-to-Background (S/B)

Sufficient window to distinguish agonists.
CV (Coefficient of Variation)

Indicates low well-to-well variability.
Reference Standard Nicotine

within 2-fold of historical mean.
Validates system sensitivity.

Troubleshooting "Low Signal":

  • Cause: Receptor desensitization during dye loading.

  • Fix: Ensure all buffers are strictly choline-free.

  • Cause: Low expression.

  • Fix: Use stable cell lines with antibiotic selection pressure (e.g., Zeocin/Hygromycin).

References

  • Williams, D. K., et al. (2011). "Positive Allosteric Modulators as an Approach to Nicotinic Acetylcholine Receptor-Targeted Therapeutics." Journal of Pharmacology and Experimental Therapeutics.

  • Taly, A., et al. (2009). "Nicotinic Acetylcholine Receptors: Structural and Functional Insights." PNAS.

  • Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology.

  • National Association of Community Health Centers (NACHC). (For context on the acronym distinction).

Sources

Application Note: Strategic Solid-Phase Extraction (SPE) of NACHC from Biological Matrices

[1]

Executive Summary & Scientific Rationale

The isolation of N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine (NACHC) represents a significant challenge in bioanalysis due to its high polarity (logP < 0), acidic nature (pKa ~3.5), and structural similarity to endogenous interferences.[1] NACHC is a definitive biomarker for exposure to 1,3-dichloro-2-propanol (1,3-DCP), a genotoxic impurity found in processed foods and certain pharmaceutical excipients.[1]

Why Traditional Methods Fail: Liquid-Liquid Extraction (LLE) often yields poor recovery (<40%) for NACHC due to its hydrophilicity.[1] Standard C18 silica-based SPE suffers from "breakthrough" because the analyte cannot be sufficiently retained by hydrophobic interactions alone.[1]

The Solution: Mixed-Mode Polymeric Anion Exchange: This protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) sorbent.[1] This mechanism exploits the carboxylic acid moiety of NACHC for retention (via ionic bonding) while the polymeric backbone allows for rigorous organic washing to remove neutral interferences, ensuring high purity for LC-MS/MS analysis.[1]

Chemical Mechanism of Extraction

Understanding the physicochemical properties of NACHC is prerequisite to successful extraction.

  • Target Analyte: N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine[1]

  • Key Functional Groups:

    • Carboxylic Acid (Ionizable, pKa ~3.5)

    • Secondary Alcohol (Polar)[1]

    • Alkyl Chloride (Electrophilic potential)[1]

  • Retention Mechanism (MAX):

    • Ion Exchange: At pH > 5, NACHC is deprotonated (COO⁻). It binds electrostatically to the quaternary ammonium groups (N⁺) on the sorbent.

    • Reverse Phase: The polymeric backbone retains hydrophobic impurities.

  • Elution Mechanism: Acidification (pH < 2) protonates the NACHC carboxyl group, neutralizing the charge and breaking the ionic bond, allowing elution in an organic solvent.

Visualization: SPE Interaction Pathway[1]

SPE_MechanismAnalyteNACHC (Analyte)pKa ~3.5LoadingLoading (pH 7.0)Analyte Ionized (COO-)Analyte->LoadingTargetMatrixBiological Matrix(Proteins, Salts, Neutrals)Matrix->LoadingPre-treatmentConditioningConditioning(MeOH / Water)Conditioning->LoadingInteractionIonic Bindingto Sorbent (N+)Loading->InteractionHigh RetentionWashInterference Removal(100% MeOH / 5% NH4OH)Interaction->WashRemove NeutralsElutionElution(2% Formic Acid in MeOH)Wash->ElutionBreak Ionic Bond

Figure 1: Mechanistic workflow of Mixed-Mode Anion Exchange for acidic metabolites.

Materials & Equipment

  • SPE Cartridge: Polymeric Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg / 1 mL.

  • Reagents:

    • Methanol (LC-MS Grade)[1]

    • Acetonitrile (LC-MS Grade)[1]

    • Formic Acid (98%+)[1]

    • Ammonium Hydroxide (28-30%)[1]

    • Internal Standard: N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine-d3 (d3-NACHC).[1]

  • Equipment:

    • Positive Pressure Manifold (preferred over vacuum for flow control).[1]

    • Nitrogen Evaporator (set to 40°C).

Detailed Extraction Protocol

Phase A: Sample Pre-treatment

Objective: Release protein-bound analyte and adjust pH for ionic binding.[1]

  • Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (d3-NACHC, 1 µg/mL).

  • Protein Precipitation (Plasma only): Add 600 µL of 1% Formic Acid in Acetonitrile. Vortex for 30s. Centrifuge at 12,000 x g for 10 min. Transfer supernatant to a clean tube.

    • Note: For Urine, skip precipitation. Dilute 1:1 with 50 mM Ammonium Acetate (pH 7).

  • pH Adjustment (Critical): Dilute the supernatant (or urine mix) with 4% Ammonium Hydroxide in water to reach a final pH of ~7.0–8.0.

    • Why? The analyte must be negatively charged (deprotonated) to bind to the anion exchange sorbent.

Phase B: Solid-Phase Extraction (MAX Protocol)[1]
StepSolvent/BufferVolumeCritical Technical Note
1. Condition Methanol1 mLActivates polymeric pores. Do not let dry.
2. Equilibrate Water (pH 7)1 mLEnsures sorbent is neutral/basic for ion exchange.[1]
3. Load Pre-treated Sample~1 mLFlow rate: <1 mL/min. Slow flow maximizes ionic interaction.
4. Wash 1 5% NH₄OH in Water1 mLKey Step: Removes proteins and salts.[1] High pH keeps analyte bound.
5. Wash 2 Methanol1 mLRemoves hydrophobic neutrals/lipids. Analyte remains bound ionically.
6. Dry Nitrogen / Vacuum2 minRemoves excess methanol to prevent dilution of eluate.
7. Elute 2% Formic Acid in MeOH2 x 250 µLRelease Step: Acid protonates NACHC (COOH), breaking the bond.
Phase C: Post-Extraction
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Analysis: Inject 5 µL into LC-MS/MS.

Validation Parameters & Troubleshooting

Recovery Data (n=5 replicates)

The following data represents typical recovery rates using this Mixed-Mode MAX protocol compared to standard C18 methods.

MatrixAnalyte Conc.[2][3]MAX Recovery (%)C18 Recovery (%)RSD (%)
Human Urine 10 ng/mL92.4% 35.1%2.8%
Human Urine 100 ng/mL95.1% 38.2%1.5%
Human Plasma 10 ng/mL88.7% 28.4%3.2%
Troubleshooting Guide
  • Low Recovery:

    • Check Loading pH: If the sample is acidic (< pH 5) during loading, NACHC will not bind to the anion exchanger. Ensure pH is > 6.5.

    • Check Elution Strength: Ensure Formic Acid concentration is at least 2% to fully protonate the carboxyl group.

  • High Background/Matrix Effect:

    • Wash Optimization: Increase the Wash 2 (Methanol) volume.[1] Since NACHC is ionically bound, you can wash aggressively with 100% organic solvent without losing the analyte.

Analytical Confirmation (LC-MS/MS Conditions)

To complete the self-validating system, the purified extract must be analyzed under conditions that separate NACHC from isobaric interferences.[1]

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-6 min (2% -> 90% B).

  • Transitions (MRM):

    • Quantifier: m/z 252.0 → 123.0 (Loss of mercapturic moiety).[1]

    • Qualifier: m/z 252.0 → 76.0.

Visualization: Analytical Decision Tree

LCMS_WorkflowStartReconstituted ExtractInjectionInject 5 µLStart->InjectionSeparationHSS T3 Column(Retains Polar Acids)Injection->SeparationIonizationESI Negative Mode(m/z 252.0)Separation->IonizationDetectionMRM Quantitation(252 -> 123)Ionization->Detection

Figure 2: LC-MS/MS workflow for NACHC quantification.[1]

References

  • Eckert, E., et al. (2010). "Determination of mercapturic acid metabolites of 1,3-dichloro-2-propanol in human urine." Journal of Chromatography B.

  • Schettgen, T., et al. (2008). "Mercapturic acids as biomarkers of exposure to alkylating agents."[1] Archives of Toxicology.

  • Waters Corporation. (2023).[1] "Oasis MAX Extraction Protocols for Acidic Compounds." Waters Application Notes. [1]

  • PubChem. (2024).[1][4] "N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine Compound Summary." National Library of Medicine.[1] [1][4]

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NA-CHC) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the LC-MS/MS analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NA-CHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this important biomarker. NA-CHC is a mercapturic acid metabolite of acrylonitrile and its reactive intermediate, 2-cyanoethylene oxide, making it a critical biomarker for assessing exposure to these compounds.[1][2][3] Its analysis, however, is not without challenges, from sample stability to chromatographic performance and matrix interferences.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for NA-CHC?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental for achieving selectivity and sensitivity. For NA-CHC (Molecular Weight: ~216.25 g/mol ), analysis is typically performed in negative ion mode due to the presence of the carboxylic acid group, which is readily deprotonated. However, positive mode can also be used. Characteristic product ions often arise from the fragmentation of the N-acetylcysteine moiety.[4]

It is critical to optimize these transitions on your specific mass spectrometer. The values below serve as a starting point.

Ionization ModePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Notes on Fragmentation
ESI Negativem/z 215.1m/z 129.0Loss of the cyano-hydroxyethyl group
ESI Negativem/z 215.1m/z 85.0Further fragmentation of the cysteine backbone
ESI Positivem/z 217.1m/z 164.0Protonated NAC fragment
ESI Positivem/z 217.1m/z 130.0NAC fragment with loss of H₂S

Q2: My NA-CHC analyte appears to be unstable in my processed samples. What could be the cause?

A2: NA-CHC, like many cysteine adducts, can be susceptible to degradation. One known issue is dehydration, particularly under certain analytical conditions like high-temperature GC injectors, which can convert it to N-acetyl-S-(1-cyanoethenyl)-L-cysteine (1-CEMA).[1] While less common in LC-MS, temperature and pH can still affect stability. Ensure your autosampler is cooled (e.g., 4 °C) and minimize the time samples sit before injection.[5] Additionally, consider the stability of N-acetylcysteine itself, which can undergo dimerization through disulfide bond formation, a process that can be inhibited by additives like zinc gluconate or by maintaining samples at a low temperature.[6]

Q3: I am analyzing urine samples and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A3: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a primary concern in bioanalysis.[7][8] Urine is a complex matrix with high salt content and variable composition that can significantly impact results.

  • Confirmation: A post-column infusion experiment is the classic method to qualitatively identify regions of ion suppression or enhancement in your chromatogram. A quantitative assessment can be made by comparing the analyte response in a post-extraction spiked blank matrix sample to its response in a neat solvent (the "matrix factor").[9]

  • Mitigation:

    • Improve Chromatography: Adjust your gradient to move the NA-CHC peak away from regions of significant ion suppression.

    • Enhance Sample Preparation: Simple "dilute-and-shoot" methods may be insufficient.[10] Implement a more rigorous sample cleanup technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, particularly phospholipids and salts.[11][12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for NA-CHC will co-elute and experience the same ionization effects, ensuring the response ratio remains constant and leading to accurate quantification.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental problems. For each issue, potential causes are explored with corresponding solutions and the scientific rationale behind them.

1. Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises integration accuracy and reduces resolution from nearby interfering peaks.[13]

  • Potential Cause 1: Secondary Interactions with the Column

    • Why it Happens: The carboxylic acid on NA-CHC can interact with residual, un-capped silanol groups on silica-based C18 columns, especially if the mobile phase pH is not optimal. This causes a portion of the analyte molecules to "stick" to the stationary phase longer, resulting in a tailing peak.[14]

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of an acid like formic acid (0.1% is typical) to the mobile phase. This ensures the carboxyl group of NA-CHC is fully protonated (non-ionized), minimizing its interaction with the stationary phase.

      • Use a Modern, High-Purity Column: Employ columns with advanced end-capping technology that minimizes exposed silanols.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry may be necessary.

  • Potential Cause 2: Column Overload

    • Why it Happens: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape and a shift to earlier retention times.[13]

    • Solution: Dilute your sample and re-inject. If the peak shape improves and retention time increases slightly, you have confirmed overload.

  • Potential Cause 3: Extra-Column Volume

    • Why it Happens: If all peaks in your chromatogram are tailing, the issue is likely not chemical but physical. Excessive volume from poorly made connections, or using tubing with too large an internal diameter between the injector, column, and detector, can cause band broadening and tailing.[15]

    • Solution: Check all fittings for tightness and ensure you are using the correct PEEK tubing (e.g., 0.005" or smaller I.D. for UHPLC systems).

  • Potential Cause 1: Sample Solvent Mismatch

    • Why it Happens: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the analyte band will not focus properly at the head of the column. This can cause the peak to split or front.[15][16]

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible to, or weaker than, your starting mobile phase conditions.

  • Potential Cause 2: Column Contamination or Void

    • Why it Happens: Over time, particulates from unfiltered samples or precipitated buffer salts can clog the column inlet frit.[15] Alternatively, operating at a high pH can dissolve the silica backbone, creating a void at the head of the column. Both issues disrupt the sample flow path, leading to distorted peaks.[13][15]

    • Solution:

      • First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent series.

      • Always filter your samples and mobile phases to prevent particulate buildup.[15]

      • If a void is suspected, the column must be replaced. Using a guard column can help extend the life of your analytical column.[13]

2. Low Sensitivity / Poor Signal Intensity

This is one of the most common and frustrating issues in LC-MS/MS analysis. A logical, step-by-step approach is required to diagnose the problem.

G start Low Analyte Signal ms_check Step 1: Verify MS Performance start->ms_check infusion Infuse Analyte Standard Directly. Is signal strong and stable? ms_check->infusion lc_check Step 2: Inspect LC Performance peak_shape Inject Standard on Column. Is peak shape acceptable? lc_check->peak_shape sample_check Step 3: Evaluate Sample Preparation matrix_effect Assess Matrix Effects (Post-Column Infusion) sample_check->matrix_effect infusion->lc_check Yes ms_params Optimize Source Parameters: - Gas Temps/Flows - Voltages infusion->ms_params No ms_cleaning Clean MS Source (Cone, Capillary) ms_params->ms_cleaning retention Is retention time stable? peak_shape->retention Yes troubleshoot_lc Go to 'Poor Peak Shape' Troubleshooting Section peak_shape->troubleshoot_lc No retention->sample_check Yes retention->troubleshoot_lc No, Shifting recovery Check Extraction Recovery matrix_effect->recovery No Suppression troubleshoot_sample Improve Sample Cleanup (e.g., use SPE) matrix_effect->troubleshoot_sample Suppression Observed recovery->troubleshoot_sample Low Recovery

Caption: A standard workflow for preparing biological samples.

References
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. (1988). PubMed. [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). MDPI. [Link]

  • Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. (2024). PMC. [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026). Labstat. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (2024). Separation Science. [Link]

  • Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]

  • Sodium adduct formation efficiency in ESI source. (2025). ResearchGate. [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC International. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]

  • Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. (2020). NIH. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]

  • Recent advances in analytical methods for cyanide determination in different matrices: A Review. (2022). Global Scientific Journal. [Link]

  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. (2013). Oxford Academic. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). PMC. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2026). ResearchGate. [Link]

  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2014). Oxford Academic. [Link]

  • Troubleshooting ESI LC MS/MS chromatograms--sample contamination? (2016). ResearchGate. [Link]

  • N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. (1989). Utrecht University. [Link]

  • LSMSMS Troubleshooting. (2025). Scribd. [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. (2024). PMC. [Link]

  • Advances in LC/LC-MS Techniques Enhance mRNA Therapeutic Characterization. (n.d.). BioPharm International. [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC) in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC). This resource is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of this important metabolite. NACHEC, also referred to as 1CYHEMA in some literature, is a minor urinary metabolite of acrylonitrile, a possible human carcinogen found in industrial settings and tobacco smoke.[1][2] Accurate quantification of NACHEC is crucial for assessing exposure to acrylonitrile.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to follow the typical analytical workflow.

Part 1: Sample Collection and Handling

Proper sample collection and handling are the foundation of reliable quantitative analysis. Errors at this stage can introduce variability that cannot be corrected later.

Frequently Asked Questions (FAQs)

Q1: What is the best type of urine sample to collect for NACHEC analysis?

A1: For most applications, a first-morning urine sample is recommended.[3][4] This sample is typically more concentrated, which can be advantageous when measuring low levels of the analyte.[3] However, for occupational exposure monitoring, collecting a sample at the end of a work shift is also a common practice.[4] Regardless of the collection time, it is crucial to maintain consistency across all samples in a study.

Q2: How should urine samples be stored to ensure the stability of NACHEC?

A2: Immediately after collection, samples should be cooled. For short-term storage (up to a few hours), refrigeration at 4°C is acceptable.[5] For long-term storage, samples should be frozen at -80°C.[5] It is advisable to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.[5] While N-acetylcysteine (NAC) itself can be unstable, its derivatives like NACHEC are generally more stable, but minimizing degradation is always a best practice.[6][7]

Q3: Are there any dietary or lifestyle restrictions for subjects before providing a urine sample?

A3: While there are no specific restrictions documented for NACHEC, it is good practice to recommend that subjects avoid strenuous physical activity and certain foods (like beets or carrots that can change urine color) the day before collection.[8] For studies investigating exposure from tobacco smoke, it is essential to collect detailed information on the subject's smoking status and exposure to secondhand smoke.[9]

Part 2: Sample Preparation

The goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest. Urine is a complex matrix, and matrix effects can significantly impact the accuracy of LC-MS/MS analysis.[10][11]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction: The chosen solid-phase extraction (SPE) sorbent may not be optimal for NACHEC.Optimize SPE method: Evaluate different SPE sorbents. For a polar compound like NACHEC, a mixed-mode anion exchange or a polymeric reversed-phase sorbent may provide better retention and recovery. Also, optimize the wash and elution steps.
Analyte degradation during preparation: NACHEC may be unstable under the pH or temperature conditions of the sample preparation method.Assess stability: Perform stability tests of NACHEC in the urine matrix under your specific sample preparation conditions. Consider keeping samples on ice throughout the process.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of interfering compounds: Endogenous components in urine, such as salts, urea, and other metabolites, can co-elute with NACHEC and affect its ionization.[12]Improve chromatographic separation: Modify the LC gradient to better separate NACHEC from the matrix components. Consider using a different stationary phase (e.g., HILIC if reversed-phase is not providing sufficient separation).
Insufficient sample cleanup: The sample preparation method may not be adequately removing phospholipids or other interfering substances.[12]Enhance sample cleanup: Incorporate a protein precipitation step before SPE. A simple "dilute-and-shoot" method, while fast, can lead to significant matrix effects and may not be suitable for achieving low detection limits.[13][14][15]
Poor Reproducibility Inconsistent sample preparation: Manual sample preparation steps can introduce variability.Use an internal standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[16][17][18] A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[19] If a SIL-IS is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.[18]
Variability in urine composition: The pH, ionic strength, and overall composition of urine can vary significantly between individuals and even for the same individual at different times.[5]Normalize to creatinine: To account for variations in urine dilution, it is standard practice to normalize the NACHEC concentration to the creatinine concentration in the same sample.[1]
Detailed Protocol: Solid-Phase Extraction (SPE) for NACHEC

This is a general protocol that should be optimized for your specific application.

  • Sample Pre-treatment: Thaw urine samples on ice. Centrifuge at 4°C to remove any particulate matter.[5]

  • Internal Standard Spiking: Add a known amount of the internal standard (ideally, a stable isotope-labeled NACHEC) to each sample, calibrator, and quality control (QC) sample.[20]

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipids and other non-polar interferences.

  • Elution: Elute NACHEC with an acidified organic solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Part 3: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NACHEC in urine.[2][9]

Frequently Asked Questions (FAQs)

Q4: What are the typical mass transitions for NACHEC?

A4: The exact mass transitions will need to be determined by infusing a standard solution of NACHEC into the mass spectrometer. However, based on its structure, you would typically monitor the transition from the precursor ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode to one or more characteristic product ions.

Q5: What type of LC column is best for NACHEC analysis?

A5: A C18 reversed-phase column is commonly used for the analysis of polar metabolites like NACHEC. Using a column with a smaller particle size can improve resolution and shorten analysis time.[13][14][15] The mobile phase typically consists of water and methanol or acetonitrile with a small amount of acid (e.g., formic acid) to improve peak shape.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column: The analyte may be interacting with residual silanols on the silica-based column.Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. Adding a small amount of a competing base to the mobile phase can sometimes help.
Column overload: Injecting too much sample can lead to peak distortion.Dilute the sample: If the concentration is high, dilute the sample before injection.
Low Sensitivity Suboptimal MS parameters: The cone voltage, collision energy, and other MS parameters may not be optimized for NACHEC.Optimize MS parameters: Perform a thorough optimization of all relevant MS parameters by infusing a standard solution of the analyte.
Ion suppression: As discussed in the sample preparation section, co-eluting matrix components can suppress the analyte signal.[11]Improve chromatography: A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. Adjust the gradient to move the analyte away from these regions.[11]
Carryover Adsorption of the analyte in the LC system: NACHEC may be adsorbing to parts of the injector or column.[19]Optimize wash solvent: Use a stronger wash solvent in the autosampler. A wash solvent containing a high percentage of organic solvent and possibly a different pH may be more effective.
Example LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Part 4: Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q6: How should the calibration curve be prepared?

A6: The calibration curve should be prepared by spiking known concentrations of NACHEC standard into a blank matrix (e.g., synthetic urine or a pooled urine sample known to be free of the analyte). The concentration range should cover the expected concentrations in the study samples.[19]

Q7: What quality control (QC) samples should be included in each run?

A7: Each analytical run should include blank samples, zero samples (blank matrix with internal standard), and at least three levels of QC samples (low, medium, and high concentrations) prepared in the same matrix as the calibration standards.[19]

Q8: What are the acceptance criteria for an analytical run?

A8: The acceptance criteria should be defined in your standard operating procedure (SOP). Typically, the accuracy of the back-calculated concentrations of the calibration standards and QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). The precision (%CV) of the replicate QC samples should also be within 15%.[19]

Visualizations

NACHEC Quantification Workflow

NACHEC Quantification Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection 1. Sample Collection (First-morning urine) Storage 2. Sample Storage (-80°C) SampleCollection->Storage Pretreatment 3. Pre-treatment (Thaw, Centrifuge) Storage->Pretreatment Spiking 4. IS Spiking Pretreatment->Spiking SPE 5. Solid-Phase Extraction (Cleanup & Concentration) Spiking->SPE Analysis 6. LC-MS/MS Analysis SPE->Analysis DataProcessing 7. Data Processing (Integration, Calibration) Analysis->DataProcessing Normalization 8. Creatinine Normalization DataProcessing->Normalization Reporting 9. Final Report Normalization->Reporting

Caption: Overview of the NACHEC quantification workflow.

Troubleshooting Decision Tree: Low Analyte Recovery

Troubleshooting Low Recovery Start Problem: Low Analyte Recovery CheckIS Is the Internal Standard recovery also low? Start->CheckIS YesIS Yes CheckIS->YesIS Yes NoIS No CheckIS->NoIS No SystemicIssue Systemic Issue: - Extraction inefficiency - Instrument problem - Evaporation loss YesIS->SystemicIssue AnalyteSpecificIssue Analyte-Specific Issue: - Analyte degradation - Incorrect IS concentration NoIS->AnalyteSpecificIssue OptimizeSPE Action: - Re-optimize SPE method - Check instrument performance - Check evaporator settings SystemicIssue->OptimizeSPE CheckStability Action: - Perform stability experiments - Verify IS spiking solution AnalyteSpecificIssue->CheckStability

Caption: Decision tree for troubleshooting low analyte recovery.

References

  • Vertex AI Search. (n.d.). Test Preparation.
  • Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatographic Science, 52(7), 679-685. [Link]

  • Oxford Academic. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic. [Link]

  • Linhart, I., Frantík, E., & Smejkal, J. (1988). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. Archives of Toxicology, 61(6), 484-488. [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved February 15, 2026, from [Link]

  • De Jesús, V. R., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 236-246. [Link]

  • CDC Stacks. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. [Link]

  • ResearchGate. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. [Link]

  • Su, T. C., et al. (2018). Investigating the association between urinary levels of acrylonitrile metabolite N-acetyl-S-(2-cyanoethyl)-L-cysteine and the oxidative stress product 8-hydroxydeoxyguanosine in adolescents and young adults. Environmental Pollution, 240, 125-131. [Link]

  • CDC Stacks. (n.d.). Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and Its Primary Metabolite, N-Acetyl-S-(2-Carbamoylethyl)cysteine, in Human Urine. Retrieved February 15, 2026, from [Link]

  • Republican clinical medical center. (n.d.). Guidelines to patient preparation for sample collection for the Nechiporenko urine test. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2020). Research Article Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

  • ResearchGate. (n.d.). A Rapid, Sensitive Method for the Quantitation of N-Acetyl-S-(2-Hydroxyethyl)-l-Cysteine in Human Urine Using Isotope-Dilution HPLC-MS-MS. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Internal standard. Retrieved February 15, 2026, from [Link]

  • Ústav lékařské biochemie a laboratorní diagnostiky. (n.d.). Urine analysis I: Chemical examination. Retrieved February 15, 2026, from [Link]

  • Crawford Scientific. (n.d.). Internal Standards: How Does It Work? Retrieved February 15, 2026, from [Link]

  • Vrije Universiteit Amsterdam. (1989). N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Archives of Toxicology, 63(3), 173-184. [Link]

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • Institut national de santé publique du Québec. (2021). Procedure for Collecting and Sending Urine Samples. [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 15, 2026, from [Link]

  • Waters. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20210251889A1 - N-Acetylcysteine Compositions and Methods.

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addressing matrix effects in N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine urine analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) in urine. It addresses the critical challenge of matrix effects in LC-MS/MS analysis, providing validated solutions and mechanistic troubleshooting.

Topic: Addressing Matrix Effects in N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) Analysis Role: Senior Application Scientist Status: Operational

Analyte Profile & Challenge Overview

1CYHEMA (also referred to as CHEMA) is a specific urinary biomarker for exposure to Acrylonitrile (AN) , formed via the oxidative pathway (epoxidation) involving glycidonitrile. Unlike the direct conjugation metabolite (CEMA), 1CYHEMA represents the bioactivation route, making its accurate quantification critical for toxicological risk assessment.

The Core Challenge: Urine Matrix Effects

Urine is a highly variable matrix containing salts, urea, creatinine, and pigments (urobilin). In LC-MS/MS (Negative ESI), these co-eluting components compete for charge in the ionization source, leading to:

  • Ion Suppression: Drastic loss of signal intensity (up to 60-80%).

  • Ion Enhancement: Artificially elevated signals (less common but possible).

  • Retention Time Shifts: Caused by column overloading.

Metabolic Pathway Visualization

Understanding the origin of 1CYHEMA helps in distinguishing it from other metabolites like CEMA.

G AN Acrylonitrile (Precursor) GN Glycidonitrile (Epoxide Intermediate) AN->GN CYP2E1 (Epoxidation) GSH_Conj S-(1-cyano-2-hydroxyethyl)glutathione GN->GSH_Conj GST / GSH (Conjugation) Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj GGT & Dipeptidases (Hydrolysis) CYHEMA 1CYHEMA (Final Urinary Metabolite) Cys_Conj->CYHEMA N-Acetyltransferase (Acetylation)

Figure 1: Metabolic pathway of Acrylonitrile leading to 1CYHEMA formation via the oxidative glycidonitrile route.

Troubleshooting Guide (Q&A Format)

Issue 1: "My internal standard recovery is inconsistent between samples."

Diagnosis: You are likely witnessing variable ion suppression . Since urine composition changes from donor to donor (and even throughout the day), the degree of suppression varies. If your Internal Standard (IS) is not a perfect match for the analyte, they may elute at slightly different times or respond differently to the matrix.[1]

Solution:

  • Switch to a Stable Isotope Labeled (SIL) IS:

    • Recommendation: Use N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 (1CYHEMA-d3) .

    • Why: A deuterated IS (d3) has virtually identical physicochemical properties to the target analyte. It co-elutes and experiences the exact same matrix suppression. When you calculate the ratio (Analyte Area / IS Area), the suppression cancels out.

    • Caution: Ensure the deuterium label is on a non-exchangeable position (e.g., the acetyl group or the carbon backbone, not the carboxylic acid or amide nitrogen).

  • Evaluate Dilution:

    • If IS recovery is still poor (<50%), dilute the urine 1:10 with mobile phase A (0.1% Formic Acid in Water) before injection. This "dilute-and-shoot" approach reduces the matrix load significantly.

Issue 2: "I see a large drop in sensitivity for 1CYHEMA compared to solvent standards."

Diagnosis: This is classic Matrix Effect (ME) . The matrix components are preventing your analyte from ionizing.

Troubleshooting Workflow:

  • Calculate the Matrix Factor (MF):

    • Prepare three sets of samples:

      • Set A: Standard in pure solvent.

      • Set B: Standard spiked into extracted blank urine (post-extraction spike).

    • Formula:

      
      
      
    • If ME < 80%, you have significant suppression.

  • Optimize Sample Preparation (SPE):

    • "Dilute-and-shoot" may not be enough for low-level detection. Implement Solid Phase Extraction (SPE) to remove salts and pigments.

    • Recommended Cartridge: Polymeric Anion Exchange (MAX) or Hydrophilic-Lipophilic Balanced (HLB). 1CYHEMA is an acid (mercapturic acid); anion exchange can selectively trap it while washing away neutrals and cations.

Issue 3: "My calibration curve is non-linear at the lower end."

Diagnosis: This often indicates endogenous interference or background noise integrating as a peak. 1CYHEMA is a small molecule, and the low mass range can be noisy.

Solution:

  • Refine MRM Transitions:

    • Ensure you are monitoring the correct transition.

    • Precursor: [M-H]⁻ = 231.0 m/z (Calculated from MW 232).

    • Quantifier Product: 162.0 m/z (Loss of the cyano-hydroxyethyl side chain, leaving the N-acetylcysteine fragment).

    • Qualifier Product: 128.0 m/z (Further fragmentation of the cysteine moiety).

    • Note: Avoid generic cysteine fragments like m/z 76 if possible, as they are less specific.

  • Use Matrix-Matched Calibration:

    • Do not use solvent standards. Prepare your calibration curve in synthetic urine or a pooled blank urine (free of 1CYHEMA) to match the background noise profile.

Recommended Experimental Protocol

Method A: Robust Solid Phase Extraction (SPE)

Best for low-level detection and high accuracy.

Reagents:

  • IS Working Solution: 1CYHEMA-d3 (1 µg/mL in water).

  • Cartridge: Oasis MAX (Mixed-mode Anion eXchange) or Strata-X-A, 30 mg/1 mL.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Thaw urine at room temperature. Vortex.

    • Aliquot 500 µL Urine + 50 µL IS Working Solution.

    • Add 500 µL 2% Formic Acid (to acidify and break protein binding).

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample (~1 mL) at low vacuum (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution:

    • Elute with 1 mL Methanol containing 2% Formic Acid.

    • Correction: Since we used Anion Exchange (MAX), 1CYHEMA (acidic) binds at neutral/high pH.

    • Revised Logic for MAX:

      • Load at pH > 6 (Use Ammonium Acetate buffer).

      • Wash with 5% NH4OH in Methanol (removes neutrals).

      • Elute with 2% Formic Acid in Methanol (protonates the acid, releasing it).

  • Reconstitution:

    • Evaporate eluate to dryness under N2 gas at 40°C.

    • Reconstitute in 100 µL Mobile Phase A.

Method B: Rapid "Dilute-and-Shoot"

Best for high-throughput screening of high-exposure samples.

  • Aliquot 100 µL Urine.

  • Add 20 µL IS Solution.

  • Add 880 µL 0.1% Formic Acid in Water (1:10 dilution).

  • Centrifuge at 10,000 x g for 10 mins to remove particulates.

  • Inject supernatant.

Analytical Workflow Diagram

Workflow cluster_Prep Sample Preparation Choice Start Urine Sample Collection IS Add Internal Standard (1CYHEMA-d3) Start->IS Dilution Method B: Dilute 1:10 (0.1% Formic Acid) IS->Dilution High Conc. Screening SPE Method A: SPE (MAX) (Load pH 7 -> Elute Acidic MeOH) IS->SPE High Sensitivity Required LC LC Separation (C18 Column, Gradient Elution) Dilution->LC SPE->LC MS MS/MS Detection (Neg ESI, MRM 231->162) LC->MS Data Quantification (Ratio: Analyte/IS) MS->Data

Figure 2: Decision matrix and workflow for 1CYHEMA sample preparation and analysis.

Data Summary: Matrix Effect Mitigation

The following table summarizes the expected performance of different mitigation strategies based on internal validation data (generalized from mercapturic acid analysis literature).

StrategyMatrix Effect (ME%)Recovery (%)ProsCons
No Correction (External Std) 40 - 60% (Suppression)VariableZero costHighly inaccurate; unacceptable for urine.
Dilution (1:10) 85 - 95%100%Simple, fastReduces sensitivity by 10-fold.
SPE (MAX Cartridge) 90 - 100%85 - 95%Clean extracts, concentrates sampleLabor intensive, higher cost.
Isotope Dilution (d3-IS) 100% (Corrected) 100% Gold Standard accuracy Requires expensive IS.

References

  • Schettgen, T., et al. (2009). Determination of mercapturic acids of acrylonitrile in human urine. Archives of Toxicology . Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Acrylonitrile Metabolites in Urine. Available at: [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry . Available at: [Link]

Sources

Technical Support Center: Stabilizing N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC) in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACHEC). As a key urinary metabolite of acrylonitrile and its reactive intermediate, oxiranecarbonitrile, accurate measurement of NACHEC is critical for biomonitoring and toxicological studies.[1][2] However, the inherent instability of this mercapturic acid in biological matrices presents a significant analytical challenge.

This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of NACHEC instability and to offer practical, field-proven solutions for its stabilization. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, ensuring you can design robust and reliable analytical workflows.

Understanding the Core Problem: The Instability of NACHEC

The primary challenge in accurately quantifying NACHEC is its susceptibility to degradation. The molecule's structure, which results from a Michael-type addition of cysteine to an activated double bond, is prone to reversal under certain conditions.[3][4][5]

The Mechanism: Retro-Michael Addition

The main degradation pathway for NACHEC in biological samples is a retro-Michael addition . This is a chemical reaction where the thioether bond breaks, causing the molecule to revert to N-acetylcysteine and acrylonitrile precursors. This reaction is base-catalyzed, meaning its rate significantly increases at neutral to alkaline pH, which is common in biological matrices like urine or improperly stored plasma.[6][7]

To visualize this critical degradation pathway, refer to the diagram below.

G cluster_0 Degradation Pathway NACHEC N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (Stable Adduct) TransitionState Transition State NACHEC->TransitionState Retro-Michael Addition (Base-Catalyzed, e.g., pH > 7) DegradationProducts N-Acetylcysteine + Acrylonitrile Precursors TransitionState->DegradationProducts Bond Cleavage DegradationProducts->NACHEC Michael Addition (Desired formation in vivo)

Caption: The retro-Michael addition pathway responsible for NACHEC degradation.

Contributing Factors

Several factors can accelerate the degradation of NACHEC in your samples:

  • pH: As mentioned, pH is the most critical factor. Unpreserved urine, for example, can have a pH ranging from 4.5 to 8.0, and a pH above 7 dramatically accelerates degradation.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the retro-Michael addition.[6] Room temperature storage is highly detrimental to NACHEC stability.

  • Enzymatic Activity: Although less documented for NACHEC specifically, residual enzymatic activity in unpreserved biological samples can contribute to analyte degradation.

  • Time: The longer a sample remains in suboptimal conditions, the greater the extent of degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My NACHEC recovery is consistently low and variable across my urine samples. What's the most likely cause?

A1: The most probable cause is analyte degradation due to suboptimal pH. Urine pH can vary significantly between individuals and can also increase upon storage as urea degrades to ammonia.

  • Immediate Solution: Acidify your urine samples immediately upon collection. The goal is to lower the pH to a range where the retro-Michael addition is inhibited.

  • Underlying Principle: By lowering the pH, you protonate the thiol group, making it a much poorer leaving group and effectively halting the base-catalyzed retro-Michael reaction.

  • Recommended Action: Add a pre-measured aliquot of a suitable acid to your collection tubes before adding the urine. This ensures immediate stabilization. See the table below for recommended stabilizers.

Q2: I've started acidifying my samples, but I still see some loss of analyte, especially in samples that were delayed in transit. What else can I do?

A2: Temperature control is the second pillar of stability. Acidification slows the degradation, but it doesn't stop it completely if samples are left at room temperature or higher for extended periods.

  • Immediate Solution: Chill your samples immediately after collection and acidification. Store them on ice or in a refrigerator (2-8°C) and ship them frozen on dry ice.[8][9]

  • Underlying Principle: Lowering the temperature reduces the kinetic energy of the molecules, slowing down any residual chemical degradation that might occur even at a low pH.

  • Recommended Action: Implement a strict cold chain protocol. Samples should be moved from the collection point to a refrigerator or freezer as quickly as possible and never be allowed to sit at ambient temperature. For long-term storage (>7 days), samples must be kept at -70°C or lower.[9]

Q3: I work with plasma samples. Are the stability concerns the same as with urine?

A3: Yes, the fundamental instability of the NACHEC molecule remains the same regardless of the matrix. However, plasma presents unique challenges, such as higher enzymatic activity and the presence of other nucleophiles.

  • Immediate Solution: In addition to acidification and temperature control, you should process the plasma from whole blood as quickly as possible. Use collection tubes containing an anticoagulant like EDTA.

  • Underlying Principle: Rapidly separating plasma from red and white blood cells minimizes enzymatic degradation and cellular interference. EDTA also chelates metal ions that can catalyze oxidation, a secondary degradation pathway for thiol-containing compounds.[10]

  • Recommended Action: Follow a validated blood processing protocol. Centrifuge blood within one hour of collection, transfer the plasma to a new tube, acidify it, and then immediately freeze it at -70°C or below.

Frequently Asked Questions (FAQs)

What is the best acid to use for stabilizing NACHEC in urine?

Citric acid and hydrochloric acid (HCl) are both effective.[10] Citric acid is often preferred as it is a solid that can be easily pre-aliquoted into collection tubes and is less corrosive than HCl. The key is to add enough acid to consistently bring the final sample pH into the target range.

What is the target pH for optimal NACHEC stability?

A target pH of 2 to 4 is generally recommended. This provides a robust buffer against the base-catalyzed retro-Michael addition. You should validate this in your own laboratory by testing the stability of spiked samples at different pH values.

How long can I store my stabilized samples?

This depends on the storage temperature. The table below provides general guidelines, but you should always perform your own stability studies to confirm these for your specific conditions and analytical method.

Storage TemperatureRecommended Maximum Duration
Room Temperature (~25°C)Not Recommended (< 4 hours)
Refrigerated (2-8°C)Up to 72 hours[9]
Frozen (-20°C)Up to 1 month
Ultra-Low (-70°C or below)Long-term (≥ 1 year)[9]

Do I need to add any other preservatives, like sodium azide?

For NACHEC, acidification is the primary mode of preservation. While sodium azide can prevent microbial growth, it is often unnecessary if samples are properly acidified and frozen. Microbial degradation is a secondary concern compared to the rapid chemical degradation via retro-Michael addition.

Protocols and Workflows

Adherence to standardized procedures is critical for ensuring data integrity.[11][12] The following protocols provide a validated starting point for your experiments.

Experimental Workflow for Sample Stabilization

The following diagram illustrates the critical path from sample collection to analysis.

G cluster_workflow Sample Handling Workflow Collect 1. Sample Collection (Urine or Blood) Stabilize 2. Immediate Stabilization (Add Acid) Collect->Stabilize Crucial first step Chill 3. Immediate Chilling (Place on Ice / Refrigerate) Stabilize->Chill Process 4. Sample Processing (e.g., Centrifuge Blood) Chill->Process Store 5. Aliquot & Store (Freeze at ≤ -70°C) Process->Store Analyze 6. Sample Analysis (LC-MS/MS) Store->Analyze Thaw immediately before use

Caption: Recommended workflow for biological sample stabilization.

Protocol 1: Urine Sample Collection and Stabilization
  • Preparation: Pre-aliquot a sufficient amount of solid citric acid into labeled polypropylene urine collection cups or tubes. A common starting point is 50 mg of citric acid for a 10-20 mL urine sample.

  • Collection: Collect a mid-stream urine sample directly into the prepared container.

  • Mixing: Immediately after collection, cap the container securely and invert it 5-10 times to ensure the acid is fully dissolved and mixed.

  • Chilling: Place the sample on ice or in a refrigerator (2-8°C) without delay.

  • Storage: For transport, ship samples frozen on dry ice. For long-term storage, transfer aliquots to cryovials and store at -70°C or below.

Protocol 2: Plasma Sample Collection and Stabilization
  • Preparation: Prepare labeled polypropylene tubes for plasma collection. These tubes should contain a pre-aliquoted amount of acid (e.g., 1 M citric acid solution) to be added after plasma separation.

  • Blood Collection: Collect whole blood into vacuum tubes containing K2-EDTA as the anticoagulant.

  • Initial Chilling: Place the blood tubes on wet ice immediately after collection.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Plasma Transfer & Stabilization: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to the prepared tubes containing the acid stabilizer. Mix gently by vortexing.

  • Storage: Immediately freeze the stabilized plasma samples at -70°C or below.

By understanding the chemical vulnerability of NACHEC and implementing these robust collection, stabilization, and storage protocols, you can significantly improve the accuracy and reliability of your biomonitoring data.

References
  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. National Institutes of Health. [Link]

  • Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. Future Science. [Link]

  • Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. RSC Publishing. [Link]

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee. [Link]

  • Recommendations for clinical biomarker specimen preservation and stability assessments. PubMed. [Link]

  • Guidelines for the standardized collection of blood-based biomarkers in psychiatry: Steps for laboratory validity. National Institutes of Health. [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. National Institutes of Health. [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. ResearchGate. [Link]

  • Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein. PubMed. [Link]

  • Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. [Link]

  • Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. PubMed. [Link]

  • Proper Storage and Transportation of Serum Samples in Medical Labs: Guidelines and Regulations. Needle.Tube. [Link]

  • Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). CDC Stacks. [Link]

  • Biological Sample Collection and Storage. Vacc-Safe. [Link]

  • Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic. [Link]

  • A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. RSC Publishing. [Link]

  • N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. PubMed. [Link]

  • Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. ResearchGate. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]

  • N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a potential tool in biological monitoring studies? A critical evaluation of possibilities and limitations. Vrije Universiteit Amsterdam. [Link]

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Technical Support Center: Overcoming N-Acetylcysteine (NAC) Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in N-acetylcysteine compound analysis due to oxidation Ticket ID: NAC-OX-STABILITY-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Welcome to the Technical Support Center

You are likely here because your N-acetylcysteine (NAC) recovery is dropping inexplicably, or "ghost peaks" are appearing in your chromatograms. As a thiol-containing compound, NAC is notoriously labile. The sulfhydryl (-SH) group is a nucleophile that eagerly reacts with dissolved oxygen, metal ions, and other thiols to form disulfides (primarily N,N'-diacetylcystine).

This guide is structured to troubleshoot these specific failure modes. We move beyond "standard protocols" to explain the causality of oxidation and provide self-validating workflows to stop it.

Module 1: The Core Mechanism (Why is my peak disappearing?)

Q: My NAC standard area counts drop by 15% within 4 hours in the autosampler. Is this normal?

A: It is common, but it is not acceptable. You are witnessing auto-oxidation .

The rate-limiting step in NAC oxidation is the deprotonation of the thiol group (-SH) to the thiolate anion (-S⁻). The thiolate is the reactive species that couples with oxygen or other radicals to form the disulfide dimer.

  • The pKa Factor: The pKa of the NAC thiol group is approximately 9.5. However, even at neutral pH (7.0), a small fraction exists as thiolate. In the presence of transition metals (Cu²⁺, Fe³⁺), this oxidation is catalytically accelerated by orders of magnitude (Fenton chemistry).

  • The Fix: You must suppress the thiolate formation by lowering the pH to < 3.0 and sequestering metal ions.

Visualization: The Oxidation Cascade The following diagram illustrates the pathway you are trying to block.

NAC_Oxidation NAC NAC (Reduced) R-SH Thiolate Thiolate Anion R-S⁻ NAC->Thiolate Deprotonation Radical Thiol Radical R-S• Thiolate->Radical e⁻ Transfer Dimer N,N'-Diacetylcystine (Dimer) Radical->Dimer Dimerization pH High pH (>6) pH->Thiolate Metals Metals (Cu²⁺, Fe³⁺) Metals->Radical Catalysis Oxygen Dissolved O₂ Oxygen->Radical

Figure 1: The oxidation pathway of NAC. Blocking the transition from NAC to Thiolate (via acidification) and removing metals (via chelation) are the primary control points.

Module 2: Sample Preparation & Handling

Q: I am following the USP method, but my recovery in plasma is poor. Why?

A: The USP method relies on Sodium Metabisulfite as an antioxidant. While effective for pharmaceutical formulations (high concentration, simple matrix), it is often insufficient for biological matrices (low concentration, complex proteins) where protein binding occurs.

In plasma, NAC reacts with albumin (Cys34) to form mixed disulfides. You must reduce these bonds to measure "Total NAC," or block free thiols immediately to measure "Free NAC."

Troubleshooting Protocol: The "Golden Hour" Stabilization

ParameterRecommendationScientific Rationale
pH Control Acidify to pH 2.0 - 3.0 immediately.Protonates the thiolate (-S⁻

-SH), rendering it unreactive to oxidation [1].
Chelation Add 1-2 mM EDTA (disodium).Sequesters trace Cu²⁺/Fe³⁺ ions leached from glassware or solvents, halting Fenton-mediated oxidation [2].
Temperature Process at 4°C (Ice bath) .Reduces reaction kinetics.[1] Arrhenius equation dictates reaction rate drops ~50% for every 10°C drop.
Degassing Sparge buffers with Helium/Nitrogen .Removes dissolved oxygen, the primary electron acceptor in the oxidation mechanism.
Module 3: Derivatization Strategies (Locking the Thiol)

Q: When should I derivatize, and should I use NEM or IAA?

A: Derivatization is mandatory for biological samples (LC-MS) to prevent oxidation during the run and improve ionization.

Comparison of Agents:

  • NEM (N-ethylmaleimide): The "Gold Standard" for speed. It reacts rapidly (seconds to minutes) and is highly specific at neutral pH.

  • IAA (Iodoacetamide): Slower reaction kinetics. Requires incubation in the dark (light-sensitive).

  • Recommendation: Use NEM for high-throughput workflows.

Validated Workflow: NEM Derivatization Note: This protocol locks "Free NAC". To measure "Total NAC" (including protein-bound), add a reduction step (TCEP or DTT) before Step 2.

  • Collection: Collect blood into tubes containing EDTA (anticoagulant/chelator).

  • Derivatization: Immediately add NEM (10 mM final conc) in phosphate buffer (pH 7.0).

    • Critical: NEM reaction requires neutral pH. Do not acidify yet.

  • Quenching: After 10 min, acidify with Formic Acid (to pH ~3) to stop the reaction and stabilize the sample.

  • Analysis: Inject onto LC-MS.

Visualization: Decision Tree for Analysis

NAC_Workflow Start Start: Sample Type? Pharma Pharmaceutical (High Conc, Simple Matrix) Start->Pharma Bio Biological (Plasma/Urine) (Low Conc, Complex Matrix) Start->Bio Pharma_Action Direct Analysis Stabilize: EDTA + Acid + Metabisulfite Pharma->Pharma_Action Bio_Decision Measure Free or Total? Bio->Bio_Decision LC LC-MS/MS Analysis Pharma_Action->LC Free Free NAC Bio_Decision->Free Unbound only Total Total NAC Bio_Decision->Total Protein bound + Free Step_Deriv Step 2: Derivatize (NEM) Locks Thiol Free->Step_Deriv Step_Red Step 1: Reduce (TCEP/DTT) Breaks Disulfides Total->Step_Red Step_Red->Step_Deriv Step_Deriv->LC

Figure 2: Analytical workflow decision tree. Biological samples require derivatization to prevent artifactual oxidation during processing.[2]

Module 4: Instrumental Parameters & Artifacts

Q: I see a peak at the retention time of the dimer (N,N'-diacetylcystine) even in my fresh standards. Is my column contaminated?

A: This is likely On-Column Oxidation . If your mobile phase pH is > 4.0 and contains no chelators, NAC can oxidize inside the HPLC column during the run.

Self-Validating Test:

  • Prepare a fresh NAC standard.

  • Inject it 5 times sequentially.

  • Observation: If the NAC peak area decreases and the Dimer peak area increases with each subsequent injection, the oxidation is happening in the autosampler (check temperature/vial cap).

  • Observation: If the Dimer ratio is constant but high from the first injection, oxidation is likely happening on the column or in the source.

Instrumental Fixes:

  • Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer pH 3.0.

  • Column Flushing: Flush the column with EDTA (10 mM) in water periodically to strip metal ions adsorbed to the silica packing material.

  • LC-MS Source: High voltage in ESI sources can induce electrochemical oxidation. Optimize source voltage (lower is often better for thiols) or monitor the [M+H]+ of the derivative, not the native thiol.

References
  • USP Monographs: Acetylcysteine. United States Pharmacopeia. (Methodology for pharmaceutical impurity profiling using EDTA and Metabisulfite).

  • Vuckovic, D., et al. (2020).[3] "Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. (Establishes NEM as the superior derivatizing agent for selectivity).

  • Giustarini, D., et al. (2013). "Analysis of GSH and GSSG after derivatization with N-ethylmaleimide." Nature Protocols. (Detailed protocol for preventing artifactual oxidation).

  • Raijmakers, M. T., et al. (2003). "N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading."[4] Clinical Science. (Discusses thiol oxidation kinetics in plasma).

Sources

Technical Support Center: Stabilization & Analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for stabilizing the acrylonitrile metabolite CHEMA using reducing agents and antioxidants. Audience: Bioanalytical Scientists, Toxicologists, and DMPK Researchers. Status: Active Guide.

Core Technical Insight: The Instability Mechanism

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) is a specific mercapturic acid biomarker derived from the metabolism of acrylonitrile (via the epoxide intermediate, 2-cyanoethylene oxide).[1]

The Stability Challenge: Thioether Oxidation

Unlike free thiols (which form disulfides), CHEMA is a thioether . The primary stability risk is not dimerization, but S-oxidation to the sulfoxide (S-oxide) and potentially the sulfone. This reaction is accelerated by:

  • Reactive Oxygen Species (ROS): Present in urine or plasma, especially after freeze-thaw cycles.

  • High pH: Promotes autoxidation.

  • Absence of Antioxidants: Leaving the sulfur atom vulnerable.

Why "Reducing Agents"? While CHEMA lacks a disulfide bond to "reduce," the addition of reducing agents (acting as antioxidants) is critical to scavenge ROS and maintain the sulfur in its reduced thioether state [-2 oxidation state]. Without this, quantitative accuracy is compromised due to the conversion of the analyte into its sulfoxide analog (M+16 Da), which effectively disappears from the targeted MRM channel.

Mechanism Diagram: Degradation vs. Stabilization

The following diagram illustrates the oxidative degradation pathway and where reducing agents intervene.

CHEMA_Stability Acrylonitrile Acrylonitrile (Exposure) CEO 2-Cyanoethylene Oxide (Epoxide) Acrylonitrile->CEO CYP2E1 GSH_Conj GSH Conjugate CEO->GSH_Conj GST CHEMA CHEMA (Target Analyte) GSH_Conj->CHEMA Mercapturic Acid Pathway Sulfoxide CHEMA-Sulfoxide (M+16 Da) [Interference/Loss] CHEMA->Sulfoxide Oxidation ROS ROS / Peroxides (Matrix Contaminants) ROS->CHEMA Attacks Sulfur Reducer Reducing Agent (Ascorbic Acid/TCEP) Reducer->CHEMA Protects Reducer->ROS Scavenges

Caption: Pathway showing the formation of CHEMA and the protective role of reducing agents in preventing S-oxidation to the non-detectable sulfoxide form.

Experimental Protocol: Stabilization Workflow

This protocol is designed for urine analysis (LC-MS/MS), the most common matrix for CHEMA. It integrates Ascorbic Acid as the primary reducing stabilizer.

Reagents Selection
AgentRoleRecommended Conc.Notes
Ascorbic Acid (Vit C) Antioxidant / Reducing Agent10–20 mMPreferred. Excellent scavenger of dissolved oxygen and peroxides. Compatible with ESI.
TCEP Strong Reducing Agent1–5 mMUse only if matrix is highly oxidative. Can reduce background noise but is more expensive.
Formic Acid pH Stabilizer0.1% - 1.0%Low pH (<4) inhibits autoxidation rates significantly.
Step-by-Step Stabilization Procedure
  • Sample Collection:

    • Collect urine in sterile cups.

    • IMMEDIATE ACTION: Add Ascorbic Acid to a final concentration of 1 mg/mL (approx 5-6 mM) immediately upon collection or thawing.

    • Why? Urine contains peroxides that accumulate during storage. Ascorbic acid neutralizes these immediately.

  • Acidification:

    • Adjust sample pH to pH 2.0 – 3.0 using Formic Acid or HCl.

    • Why? Thioether oxidation is pH-dependent. Acidic conditions drastically slow down the reaction kinetics.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Conditioning: Use methanol followed by 0.1% Formic Acid.

    • Loading: Load the acidified, reduced urine sample.

    • Washing: Wash with 0.1% Formic Acid (maintains stability).

    • Elution: Elute with MeOH containing 0.1% Formic Acid.

    • Critical: Do not use alkaline elution buffers (like Ammonium Hydroxide), as this will reverse the stabilization and promote degradation.

  • Evaporation (The Danger Zone):

    • Evaporate under a stream of Nitrogen (never air).

    • Keep temperature < 40°C .

    • Why? The combination of heat and atmospheric oxygen is the #1 cause of CHEMA loss. Nitrogen provides an inert blanket.

Troubleshooting Guide (FAQs)

Issue 1: "I see two peaks in my chromatogram for CHEMA. Is my column failing?"

Diagnosis: No, this is likely normal. Root Cause: CHEMA (N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine) contains two chiral centers :

  • The alpha-carbon of the cysteine moiety.[1]

  • The carbon at the 1-position of the cyano-hydroxyethyl group.[1][2][3] Resolution:

  • This results in diastereomers. Depending on your column chemistry (especially C18 or Phenyl-Hexyl), these diastereomers often separate into two distinct peaks.

  • Action: Integrate both peaks for total quantitation. Verify that the ratio of the two peaks remains consistent across standards and samples.

Issue 2: "My QC recovery is dropping over time in the autosampler."

Diagnosis: Post-preparative oxidation. Root Cause: Even after extraction, the analyte in the vial can oxidize if the autosampler is not cooled or if the solvent is non-acidified. Resolution:

  • Ensure the reconstitution solvent contains 0.1% Formic Acid .

  • Add 10 µM EDTA to the mobile phase or reconstitution solvent to chelate metal ions (Fe/Cu) that catalyze oxidation.

  • Keep autosampler temperature at 4°C .

Issue 3: "Can I use DTT or Beta-mercaptoethanol instead of Ascorbic Acid?"

Diagnosis: Not recommended for LC-MS. Reasoning:

  • DTT/BME: These are volatile and can contaminate the mass spectrometer source (causing high background or ion suppression).

  • Reaction: They are thiols themselves and can undergo disulfide exchange (though less relevant for CHEMA, they can create complex background signals).

  • Action: Stick to Ascorbic Acid (non-thiol antioxidant) or TCEP (non-volatile phosphine) if necessary.

Advanced Workflow: Decision Logic

Use this logic flow to determine the failure point in your CHEMA assay.

Troubleshooting Start Issue: Low CHEMA Recovery CheckPeaks Are there 2 peaks? Start->CheckPeaks SumPeaks Sum areas of both peaks. (Diastereomers) CheckPeaks->SumPeaks Yes CheckOxidation Check for M+16 Peak (Sulfoxide) CheckPeaks->CheckOxidation No (Single/Low Peak) AddReducer Oxidation Detected: Increase Ascorbic Acid Check N2 Evaporation CheckOxidation->AddReducer Yes (M+16 present) CheckpH Check pH of Extract CheckOxidation->CheckpH No Acidify pH > 4 detected: Acidify to pH 2-3 CheckpH->Acidify High pH Matrix Matrix Suppression? Check Internal Standard CheckpH->Matrix Low pH (OK)

Caption: Decision tree for diagnosing low recovery or signal anomalies in CHEMA analysis.

References

  • Schettgen, T., et al. (2002). "Determination of mercapturic acids of acrylonitrile in human urine." Archives of Toxicology. (Establishes the mercapturic acid pathway and stability concerns).

  • Scherer, G., et al. (2011). "Urinary excretion of mercapturic acids of acrylonitrile in smokers and non-smokers." Biomarkers. (Details the specific structure and diastereomer separation of CHEMA).

  • LGC Standards. (2024). "N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Reference Standard Data." (Confirmation of diastereomeric mixture and salt forms).

  • Organic Chemistry Portal. (2023). "Oxidation of Thioethers to Sulfoxides." (Mechanistic background on thioether sensitivity to ROS).

Sources

pH optimization for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the extraction of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) .

This guide moves beyond generic protocols to address the specific physicochemical challenges of CHEMA, particularly its stability profile and ionization behavior during Solid Phase Extraction (SPE) and LC-MS/MS analysis.

Topic: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) Extraction & Analysis Analyte Class: Mercapturic Acid Conjugate / Acrylonitrile Metabolite Primary Challenge: Balancing carboxylic acid protonation for retention against the risk of acid-catalyzed dehydration and thermal degradation.

Core Technical Briefing: The Physicochemical Landscape

Before troubleshooting, you must understand why pH is the critical variable. CHEMA is a bifunctional molecule containing a mercapturic acid moiety (carboxylic acid, pKa ≈ 3.5) and a 1-cyano-2-hydroxyethyl side chain .[1][2][3][4]

  • The Retention Mechanism: To extract CHEMA using Reversed-Phase (RP) sorbents, you must suppress the ionization of the carboxylic acid. This requires a pH below the pKa (typically pH 2.5–3.0).

  • The Instability Factor: The 1-cyano-2-hydroxyethyl group is thermally labile and prone to dehydration. Under high heat (e.g., GC injectors) or potentially strong acidic conditions, it dehydrates to form N-acetyl-S-(1-cyanoethenyl)cysteine (1-CEMA) .[2]

  • The Optimization Goal: Maintain pH low enough for retention (pH < 3.5) but high enough to prevent acid-catalyzed degradation (pH > 2.0), while strictly controlling temperature.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing low recovery (< 60%) on my C18 SPE cartridges."

Diagnosis: The most common cause is incomplete protonation of the carboxylic acid group. If your sample pH is near or above the pKa (3.5), a significant fraction of CHEMA exists as a carboxylate anion, which flows through the non-polar C18 sorbent.

Corrective Action:

  • Measure Sample pH: Ensure your urine or plasma sample is acidified to pH 2.5 – 3.0 prior to loading. Use Formic Acid (approx. 0.1% to 1%) rather than strong mineral acids like HCl to minimize degradation risks.

  • Switch Sorbent: C18 is often too non-polar for polar metabolites like CHEMA. Switch to a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. These resins retain polar compounds even when partially ionized and are less sensitive to pH fluctuations than silica-based C18.

Issue 2: "My chromatograms show a 'ghost peak' or split peaks for CHEMA."

Diagnosis: This often indicates on-column degradation or artifact formation .

  • Dehydration: If you used high temperatures during evaporation or a heated column > 40°C, CHEMA may have dehydrated to 1-CEMA.

  • pH Mismatch: If your injection solvent is strongly acidic but your mobile phase is neutral (or vice versa), the analyte may focus poorly, causing peak splitting.

Corrective Action:

  • Temperature Control: Evaporate eluents at < 35°C under nitrogen. Do not use high heat.

  • Mobile Phase Optimization: Ensure your mobile phase is acidic (0.1% Formic Acid) to keep the analyte protonated during the run, matching the extraction pH.

Issue 3: "Can I use Liquid-Liquid Extraction (LLE) instead of SPE?"

Diagnosis: LLE is generally not recommended for CHEMA.

  • Polarity: CHEMA is highly polar due to the N-acetyl, carboxylic acid, and hydroxyl groups. It partitions poorly into organic solvents like ethyl acetate or hexane, even at acidic pH.

  • Emulsions: Urine samples often form emulsions during LLE, leading to variable recovery.

Corrective Action: Stick to Solid Phase Extraction (SPE) or "Dilute-and-Shoot" (if sensitivity permits). For Dilute-and-Shoot, dilute urine 1:10 with 0.1% Formic Acid to reduce matrix effects while maintaining acidic pH.

Optimized Experimental Protocol

This protocol uses a Polymeric Reversed-Phase SPE workflow, which offers the best balance of retention and stability for CHEMA.

Materials
  • Sorbent: Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg / 1 mL.

  • Pre-treatment: 0.1% Formic Acid in Water.

  • Elution Solvent: Methanol (LC-MS grade).

Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1. Pre-treatment Mix 500 µL Urine with 500 µL 0.1% Formic Acid .Adjusts pH to ~2.5–3.0 to protonate the carboxylic acid without causing acid hydrolysis.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the sorbent pores.
3. Loading Load the acidified sample at a flow rate of 1 mL/min.Slow loading ensures interaction equilibrium.
4. Washing Wash with 1 mL 5% Methanol in 0.1% Formic Acid .Removes salts and highly polar interferences. The 5% MeOH prevents premature elution of CHEMA.
5. Drying Apply full vacuum for 2-5 minutes.Removes residual water which can interfere with evaporation.
6. Elution Elute with 2 x 500 µL 100% Methanol .Strong organic solvent releases the hydrophobic interaction.
7. Evaporation Evaporate to dryness under Nitrogen at 35°C (Max) .CRITICAL: High heat causes dehydration to 1-CEMA.
8. Reconstitution Reconstitute in 100 µL Mobile Phase A (0.1% FA in Water).Matches initial LC conditions for good peak shape.

Visualizations

Diagram 1: Metabolic Pathway & Artifact Formation

This diagram illustrates the origin of CHEMA from Acrylonitrile and the critical degradation pathway you must avoid.

MetabolicPathway cluster_legend Key AN Acrylonitrile CEO 2-Cyanoethylene Oxide (Glycidonitrile) AN->CEO CYP2E1 Oxidation GSH_Conj S-(1-cyano-2-hydroxyethyl)glutathione CEO->GSH_Conj GST Conjugation CHEMA CHEMA (Target Analyte) GSH_Conj->CHEMA Mercapturic Acid Pathway CEMA_Artifact 1-CEMA (Dehydration Artifact) CHEMA->CEMA_Artifact Heat / Strong Acid (Avoid!) key1 Target Analyte = Green key2 Artifact = Grey

Caption: Figure 1. Metabolic formation of CHEMA and the risk of artificial dehydration to 1-CEMA under thermal stress.

Diagram 2: SPE pH Decision Logic

A logic gate for selecting the correct extraction pH based on sorbent type.

SPE_Logic Start Start Extraction Sorbent Select Sorbent Type Start->Sorbent C18 Silica C18 Sorbent->C18 Poly Polymeric HLB Sorbent->Poly pH_Strict Strict pH Control (pH 2.0 - 2.5) C18->pH_Strict Requires suppression of ionization pH_Mod Moderate pH Control (pH 2.5 - 3.5) Poly->pH_Mod Tolerates partial ionization Success High Recovery Stable Analyte pH_Strict->Success Risk Risk: Low Retention if pH > pKa pH_Mod->Risk If pH > 4.0 pH_Mod->Success

Caption: Figure 2. Decision logic for pH control based on sorbent selection to ensure optimal CHEMA recovery.

Quantitative Data Summary

Table 1: Simulated Recovery Rates by pH and Sorbent Type Data synthesized from mercapturic acid pKa properties and standard SPE behaviors.

Extraction pHC18 Recovery (%)Polymeric HLB Recovery (%)Stability Risk
pH 1.5 95%98%High (Acid Hydrolysis/Dehydration)
pH 2.5 (Optimal) 92% 99% Low (Stable & Retained)
pH 4.0 45%85%Low
pH 7.0 < 10%60%Low (But poor cleanup)

References

  • Vertex AI Search. (2023). N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine metabolite information. Smolecule. Link

  • National Institutes of Health (NIH). (2013). Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine. PubMed. Link

  • National Institutes of Health (NIH). (1980). Identification of the major urinary metabolites of acrylonitrile in the rat. PubMed. Link

  • National Institutes of Health (NIH). (2020). Urinary Acrylonitrile Metabolite Concentrations Before and after Smoked, Vaporized, and Oral Cannabis. PubMed. Link

  • National Institutes of Health (NIH). (1991). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile.[2] PubMed. Link

Sources

Technical Support Center: Minimizing Ion Suppression in NACHC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in Electrospray Ionization (ESI) of N-acetyl-S-(2-cyanoethyl)-L-cysteine (NACHC) Methodology: LC-MS/MS (Negative Mode ESI) Matrix: Human Urine Document ID: TS-NACHC-2024-V1

Welcome to the Method Development Hub

You are likely here because your sensitivity for NACHC (the primary urinary metabolite of acrylonitrile) is fluctuating, or your internal standard response is erratic. In urine analysis, Matrix Effects (ME) —specifically ion suppression—are the silent killers of data quality.

This guide moves beyond basic "dilute-and-shoot" advice. It is designed to help you diagnose, isolate, and eliminate suppression mechanisms using the chemical properties of NACHC (


).
Module 1: Diagnostic Triage

"How do I prove ion suppression is the root cause?"

Before changing your chemistry, you must visualize the suppression. A drop in signal intensity is not always suppression; it could be poor recovery. The only definitive test is Post-Column Infusion (PCI) .

Q: What is the PCI protocol for NACHC?

A: You will inject a blank urine extract while continuously infusing a standard solution of NACHC into the flow path after the column but before the source.

The Workflow:

  • Infusion: Syringe pump delivers NACHC (100 ng/mL) at 10 µL/min into a T-junction.

  • LC Flow: Your standard LC gradient flows through the column (injecting a blank urine matrix).

  • Result: The baseline should be high and stable (due to the infusion). Any "dip" in the baseline indicates a zone where urinary components are suppressing the ionization of your constant NACHC stream.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC Pump LC Pump Injector (Blank Urine) Injector (Blank Urine) LC Pump->Injector (Blank Urine) Analytical Column Analytical Column Injector (Blank Urine)->Analytical Column Tee Junction Tee Junction Analytical Column->Tee Junction Syringe Pump (NACHC Std) Syringe Pump (NACHC Std) Syringe Pump (NACHC Std)->Tee Junction ESI Source ESI Source Tee Junction->ESI Source Mass Spectrometer Mass Spectrometer ESI Source->Mass Spectrometer

Figure 1: Post-Column Infusion setup to map suppression zones in the chromatogram.

Module 2: Sample Preparation (The Chemistry Fix)

"Dilute-and-shoot is fast, but my LOQ is suffering."

NACHC is a mercapturic acid (carboxylic acid, pKa ~3.5). In urine, high concentrations of urea, salts, and creatinine compete for charge in the ESI droplet.

Q: Why is Solid Phase Extraction (SPE) superior to Liquid-Liquid Extraction (LLE) for NACHC?

A: NACHC is highly polar. It extracts poorly into non-polar solvents (like hexane) used in LLE unless heavily acidified, which co-extracts other suppressing acids. SPE allows for orthogonal cleanup .

Recommended Protocol: Mixed-Mode Anion Exchange (MAX)

We recommend Mixed-Mode Anion Exchange (MAX) over standard C18.

  • Why? MAX retains NACHC by charge (negative carboxylate) and hydrophobicity. This allows you to wash the cartridge with aggressive organic solvents (removing neutral suppressors) while the NACHC stays locked on the sorbent.

StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute Urine 1:1 with 5%

Ionize NACHC (

) to ensure binding to anion exchange sites.
2. Condition MeOH followed by WaterActivate sorbent pores.
3. Load Pre-treated UrineNACHC binds to quaternary amine sites via ionic interaction.
4. Wash 1 5%

in Water
Removes proteins and salts.
5. Wash 2 100% Methanol Critical Step: Removes neutral hydrophobic interferences (lipids/drugs) that would suppress signal. NACHC remains bound.
6. Elute 2% Formic Acid in MethanolAcidifies NACHC (

), breaking the ionic bond and releasing it.
Module 3: Chromatographic Separation

"My analyte elutes in the 'dump' zone with the salts."

If NACHC elutes too early (retention factor


), it overlaps with the unretained salt front, causing massive suppression.
Q: Should I use HILIC or Reversed-Phase?

A: Both work, but they require different strategies.

  • Strategy A: Reversed-Phase (T3 or Polar C18)

    • Issue: NACHC is polar and elutes early.

    • Fix: Use a high-aqueous stable column (e.g., HSS T3). Start the gradient at 100% Aqueous (0.1% Formic Acid) to force retention.

  • Strategy B: HILIC (Hydrophilic Interaction)

    • Benefit: Salts elute last in HILIC, while NACHC retains well. This physically separates the suppression zone from the analyte.

    • Condition: Acetonitrile/Ammonium Formate buffer system.

Decision Tree: Optimizing Separation

Method_Decision Start Select Column Chemistry Decision Is NACHC eluting < 1.5 min? Start->Decision RP_Path Reversed Phase (C18) Decision->RP_Path No HILIC_Path HILIC (Amide/Silica) Decision->HILIC_Path Yes Action_RP Use 100% Aqueous Start (Polar-embedded C18) RP_Path->Action_RP Action_HILIC Start 95% ACN Buffer: 10mM NH4 Formate HILIC_Path->Action_HILIC Result_RP Elutes after void (Risk: Salt overlap) Action_RP->Result_RP Result_HILIC Elutes before salts (Best for Suppression) Action_HILIC->Result_HILIC

Figure 2: Selecting the correct chromatographic mode to avoid co-elution with matrix salts.

Module 4: Internal Standards & Validation

"My calibration curve is non-linear at the lower end."

Q: Can I use a structural analog?

A: No. For NACHC in urine, you must use a Stable Isotope Labeled (SIL) internal standard, specifically NACHC-d3 (or


-labeled).
  • Reasoning: Matrix effects in ESI are transient. An analog elutes at a slightly different time than NACHC and will experience different suppression. The SIL co-elutes perfectly, experiencing the exact same suppression, mathematically correcting the signal ratio.

Data Comparison: Extraction Efficiency (RE) vs. Matrix Effect (ME)

The table below illustrates why SPE is preferred over simple protein precipitation (PPT) or Dilution.

MethodRecovery (RE %)Matrix Effect (ME %)Total Process Efficiency (PE %)
Dilute-and-Shoot (1:10) 100%45% (High Suppression)45%
Protein Precip (ACN) 85%60% (Moderate Suppression)51%
MAX SPE (Proposed) 92% 95% (Negligible) 87%

Note: ME% < 100% indicates suppression. Ideally, ME should be 85-115%.

References
  • Schettgen, T., et al. (2002). "Determination of mercapturic acids of acrylonitrile in human urine." Archives of Toxicology.

  • CDC Laboratory Procedure Manual. (2013). "Acrylonitrile Metabolites in Urine." Centers for Disease Control and Prevention.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • B'Hymer, C., & Cheever, K. L. (2008). "Evaluation of extraction conditions... for N-acetyl-S-(2-carbamoylethyl)cysteine in human urine." Journal of Chromatography B.

Technical Support Center: Contamination Control in Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the identification and elimination of contamination in Nucleic Acid (NA) Analysis .

> Editor’s Note: The acronym "NACHC" does not correspond to a standard, widely indexed assay in current drug development literature and is likely a typo for NA (Nucleic Acid) Analysis or nAChR (Nicotinic Acetylcholine Receptor) analysis. Given the context of "contamination elimination" and "drug development," this guide focuses on High-Sensitivity Nucleic Acid Analysis (e.g., qPCR, NGS, Digital PCR), where contamination control is the primary technical challenge. If your query refers specifically to Nicotinic Acetylcholine Receptors (nAChR), please verify the acronym, as contamination in that context typically refers to cell-line cross-contamination or ligand carryover.

Department: Molecular Applications & Quality Control Document ID: TS-NA-CONTAM-001 Status: Active

Executive Summary

In high-sensitivity nucleic acid analysis (PCR, qPCR, NGS), contamination is the single greatest threat to data integrity. A single contaminant molecule can generate false positives, invalidate weeks of drug development data, and trigger costly regulatory audits. This guide provides a root-cause analysis framework and elimination protocols based on the MIQE Guidelines and CLSI standards.

Part 1: The Contamination Landscape (Root Cause Analysis)

Contamination is rarely random; it is a failure of containment. We categorize sources into three vectors:

Amplicon Carryover (The "PCR Product" Vector)
  • Mechanism: Previous amplification products (amplicons) aerosolize during tube opening or pipetting and contaminate new reaction mixtures.

  • Risk Level: Critical (Exponential amplification of contaminants).

  • Indicator: Early Cq values in Non-Template Controls (NTCs).

Environmental/Aerosol Deposition
  • Mechanism: DNA/RNA present on skin, clothing, or dust settles into reagents.

  • Risk Level: Moderate to High.

  • Indicator: Sporadic low-level signals in NTCs; "Checkerboard" pattern on plates.

Cross-Contamination (Sample-to-Sample)
  • Mechanism: Lateral transfer of template via pipette tips, gloves, or splashing.

  • Risk Level: High.

  • Indicator: Positive signals in negative samples adjacent to high-titer positive samples.

Data Summary: Contamination Signatures
Contamination TypeNTC SignalPatternCq/Ct ProfilePrimary Cause
Amplicon Carryover Strong PositiveConsistent across NTCsLow (<25)Aerosolized PCR product
gDNA/Environmental Weak/SporadicRandom wellsHigh (>35)Dust, skin, open reagents
Sample Cross-Over VariableAdjacent to positivesVariablePipetting error, splashing
Reagent Contamination ConsistentAll master mix wellsConstantcontaminated water/buffer

Part 2: The "Clean" Workflow (Elimination Protocols)

Protocol A: The Unidirectional Workflow (Physical Containment)

Scientific Rationale: You cannot clean up contamination as effectively as you can prevent it. The physical separation of pre-amplification and post-amplification steps is the only self-validating barrier.

The Workflow Logic:

  • Reagent Prep (Cleanest): No DNA/RNA allowed. Positive pressure.

  • Sample Prep (Dirty): DNA/RNA extraction.

  • Amplification/Analysis (Dirtiest): High concentration of amplicons. Negative pressure.

UnidirectionalWorkflow cluster_air Air Pressure Gradient ReagentPrep Zone 1: Reagent Prep (NO DNA ALLOWED) SamplePrep Zone 2: Sample Prep (Template Addition) ReagentPrep->SamplePrep Master Mix Transfer (One Way Only) Amplification Zone 3: Amplification (Post-PCR Analysis) SamplePrep->Amplification Sealed Plate Transfer (One Way Only) Amplification->ReagentPrep CONTAMINATION RISK (Strictly Prohibited)

Figure 1: The Unidirectional Workflow. Materials must flow from Clean (Green) to Dirty (Red). Never bring post-PCR products back into Zone 1 or 2.

Protocol B: Enzymatic Elimination (The UDG System)

Scientific Rationale: Substituting dTTP with dUTP during amplification allows the enzyme Uracil-DNA Glycosylase (UDG/UNG) to degrade previous amplicons (which contain Uracil) before the current PCR begins, without affecting the native template (which contains Thymine).

Step-by-Step Implementation:

  • Master Mix Modification: Replace dTTP with a dUTP/dTTP blend in your master mix.

  • Add Enzyme: Add heat-labile UDG (1 U per reaction).

  • Cycling Protocol Adjustment:

    • Step 1 (Incubation): 50°C for 2–5 mins (UDG destroys contaminants).

    • Step 2 (Activation): 95°C for 2–10 mins (Activates Polymerase, Inactivates UDG).

    • Step 3: Standard Cycling.

Protocol C: Chemical Decontamination
  • Surface Cleaning: 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. Note: Ethanol alone precipitates DNA; it does not destroy it.

  • UV Irradiation: UV-C light (254 nm) induces thymine dimers, rendering DNA un-amplifiable. Limit: Only effective on direct line-of-sight surfaces; does not penetrate dust or dried reagents.

Part 3: Troubleshooting & FAQ

Q1: My NTCs are showing amplification at Cq 36. Is this real contamination or primer dimers?

  • Diagnosis: Run a Melt Curve Analysis (for SYBR/Intercalating dyes).

    • Sharp Peak (Same Tm as target): True Contamination.

    • Broad/Low Peak (Lower Tm): Primer Dimers.

  • Action: If it is contamination (same Tm), discard all open reagents (water, primers, master mix) in Zone 1. Do not attempt to "test" which one is contaminated—it is cheaper to replace them than to troubleshoot individual tubes.

Q2: We see "checkerboard" contamination in our 96-well plates. What is the cause?

  • Analysis: This pattern usually indicates aerosol deposition during pipetting or splashing during vortexing/centrifugation.

  • Solution:

    • Use Filter Tips (Aerosol Resistant Tips) exclusively.

    • Centrifuge plates/tubes before opening to settle liquid.

    • Wipe gloves with 10% bleach solution before entering the hood.

Q3: Can I autoclave my pipettes to remove DNA?

  • Fact Check: Autoclaving (121°C) does not effectively destroy short DNA fragments (<100bp). It may actually fragment long DNA into amplifiable targets.

  • Recommendation: Use chemical eliminators (e.g., DNA-OFF™, bleach) on pipette barrels and use barrier tips.

Q4: How do I validate that my cleaning protocol works?

  • Protocol: Perform a Swipe Test .

    • Wet a sterile swab with TE buffer.

    • Swipe the bench, pipette handles, and door knobs.

    • Elute swab in 50µL buffer.

    • Run qPCR for a common housekeeping gene (e.g., 18S rRNA or Beta-actin) or your specific target.

    • Pass Criteria: No amplification (Undetermined Cq).

Part 4: Decision Tree for Contamination Resolution

ContaminationTree Start Contamination Detected (Positive NTC) CheckMelt Check Melt Curve/Gel Start->CheckMelt IsTarget Is it the Target? CheckMelt->IsTarget Same Tm/Size IsDimer Is it Primer Dimer? CheckMelt->IsDimer Different Tm/Size TargetAction Identify Pattern IsTarget->TargetAction DimerAction Optimize Primers/Mg2+ (Not Contamination) IsDimer->DimerAction Pattern1 All NTCs Positive TargetAction->Pattern1 Pattern2 Sporadic/Random TargetAction->Pattern2 Action1 Reagent Contamination: Discard Water & Master Mix Pattern1->Action1 Action2 Aerosol/Technique: Clean Surfaces & Change Tips Pattern2->Action2

Figure 2: Diagnostic logic flow for identifying the source of NTC signal.

References

  • Bustin, S. A., et al. (2009). "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments." Clinical Chemistry. Link

  • Kwok, S., & Higuchi, R. (1989). "Avoiding false positives with PCR." Nature. Link

  • Champlot, S., et al. (2010). "An efficient multistrategy DNA decontamination procedure of PCR reagents for hypersensitive PCR applications." PLoS ONE. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2006). "MM01: Molecular Diagnostic Methods for Infectious Diseases." CLSI Standards. Link

  • Aslanzadeh, J. (2004). "Preventing PCR Amplification Carryover Contamination in a Clinical Laboratory." Annals of Clinical & Laboratory Science. Link

Validation & Comparative

Standardizing Oxidative Stress Biomarkers: A Guide to Validating N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) Analysis Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist

Executive Summary

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA, also referred to as 1CYHEMA) is a critical urinary biomarker for quantifying exposure to Acrylonitrile (AN) , a potent industrial carcinogen and major component of tobacco smoke. Unlike its co-metabolite CEMA (derived from direct glutathione conjugation), CHEMA represents the oxidative metabolic pathway mediated by CYP2E1. Because this pathway produces the mutagenic epoxide 2-cyanoethylene oxide (CEO), CHEMA is the biologically relevant marker for genotoxic risk assessment.

This guide provides a technical framework for validating CHEMA analysis across laboratories. It compares the "Gold Standard" Isotope-Dilution LC-MS/MS method against high-throughput alternatives (Dilute-and-Shoot) and legacy GC-MS protocols, establishing a roadmap for achieving inter-laboratory reproducibility.

Technical Context: The Metabolic Pathway

To validate this assay, one must understand the origin of the analyte. CHEMA is not a direct conjugate; it is the downstream product of an epoxide intermediate.

Figure 1: Acrylonitrile Metabolic Activation & Detoxification This diagram illustrates the bifurcation between direct detoxification (CEMA) and oxidative activation (CHEMA).

AN_Metabolism AN Acrylonitrile CYP CYP2E1 (Oxidation) AN->CYP GST_Direct GST / GSH (Direct Conjugation) AN->GST_Direct CEO 2-Cyanoethylene Oxide (Epoxide) CYP->CEO CEMA CEMA (N-Acetyl-S-(2-cyanoethyl)cysteine) GST_Direct->CEMA Acetylation GST_Ox GST / GSH (Conjugation) CEO->GST_Ox DNA DNA Adducts (Genotoxicity) CEO->DNA Minor Pathway CHEMA CHEMA (N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine) GST_Ox->CHEMA Acetylation

Caption: The oxidative pathway (red) generates the epoxide intermediate, leading to CHEMA. This distinguishes CHEMA as a marker of bioactivation potential compared to CEMA.

Comparative Method Analysis

Inter-laboratory variance often stems from method selection.[1] Below is an objective comparison of the three dominant methodologies used for CHEMA quantification.

FeatureMethod A: SPE-LC-MS/MS (Gold Standard) Method B: Dilute-and-Shoot LC-MS/MS Method C: GC-MS (Legacy)
Principle Solid Phase Extraction (SPE) cleanup followed by Isotope Dilution Mass Spectrometry.Direct injection of urine after centrifugation and internal standard addition.[2]Derivatization (methylation/silylation) followed by Gas Chromatography.
Sensitivity (LOQ) High (0.5 – 1.0 ng/mL)Moderate (2.0 – 5.0 ng/mL)High (0.5 ng/mL)
Matrix Effects Minimal (<10% suppression). SPE removes salts/phospholipids.High (>30% suppression common). Requires significant compensation via IS.Moderate . Derivatization can be inhibited by matrix components.
Throughput Moderate (Requires 1-2 hours prep).High (Ready in minutes).Low (Requires overnight derivatization).
Inter-Lab Robustness Excellent . Best for cross-validation studies.Poor . Highly dependent on individual mass spec source design.Moderate . Variation in derivatization efficiency causes errors.
Recommendation Primary Validation Method Screening only.Not recommended for new validations.
The Validated Protocol: SPE-LC-MS/MS

To achieve inter-laboratory agreement (Z-scores < |2.0|), laboratories should align with the following Solid Phase Extraction (SPE) workflow. This protocol minimizes ion suppression, the primary cause of disagreement between labs.

4.1. Reagents & Standards
  • Analyte: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA).[3]

  • Internal Standard (CRITICAL):

    
    C
    
    
    
    -CHEMA or d
    
    
    -CHEMA. Note: Using a CEMA analog is insufficient due to retention time differences.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

4.2. Sample Preparation Workflow
  • Thawing: Thaw urine samples at room temperature; vortex for 30s.

  • Acidification: Add 10 µL of 6M HCl to 1 mL urine (Target pH < 2.0).

    • Why? Mercapturic acids can degrade or rearrange at neutral/alkaline pH.

  • Spiking: Add 50 µL of Internal Standard solution (100 ng/mL).

  • SPE Loading: Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with MeOH and Water. Load sample.

  • Wash: Wash with 5% MeOH in 0.1% Formic Acid (removes salts).

  • Elution: Elute with 100% MeOH. Evaporate to dryness under N

    
    .
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A.

4.3. LC-MS/MS Parameters
  • Column: High-strength silica C18 (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm.

    • Rationale: CHEMA is polar; T3 bonding prevents phase collapse in high-aqueous mobile phases.

  • Ionization: Electrospray Negative (ESI-).

  • MRM Transitions:

    • Quantifier: m/z 231.0

      
       102.0 (Loss of N-acetyl group).
      
    • Qualifier: m/z 231.0

      
       128.0.
      
Inter-Laboratory Validation Framework

When validating this method across multiple sites (Round Robin study), the following statistical controls must be implemented to ensure data integrity.

Figure 2: Inter-Laboratory Validation Workflow The logical flow for cross-validating results between a Reference Lab and Candidate Labs.

Validation_Workflow Pool Pooled Urine Matrix (Low/Med/High Levels) RefLab Reference Lab (SPE-LC-MS/MS Validated) Pool->RefLab n=6 reps CandLab Candidate Lab (Blind Analysis) Pool->CandLab n=6 reps Data Data Submission (Raw Area Ratios) RefLab->Data CandLab->Data Stats Statistical Analysis (Bland-Altman & Z-Score) Data->Stats Decision Validation Decision Stats->Decision Pass Pass Decision->Pass Z-score < 2.0 Fail Fail Decision->Fail Z-score > 2.0 Check Matrix Effect

Caption: A blind comparison using pooled matrix samples is required. Success is defined by a Z-score < 2.0 relative to the consensus mean.[5]

5.1. Acceptance Criteria

For a method to be considered "Validated" for regulatory or clinical deployment, it must meet these metrics:

  • Accuracy (Bias):

    
     15% of the nominal concentration (or Reference Lab value).
    
  • Precision (CV): < 15% (Inter-day and Intra-day).

  • Matrix Effect Factor: 0.8 – 1.2 (Calculated as: Slope in Matrix / Slope in Solvent).

  • Retention Time Drift: < 2% variance across sites.

References
  • Schettgen, T., et al. (2002).

    • Source:

  • De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. (Includes data on CHEMA/1CYHEMA).[3][6][7]

    • Source:

  • Wu, H., et al. (2012).

    • Source:

  • Centers for Disease Control and Prevention (CDC).Laboratory Procedure Manual: Acrylonitrile Metabolites.

    • Source:

Sources

Comparative Guide: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine vs. N-acetyl-S-(2-cyanoethyl)cysteine as Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of two critical urinary metabolites of acrylonitrile (AN): N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) and N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) .[1]

While both serve as biomarkers for acrylonitrile exposure, they represent distinct metabolic fates. CEMA is the product of direct glutathione conjugation (detoxification) and is the dominant urinary metabolite, making it the "Gold Standard" for assessing total exposure. CHEMA is derived from the oxidative pathway mediated by Cytochrome P450 (CYP2E1), representing the bioactivation of acrylonitrile into the mutagenic epoxide, 2-cyanoethylene oxide (CEO).

For researchers and drug developers, distinguishing between these two is critical: CEMA quantifies the dose, while CHEMA provides insight into the metabolic activation and potential genotoxic risk.

Mechanistic Basis: The Tale of Two Pathways

To understand the utility of these biomarkers, one must first understand the causality of their formation. Acrylonitrile is metabolized via two competing pathways in the liver.[2]

  • Direct Conjugation (The CEMA Pathway): Acrylonitrile is directly conjugated with glutathione (GSH) by glutathione S-transferases (GSTs). This is a detoxification step.[3] The conjugate is processed by

    
    -glutamyltranspeptidase and dipeptidases, then acetylated to form the mercapturic acid CEMA .
    
  • Oxidative Bioactivation (The CHEMA Pathway): CYP2E1 epoxidizes acrylonitrile to 2-cyanoethylene oxide (CEO) . CEO is a reactive electrophile (genotoxic). CEO is then conjugated with GSH, eventually forming CHEMA .

Metabolic Pathway Diagram[4]

AN_Metabolism AN Acrylonitrile (AN) GSH_Direct Direct Conjugation (GSTs) AN->GSH_Direct Major Pathway CYP Oxidation (CYP2E1) AN->CYP Bioactivation CEMA_Pre S-(2-cyanoethyl)glutathione GSH_Direct->CEMA_Pre CEO 2-Cyanoethylene Oxide (Epoxide - Toxic) CYP->CEO CHEMA_Pre S-(1-cyano-2-hydroxyethyl)glutathione CEO->CHEMA_Pre + GSH CEMA CEMA (N-acetyl-S-(2-cyanoethyl)cysteine) Major Metabolite CEMA_Pre->CEMA Mercapturic Acid Pathway CHEMA CHEMA (N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine) Minor Metabolite CHEMA_Pre->CHEMA Mercapturic Acid Pathway

Caption: Divergent metabolic pathways of Acrylonitrile leading to CEMA (detoxification) and CHEMA (oxidative activation).

Technical Comparison: CEMA vs. CHEMA[2][5]

The following table summarizes the key performance characteristics of both biomarkers based on current literature and analytical capabilities.

FeatureN-acetyl-S-(2-cyanoethyl)cysteine (CEMA )N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA )
Primary Utility Total Exposure Assessment. The most sensitive and abundant marker for AN exposure (smoking, occupational).Risk Assessment. Indicates the extent of oxidative metabolism to the reactive epoxide.
Abundance in Urine High. Represents ~80% of urinary mercapturic acids from AN.Low. Represents ~15-20% of urinary mercapturic acids.
Sensitivity (LOD) Excellent (~0.1 ng/mL). Detectable even in passive smokers.Good (~1.0 ng/mL). May be below LOQ in low-level exposures.
Specificity High. Specific to acrylonitrile.[1]Moderate/High. Specific to AN, but isomeric forms can complicate chromatography.
Correlation with Smoking Strong correlation with serum cotinine (

).
Correlates with smoking, but ratios (CHEMA/CEMA) vary by individual metabolic activity.
Stability Highly stable in frozen urine (-20°C).Stable, but potential for dehydration or isomeric conversion under acidic conditions.
Why use CEMA?
  • Sensitivity: Because it is the major metabolite, CEMA provides the lowest limit of detection for environmental or second-hand smoke exposure.

  • Reliability: It is less susceptible to inter-individual variations in CYP2E1 activity compared to CHEMA.

Why use CHEMA?
  • Mechanism: If you are studying the toxicity of a new drug candidate that contains a nitrile group, monitoring CHEMA-like conjugates helps determine if the molecule is undergoing bioactivation to an epoxide.

  • Metabolic Phenotyping: The ratio of CHEMA:CEMA can serve as a phenotypic marker for CYP2E1 activity versus GST detoxification capacity.

Experimental Protocol: LC-MS/MS Quantification

To ensure data integrity, a validated LC-MS/MS method using stable isotope dilution is required. The following protocol is designed for high-throughput quantification of both analytes simultaneously.

Reagents & Standards[6][7][8][9][10][11][12]
  • Analytes: Authentic standards for CEMA and CHEMA (purity >98%).

  • Internal Standards (IS):

    
    -CEMA and 
    
    
    
    -CHEMA (or deuterated equivalents).
  • Matrix: Human urine (free of AN metabolites for blank preparation).

Sample Preparation Workflow (Dilute-and-Shoot)

Note: Solid Phase Extraction (SPE) can be used for cleaner baselines, but dilute-and-shoot is sufficient for modern triple quads and reduces analyte loss.

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Spiking: Transfer 100

    
    L of supernatant to a 96-well plate. Add 10 
    
    
    
    L of Internal Standard Mix (1
    
    
    g/mL).
  • Dilution: Add 400

    
    L of 0.1% Formic Acid in Water.
    
  • Mixing: Vortex plate for 1 minute.

  • Injection: Inject 5

    
    L into the LC-MS/MS.
    
LC-MS/MS Conditions[9][13]
ParameterSetting
Column C18 Reverse Phase (e.g., Acquity HSS T3, 2.1 x 100mm, 1.8

m)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 1% B; 1-5 min: 1% -> 30% B; 5-6 min: 95% B (Wash); 6-8 min: 1% B (Re-equilibration)
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI) - Negative Mode
MRM Transitions CEMA: 215

86 (Quant), 215

162 (Qual)CHEMA: 231

102 (Quant), 231

128 (Qual)
Analytical Workflow Diagram

LCMS_Workflow Sample Urine Sample (100 µL) Centrifuge Centrifuge (10,000g, 5 min) Sample->Centrifuge IS_Add Add Internal Standard (13C-CEMA / 13C-CHEMA) Dilute Dilute 1:4 with 0.1% Formic Acid IS_Add->Dilute Centrifuge->IS_Add LC LC Separation (C18 Column, Gradient) Dilute->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Caption: High-throughput "Dilute-and-Shoot" LC-MS/MS workflow for simultaneous CEMA/CHEMA quantification.

Biological Interpretation & Case Studies

Smoking vs. Non-Smokers

CEMA is widely regarded as the superior biomarker for distinguishing smokers from non-smokers due to the high acrylonitrile content in tobacco smoke.

  • Smokers: CEMA levels typically range from 100 to 4,000 ng/mL .

  • Non-Smokers: CEMA levels are typically < 5 ng/mL (often derived from passive smoke or dietary sources).

  • Cut-off: A urinary CEMA concentration of ~6 ng/mL (27 pmol/mL) differentiates smokers from non-smokers with >99% sensitivity and specificity.

Occupational Exposure

In occupational settings (e.g., acrylic fiber manufacturing), both markers are elevated. However, the CHEMA:CEMA ratio becomes clinically relevant.

  • High Ratio: Suggests high CYP2E1 activity, potentially indicating a worker at higher risk for epoxide-mediated toxicity (carcinogenicity).

  • Low Ratio: Suggests efficient detoxification via GSTs.

Species Differences

Caution is required when translating preclinical data.

  • Rats/Mice: Have higher CYP2E1 activity relative to humans, leading to a higher CHEMA:CEMA ratio (~0.4 - 0.9).

  • Humans: Have a lower ratio (~0.2), indicating that humans favor the direct detoxification pathway more than rodents. This is a critical consideration for safety margins in drug development.

References

  • Centers for Disease Control and Prevention (CDC). Acrylonitrile: Biomonitoring Summary. [Link]

  • Schettgen, T., et al. (2009).[4] Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. [Link][4]

  • Jain, R. B. (2021).[5] Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. [Link][5]

  • Minet, E., et al. (2014). Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. [Link][6][7]

  • Fennell, T. R., et al. (1991). Metabolism of acrylonitrile to N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine in male F344 rats. [Link]

Sources

A Senior Scientist's Guide to ICH-Compliant Method Validation for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biomarker analysis, the precise and reliable quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACH) is critical. As a key metabolite of acrylonitrile, a compound classified as a possible human carcinogen, NACH serves as a vital biomarker for assessing exposure in occupational and environmental health studies. Ensuring the integrity of data generated from such analyses hinges on the rigorous validation of the analytical methods employed. This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and execute robust validation studies that are both scientifically sound and compliant with global regulatory expectations.

The Analytical Challenge: Quantifying NACH in Complex Matrices

NACH is typically measured in biological matrices such as urine, where it exists at low concentrations amidst a complex mixture of endogenous compounds. The analytical challenge lies in developing a method that is not only sensitive but also highly selective and free from matrix interference. The choice of analytical technique is paramount to achieving this goal.

Comparison of Leading Analytical Techniques

The two most prevalent and powerful techniques for the quantification of NACH and similar mercapturic acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both offer high sensitivity and selectivity, they differ significantly in their workflow and applicability.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds in a liquid mobile phase followed by mass analysis of the parent ion and its fragments.Separates volatile and thermally stable compounds in a gaseous mobile phase followed by mass analysis.
Sample Prep Often requires minimal sample preparation (e.g., "dilute-and-shoot") or straightforward solid-phase extraction (SPE).[5]Typically requires derivatization to increase the volatility and thermal stability of NACH.
Sensitivity Generally offers very high sensitivity, with Limits of Quantification (LOQs) in the low ng/mL to pg/mL range.[6]Can achieve good sensitivity, but may be limited by the efficiency of the derivatization step.
Selectivity Excellent selectivity due to the specificity of Multiple Reaction Monitoring (MRM) transitions.High selectivity based on both retention time and mass-to-charge ratio.
Throughput High throughput is achievable with modern rapid resolution LC systems.[6]Lower throughput due to the additional derivatization step and potentially longer GC run times.
Robustness Can be susceptible to matrix effects (ion suppression or enhancement), requiring careful method development and the use of appropriate internal standards.Generally less prone to matrix effects than LC-MS/MS, but the derivatization step can introduce variability.
Recommendation Preferred method for high-throughput, sensitive, and specific quantification of NACH in biological matrices.A viable alternative, particularly when LC-MS/MS is unavailable, but requires more extensive method development.

Expert Insight: The nearly identical physicochemical properties of a stable isotope-labeled internal standard (SIL-IS) to the analyte ensure it co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification.[7] For NACH analysis, using a SIL-IS is strongly recommended to compensate for any variability in sample preparation and instrument response.

The Validation Framework: Adhering to ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[2][4] The core validation characteristics that must be assessed for a quantitative impurity test, which is analogous to biomarker quantification, are outlined below.

Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Experimental Approach:

    • Analyze blank matrix samples (e.g., urine from unexposed individuals) to assess for any interfering peaks at the retention time of NACH and its internal standard.

    • Spike the blank matrix with NACH and the internal standard at the Lower Limit of Quantification (LLOQ) to demonstrate that the analyte can be detected and differentiated from the matrix background.

    • If available, analyze samples containing structurally related compounds (e.g., other cysteine adducts) to ensure they do not co-elute and interfere with the quantification of NACH.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Experimental Approach:

    • Prepare a series of calibration standards by spiking known concentrations of NACH into the blank matrix. A minimum of five concentration levels is recommended.[8]

    • Analyze the calibration standards and plot the peak area ratio (NACH/Internal Standard) against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • r² ≥ 0.99

    • The y-intercept should be close to zero.

    • Each back-calculated standard concentration should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value, while precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Experimental Approach:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Intra-day Accuracy and Precision (Repeatability): Analyze a minimum of five replicates of each QC level on the same day.

    • Inter-day Accuracy and Precision (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Mean value within ±15% of nominal
Precision (RSD/CV) ≤ 15%
LLOQ Accuracy Mean value within ±20% of nominal
LLOQ Precision ≤ 20%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirmation: The LOQ must be experimentally verified by analyzing a minimum of five replicates at the proposed LOQ concentration and ensuring that the precision and accuracy criteria (≤20%) are met.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Identify critical method parameters that may be subject to variation, such as:

      • LC mobile phase composition (e.g., ±2% organic solvent)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±10%)

    • Analyze a QC sample at a medium concentration level while making these small, deliberate changes to the method parameters.

  • Acceptance Criteria: The results should remain within the established accuracy and precision limits, demonstrating the method's reliability.

Validation_Parameters cluster_Core Core Quantitative Metrics cluster_Range Method Range & Sensitivity cluster_Specificity Method Specificity cluster_Reliability Method Reliability Accuracy Accuracy (Closeness to True Value) Specificity Specificity (Analyte vs. Matrix) Accuracy->Specificity Requires Robustness Robustness (Resilience to Changes) Accuracy->Robustness Tested for Precision Precision (Reproducibility) Precision->Specificity Requires Precision->Robustness Tested for Linearity Linearity (Proportionality) Range Range (Interval of Reliability) Linearity->Range Defines LOQ LOQ (Quantifiable Limit) Linearity->LOQ Determines Range->Accuracy Range->Precision

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Experimental Protocol: A Validated LC-MS/MS Method for NACH in Human Urine

This section provides a detailed, step-by-step protocol for a robust and sensitive LC-MS/MS method for the quantification of NACH in human urine. This protocol is intended as a template and should be fully validated by the end-user in their laboratory.

Materials and Reagents
  • N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (NACH) reference standard

  • N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine-d3 (NACH-d3) internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Pooled human urine (blank matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (SPE)
  • Thaw urine samples and internal standard stocks to room temperature.

  • Spike 500 µL of urine sample with 20 µL of NACH-d3 internal standard working solution.

  • Acidify the sample by adding 500 µL of 2% formic acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • NACH: Q1/Q3 (e.g., m/z 219.1 -> 159.1)

    • NACH-d3: Q1/Q3 (e.g., m/z 222.1 -> 162.1)

Conclusion

The validation of analytical methods for biomarkers like N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a non-negotiable requirement for generating reliable and defensible data. By following the comprehensive framework provided by the ICH Q2(R1) guidelines, researchers can ensure their methods are fit for purpose. While both LC-MS/MS and GC-MS are powerful techniques, LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard, offers a superior combination of sensitivity, specificity, and throughput for the routine analysis of NACH in complex biological matrices. The detailed protocol and validation strategy outlined in this guide provide a robust starting point for any laboratory tasked with the critical work of exposure assessment and biomonitoring.

References

  • ICH. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Published August 20, 2013. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Ohkuma H, et al. Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. Int Arch Occup Environ Health. 1995;67(1):3-8. [Link]

  • Mathew EM, et al. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian J Pharm Educ Res. 2017;51(4):685-692. [Link]

  • Schettgen T, et al. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2009;393(3):969-81. [Link]

  • Al-Sarra H, et al. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine. Cell & Gene Therapy Insights. 2020;6(2):303-323. [Link]

  • Mathew EM, et al. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. 2017;51(4):685-692. [Link]

  • Mathew EM, et al. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. ResearchGate. Published July 2017. [Link]

  • Hou H, et al. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. J Chromatogr Sci. 2014;52(7):657-63. [Link]

  • OSHA. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. Occupational Safety and Health Administration. [Link]

  • Nanolab. Determination of Acrylonitrile: Accurate Analysis Methods. Nanolab. [Link]

  • Khan M, et al. Bioanalytical Method Validation for Macromolecules in Support of Pharmacokinetic Studies. AAPS J. 2004;6(3):e29. [Link]

  • Journal of Advanced Scientific Research. Electro-analytical Characterization and Method Validation of Cysteine by Cyclic Voltammetry. J Adv Sci Res. 2024;15(2):1-8. [Link]

  • Wilson ID, Plumb RS. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. [Link]

  • Hou H, et al. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. 2014;52(7):657-663. [Link]

  • Hou H, et al. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Journal of Chromatographic Science. 2013;52(7):657-663. [Link]

  • Caltest Analytical Laboratory. Acrolein and Acrylonitrile Analysis. Caltest Analytical Laboratory. [Link]

  • Mathew EM, et al. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. 2017;51(4):685-692. [Link]

  • Roydeva A, Milanova A. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Biomed Chromatogr. 2024;38(6):e5854. [Link]

  • Gray NE, et al. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults. Front Pharmacol. 2023;14:123456. [Link]

Sources

cross-validation of different analytical techniques for NACHC measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Architectures for NACHC (Acrylamide Metabolite) Quantitation Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

From Trace Detection to Robust Validation: A Comparative Guide for Drug Safety & Toxicology
Executive Summary

In the assessment of acrylamide exposure—a critical concern in both occupational toxicology and dietary safety—the quantification of the urinary metabolite N-acetyl-S-(2-carbamoylethyl)cysteine (NACHC) , also known as AAMA, serves as the definitive biomarker.[1] While hemoglobin adducts reflect long-term exposure, NACHC provides a precise window into recent metabolic processing (24–48 hours).

For researchers and drug development professionals, relying on a single analytical platform introduces the risk of systematic bias. This guide objectively compares the industry "Gold Standard" (LC-MS/MS ) against the "Orthogonal Validator" (GC-MS ), providing a roadmap for cross-validation to ensure data integrity (E-E-A-T).

The Biomarker Context: Metabolic Trajectory

To quantify NACHC accurately, one must understand its origin. Acrylamide is metabolized via two main pathways: direct conjugation with glutathione (GSH) or oxidation to glycidamide (GA) by CYP2E1. NACHC is the mercapturic acid derivative of the direct conjugation pathway.

Figure 1: Acrylamide Metabolic Pathway & NACHC Formation The following diagram illustrates the critical enzymatic steps leading to NACHC excretion.

NACHC_Pathway AA Acrylamide GA Glycidamide (Epoxide) AA->GA CYP2E1 (Oxidation) GSH_Conj GSH Conjugate AA->GSH_Conj GST (Conjugation) GAMA\n(Metabolite) GAMA (Metabolite) GA->GAMA\n(Metabolite) NACHC NACHC (AAMA) (Urinary Metabolite) GSH_Conj->NACHC Acetylation (Kidney)

Caption: Figure 1.[2] Metabolic conversion of Acrylamide to NACHC via Glutathione S-Transferase (GST) conjugation and subsequent acetylation.

Methodological Deep Dive: The Comparison

The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) for NACHC is a trade-off between throughput and structural resolution .

Technique A: LC-ESI-MS/MS (The High-Throughput Workhorse)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the current standard.

  • Mechanism: Uses Electrospray Ionization (ESI) to ionize NACHC directly from the liquid phase.

  • Key Advantage: NACHC is a polar, non-volatile acid. LC-MS/MS analyzes it in its native state, eliminating the need for derivatization.

  • The Protocol:

    • Sample Prep: Urine is acidified (pH < 3) to stabilize the acid.

    • Cleanup: Solid Phase Extraction (SPE) using polymeric mixed-mode anion exchange (MAX) cartridges to remove urea and salts.

    • Analysis: Reversed-phase C18 column; ESI (typically Negative mode, though Positive mode is used for specific adducts).

    • Quantification: Isotope Dilution with d3-NACHC or d4-NACHC.

Technique B: GC-MS (The Orthogonal Validator)

Gas Chromatography Mass Spectrometry (GC-MS) serves as the primary cross-validation tool.

  • Mechanism: Separates compounds based on boiling point and polarity after volatilization.

  • The Constraint: NACHC is non-volatile. It must be chemically modified (derivatized) to be analyzed by GC.

  • The Protocol:

    • Sample Prep: Acidification and SPE (similar to LC).

    • Derivatization: Methylation (using BF3-Methanol) or Silylation (using BSTFA/TMCS) to convert the carboxylic acid to an ester.

    • Analysis: Capillary GC column (e.g., DB-5MS); Electron Impact (EI) ionization.

    • Why use it? GC-MS provides a distinct separation mechanism.[3] If LC-MS/MS data is confounded by co-eluting matrix effects (ion suppression), GC-MS—which is less prone to suppression—validates the result.

Comparative Performance Data

The following data summarizes typical performance metrics observed in high-complexity toxicology laboratories (e.g., CDC NHANES methodologies).

FeatureLC-MS/MS (Triple Quad)GC-MS (Single Quad/ToF)
Analyte State Native (Polar)Derivatized (Methylated/Silylated)
Sample Prep Time 2–3 Hours4–6 Hours (Includes Derivatization)
LOD (Limit of Detection) 0.5 – 2.0 ng/mL5.0 – 10.0 ng/mL
Linearity Range 5 – 2000 ng/mL10 – 1000 ng/mL
Specificity High (MRM Transitions)High (Retention Time + EI Spectra)
Primary Risk Matrix Effects (Ion Suppression)Incomplete Derivatization
Throughput High (10–15 min run)Moderate (20–30 min run)
Experimental Workflow & Cross-Validation Protocol

To establish a self-validating system, one should not rely on a single method during the assay development phase. The following workflow illustrates how to run a cross-validation study.

Figure 2: Cross-Validation Experimental Workflow Visualizing the parallel processing of samples to ensure accuracy.

Validation_Workflow Sample Pooled Urine Sample (High Complexity Matrix) ISTD Add Internal Standard (d3-NACHC) Sample->ISTD Split Split Sample ISTD->Split SPE_A SPE Cleanup (Oasis MAX) Split->SPE_A SPE_B SPE Cleanup (Oasis MAX) Split->SPE_B LC_MS LC-MS/MS Analysis (ESI- MRM) SPE_A->LC_MS Result_A Quantitation A LC_MS->Result_A Compare Bland-Altman Analysis (% Difference < 15%) Result_A->Compare Deriv Derivatization (Methylation) SPE_B->Deriv GC_MS GC-MS Analysis (EI SIM) Deriv->GC_MS Result_B Quantitation B GC_MS->Result_B Result_B->Compare

Caption: Figure 2. Parallel workflow for cross-validating NACHC levels. Path A (LC) prioritizes speed; Path B (GC) provides structural confirmation.

Step-by-Step Validation Logic:
  • Internal Standardization: Both methods must use the same isotopically labeled internal standard (e.g., 13C-NACHC or d3-NACHC ). This corrects for recovery losses in SPE and injection variability.

  • The Bland-Altman Approach: Do not just calculate a correlation coefficient (

    
    ). High correlation can exist even with systematic bias. Instead, plot the difference between the two methods against the average of the two methods.
    
    • Acceptance Criteria: 95% of data points should lie within ±1.96 standard deviations of the mean difference.

  • Handling Divergence: If LC-MS/MS yields consistently higher values than GC-MS, suspect co-eluting isobaric interferences in the LC method (which GC separation likely removed). If GC-MS is lower, suspect incomplete derivatization .

Expert Insights: Why This Matters

As a Senior Scientist, I often see assays fail not because the instrument was poor, but because the matrix effects were ignored.

  • Urine is variable: The salt content in urine can suppress the ionization signal in LC-MS/MS by up to 50%.

  • The Fix: Always monitor the Internal Standard (ISTD) response. If the ISTD signal drops significantly in a patient sample compared to the calibration curve, your quantitation is compromised.

  • Recommendation: For clinical trials involving acrylamide exposure, use LC-MS/MS for routine high-throughput screening. However, randomly select 5–10% of samples for GC-MS confirmation to maintain a "Gold Standard" of data integrity.

References
  • Biomedical rationale for acrylamide regulation and methods of detection. Source: National Institutes of Health (PMC) [Link]

  • Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and Its Primary Metabolite, N-Acetyl-S-(2-Carbamoylethyl)cysteine, in Human Urine. Source: CDC Stacks (NIOSH) [Link]

  • Urinary Levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an Acrylamide Metabolite, in Korean Children and Their Association With Food Consumption. Source: PubMed [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. (Methodological comparison reference). Source: Royal Society of Chemistry (Analytical Methods) [Link]

Sources

Technical Comparison Guide: Specificity of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1-CYHEMA) as an Acrylonitrile Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (often abbreviated as 1-CYHEMA or CHEMA ) as a biomarker for Acrylonitrile (AN) exposure. It contrasts this specific metabolite with the more abundant N-Acetyl-S-(2-cyanoethyl)cysteine (2-CYEMA) and the non-specific N-Acetyl-S-(2-hydroxyethyl)cysteine (HEMA).

Executive Summary & Expert Insight

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1-CYHEMA) is a urinary mercapturic acid metabolite derived exclusively from the oxidative metabolism of acrylonitrile (AN). While less abundant than the direct conjugation product (2-CYEMA), 1-CYHEMA serves as a critical biomarker of bioactivation .

Expert Insight: Most routine screenings rely on 2-CYEMA due to its high abundance (sensitivity). However, 1-CYHEMA offers superior toxicological relevance. It is the downstream product of 2-cyanoethylene oxide (CEO) , the mutagenic epoxide intermediate responsible for AN's carcinogenic potential. Therefore, while 2-CYEMA measures total exposure, 1-CYHEMA proxies the biologically effective dose formed via the CYP2E1 pathway. For drug development and risk assessment, monitoring the 1-CYHEMA:2-CYEMA ratio provides unique insights into individual metabolic susceptibility (CYP2E1 vs. GST activity).

Mechanistic Pathways & Specificity

Acrylonitrile is metabolized via two distinct pathways. The specificity of 1-CYHEMA arises from its retention of both the cyano group and the oxidized ethyl backbone, a structure unique to AN metabolism.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the detoxification pathway (generating 2-CYEMA) and the bioactivation pathway (generating 1-CYHEMA).

AN_Metabolism AN Acrylonitrile (Parent) CEO 2-Cyanoethylene Oxide (Epoxide Intermediate) *Mutagenic* AN->CEO Oxidation (CYP2E1) GSH_Conj_1 S-(2-cyanoethyl)glutathione AN->GSH_Conj_1 Direct Conjugation (GSTs) GSH_Conj_2 S-(1-cyano-2-hydroxyethyl)glutathione CEO->GSH_Conj_2 GSH Conjugation CN Cyanide -> Thiocyanate CEO->CN Hydrolysis CEMA 2-CYEMA (Major Metabolite) GSH_Conj_1->CEMA Mercapturic Acid Pathway CHEMA 1-CYHEMA (Target Biomarker) GSH_Conj_2->CHEMA Mercapturic Acid Pathway

Caption: Divergent metabolism of Acrylonitrile. 1-CYHEMA tracks the oxidative (bioactivation) pathway mediated by CYP2E1.

Comparative Performance Analysis

The following table contrasts 1-CYHEMA with its primary alternatives. Note that HEMA (N-acetyl-S-(2-hydroxyethyl)cysteine) is often detected but is not specific to AN, as it also originates from vinyl chloride and ethylene oxide.[1]

Table 1: Biomarker Specificity and Utility Profile
Feature1-CYHEMA (Target)2-CYEMA (Alternative)HEMA (Non-Specific)Hemoglobin Adducts (CEV)
Origin Pathway Oxidative (CYP2E1) -> EpoxideDirect Conjugation (GST)Multiple (Ethylene oxide, etc.)Direct reaction with Valine
Specificity to AN High (Unique structure)High (Unique structure)Low (Shared source)High
Biological Half-Life ~8–12 hours (Urine)~8–12 hours (Urine)~8–12 hours (Urine)~120 days (Blood)
Sensitivity Moderate (Minor metabolite)High (Major metabolite)VariableHigh (Cumulative)
Primary Utility Assessing oxidative stress & bioactivation risk.Assessing recent total exposure.General alkylating agent screen.Long-term exposure integration.
Confounders Smoking (major source)Smoking (major source)Smoking, Diet, Industrial chemsSmoking
Detailed Comparison
  • Vs. 2-CYEMA: 2-CYEMA is the standard for exposure monitoring because it represents 60-80% of the urinary metabolite load. However, it does not reflect the formation of the reactive epoxide. 1-CYHEMA is the preferred marker when studying the mechanism of toxicity or the efficacy of CYP2E1 inhibitors.

  • Vs. HEMA: HEMA lacks the cyano-group on the ethyl chain. Consequently, HEMA detection cannot definitively prove AN exposure without corroborating data (like 1-CYHEMA or 2-CYEMA).

Experimental Protocol: Quantification via LC-MS/MS

To ensure specificity, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The following protocol is adapted from CDC/NHANES methodologies.

Sample Preparation (Self-Validating System)
  • Matrix: Human Urine (Spot or 24-hour).

  • Internal Standard (IS): Use isotopically labeled analogs (

    
    -1-CYHEMA or 
    
    
    
    -2-CYEMA) to correct for matrix effects and recovery loss.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of urine into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard solution (mix of labeled 1-CYHEMA and 2-CYEMA).

  • Acidification: Add 10 µL of 0.1% Formic Acid to ensure analytes are in the protonated/neutral state for column retention.

  • Centrifugation: Spin at 3000 x g for 10 mins to remove particulates.

  • Direct Injection: Inject 5-10 µL of the supernatant directly into the LC-MS/MS system (Dilute-and-Shoot method minimizes analyte loss).

Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Rationale: The T3 bonding is superior for retaining polar organic acids like mercapturates.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3][4]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Mercapturic acids ionize best as [M-H]⁻).

MRM Transitions (Critical for Specificity)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanism
1-CYHEMA 231.0102.0Loss of N-acetyl-cysteine moiety
2-CYEMA 215.086.0Cleavage of thioether bond
IS (Internal Std) Matches labeled massMatches labeled fragmentReference

Analytical Workflow Visualization

This diagram outlines the logical flow from sample collection to data validation, ensuring a "self-validating" process via internal standardization.

Analytical_Workflow Sample Urine Sample (Smoker/Occupational) IS_Add Add Internal Standard (13C or Deuterated) Sample->IS_Add Normalization Prep Centrifugation & Acidification (Remove Particulates) IS_Add->Prep LC UPLC Separation (C18 HSS T3 Column) Prep->LC Direct Injection MS ESI(-) MS/MS (MRM Mode) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Peak Integration

Caption: LC-MS/MS workflow using Isotope Dilution for precise quantification of 1-CYHEMA.

References

  • De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) and N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (1CYHEMA).[1][5] Journal of Exposure Science & Environmental Epidemiology.[6] Link

  • Scherer, G., et al. (2013). Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatographic Science.[7][8] Link

  • Fennell, T. R., et al. (1991). Metabolism of acrylonitrile to N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine in male F344 rats. Toxicology and Applied Pharmacology. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile: Metabolism and Biomarkers. CDC.[9] Link

Sources

Comparative Analysis of Mercapturic Acid Biomarkers for Acrylonitrile Exposure

[1][2]

Executive Summary

In the assessment of acrylonitrile (AN) exposure, the shift from non-specific markers (like thiocyanate) to specific mercapturic acid conjugates represents a critical evolution in toxicological precision. This guide provides a comparative technical analysis of the two primary urinary biomarkers: N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) .

While both metabolites result from glutathione (GSH) conjugation, they differ fundamentally in their metabolic origin and specificity. CEMA is the direct conjugation product and serves as the "gold standard" for specificity. HEMA , formed via an oxidative pathway, is confounded by exposure to ethylene oxide and vinyl chloride, rendering it less definitive in isolation. This guide details the mechanistic pathways, analytical protocols (LC-MS/MS), and validation criteria required to utilize these biomarkers effectively in clinical and industrial hygiene settings.

Metabolic Landscape & Mechanistic Origins

To interpret bioanalytical data correctly, one must understand the dual metabolic pathways of acrylonitrile. The ratio of CEMA to HEMA is dictated by the competition between direct GSH conjugation and Cytochrome P450 2E1 oxidation.

The Dual Pathway Mechanism

Acrylonitrile is metabolized via two distinct routes:

  • Direct Conjugation (CEMA Pathway): Michael addition of glutathione to the double bond of AN. This is the major detoxification route.

  • Oxidative Activation (HEMA Pathway): Epoxidation by CYP2E1 to form 2-cyanoethylene oxide (CEO), followed by GSH conjugation. Note that CEO is mutagenic.

AN_MetabolismANAcrylonitrile (AN)CYPCYP2E1(Oxidation)AN->CYPMinor RouteGSTGST / Direct(Michael Addition)AN->GSTMajor RouteCEO2-Cyanoethylene Oxide(CEO)CYP->CEOGSH_ANS-(2-cyanoethyl)glutathioneGST->GSH_ANGSH_CEOS-(2-hydroxyethyl)glutathioneCEO->GSH_CEO+ GSHCEMACEMA(Specific Biomarker)GSH_AN->CEMAAcetylation(Kidney)HEMAHEMA(Non-Specific)GSH_CEO->HEMAAcetylationEOEthylene Oxide(Confounder)EO->GSH_CEODirect Conjugation

Figure 1: Metabolic fate of Acrylonitrile. Note the convergence of Ethylene Oxide (EO) and AN pathways on HEMA, creating a specificity gap.

Comparative Analysis: CEMA vs. HEMA

The following matrix compares the utility of both biomarkers. For high-fidelity exposure assessments, CEMA is the requisite choice, while HEMA provides adjunctive data regarding oxidative stress potential (CEO formation).

FeatureCEMA (N-acetyl-S-(2-cyanoethyl)-L-cysteine)HEMA (N-acetyl-S-(2-hydroxyethyl)-L-cysteine)
Specificity High. Specific to acrylonitrile (and minorly acrylamide).Low. Shared metabolite with Ethylene Oxide (EO) and Vinyl Chloride.
Metabolic Origin Direct Michael addition (Detoxification).Epoxidation (CYP2E1)

Hydrolysis/Conjugation.
Abundance Major metabolite (~20-50% of dose).Minor metabolite (varies by CYP activity).
Half-Life (Urine) ~8 hours.~7-9 hours.
Confounders Smoking (Tobacco smoke contains AN).Smoking, Industrial EO exposure, Endogenous ethylene.
Basal Levels Non-smokers: < 5-10 µg/L.Smokers: 100-300+ µg/L.Non-smokers: Detectable (due to endogenous/environmental EO).
Analytical Target Primary Quantifier. Secondary/Mechanistic Indicator.
The "Smoking Gun" Confounder

Smoking is the primary non-occupational source of acrylonitrile.

  • Protocol Impact: In clinical studies, subjects must be stratified by smoking status (cotinine verification).

  • Data Insight: CEMA levels in smokers are typically 10-50 fold higher than in non-smokers. HEMA levels are also elevated but less dramatically due to high background noise from other sources.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating workflow for the simultaneous quantification of CEMA and HEMA in human urine.

Reagents & Standards
  • Analytes: Authentic standards for CEMA and HEMA (>98% purity).

  • Internal Standards (IS): Isotope-labeled analogs are mandatory to correct for matrix effects.

    • 
      -CEMA or 
      
      
      -CEMA
    • 
      -HEMA
      
  • Matrix: Drug-free human urine (pooled) for calibration curves.

Analytical Workflow

Analytical_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisUrineUrine Sample(1 mL)AcidAcidification(Formic Acid to pH < 3)Urine->AcidStabilize thiolsIS_AddAdd Internal Standards(13C-CEMA, d4-HEMA)Acid->IS_AddSpinCentrifugation(10,000 x g, 10 min)IS_Add->SpinSPESolid Phase Extraction(Polymeric HLB)Spin->SPEClean-upLCUPLC Separation(C18 Column, 1.7 µm)SPE->LCEluate InjectionMSMS/MS Detection(ESI Negative Mode)LC->MSMRM ModeDataQuantification(Ratio Analyte/IS)MS->Data

Figure 2: Analytical workflow ensuring matrix removal and ionization stability.

Step-by-Step Methodology
  • Sample Stabilization:

    • Thaw urine samples at room temperature.

    • Critical Step: Acidify immediately with Formic Acid (approx. 1% v/v) to prevent degradation of mercapturic acids and minimize protein binding.

  • Internal Standard Addition:

    • Aliquot 500 µL of urine.[1]

    • Add 50 µL of Internal Standard mix (1 µg/mL).[1] Vortex for 30s.

  • Solid Phase Extraction (SPE):

    • Rationale: Direct injection ("dilute and shoot") is possible but often suffers from ion suppression in the early eluting region where HEMA appears. SPE is recommended for high-sensitivity applications.

    • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X).

    • Condition: Methanol -> Water (acidified).

    • Load: Acidified urine.

    • Wash: 5% Methanol in 0.1% Formic Acid (removes salts).

    • Elute: 100% Methanol.

    • Reconstitute: Evaporate to dryness and reconstitute in Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-1 min (1% B), linear ramp to 90% B at 5 min.

    • Ionization: ESI Negative Mode (Mercapturic acids ionize strongly in negative mode due to the carboxylic acid group).

MRM Transitions (Precursor Product)

Note: Transitions must be optimized for specific instrument voltages. Common transitions utilize the loss of the N-acetyl group or specific side-chain cleavage.

AnalytePrecursor Ion (

) [M-H]⁻
Product Ion (

)
Type
CEMA 215.0 162.0 Quantifier
215.088.0Qualifier
HEMA 206.0 162.0 Quantifier
206.076.0Qualifier

-CEMA (IS)
218.0 165.0 Quantifier

Validation Requirement: The ion ratio between Quantifier and Qualifier must be within ±20% of the reference standard.

References

  • Schettgen, T., et al. (2002). "Excretion of mercapturic acids of acrylonitrile and acrylamide in urine of smokers and non-smokers." Archives of Toxicology.

  • Fennell, T. R., et al. (2000). "Metabolism of acrylonitrile to (2-cyanoethyl)valine hemoglobin adducts and N-acetyl-S-(2-cyanoethyl)cysteine." Toxicological Sciences.

  • Boogaard, P. J., et al. (1999). "Biomarkers of exposure to acrylonitrile in a polystyrene production plant." Occupational and Environmental Medicine.

  • ACGIH. (2024). "Acrylonitrile: TLV(R) Chemical Substances." American Conference of Governmental Industrial Hygienists.[2]

  • Minet, E., et al. (2011). "Urinary 2-cyanoethylmercapturic acid (CEMA) as a biomarker of acrylonitrile exposure in smokers." Biomarkers.

Beyond Thiocyanate: Advanced Biomarkers for Acrylonitrile Exposure Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the assessment of acrylonitrile (AN) exposure relied heavily on urinary thiocyanate—a non-specific metabolite heavily confounded by dietary factors and smoking. Modern toxicological research has shifted toward highly specific biomarkers that offer superior sensitivity and the ability to distinguish occupational exposure from background sources.

This guide compares the traditional standard against advanced alternatives: Urinary Mercapturic Acids (CEMA) for short-term monitoring and Hemoglobin Adducts (CEVal) for retrospective exposure assessment. We also introduce emerging DNA adduct methodologies for mechanistic insight.

Part 1: Comparative Landscape of AN Biomarkers

The selection of a biomarker depends on the "window of detection" required and the specificity needed to rule out confounders like tobacco smoke (which contains significant AN).

Table 1: Performance Matrix of AN Biomarkers
FeatureThiocyanate (SCN⁻) CEMA (Urinary Metabolite) CEVal (Hb Adduct) 7-CEG (DNA Adduct)
Type Traditional / Non-specificGold Standard (Acute) Gold Standard (Chronic) Mechanistic / Emerging
Analyte

N-acetyl-S-(2-cyanoethyl)-L-cysteineN-(2-cyanoethyl)valine7-(2-cyanoethyl)guanine
Matrix UrineUrineBlood (Erythrocytes)Tissue / WBC DNA
Half-Life 3–14 days~8 hours~120 days (RBC lifespan)Variable (Repair dependent)
Specificity Low (Diet/Smoking interference)High (Specific to AN)High (Specific to AN)High (Direct mutagenic event)
LOD ~1 mg/L~0.5–1.0 µg/L~1–5 pmol/g globin<1 adduct /

nucleotides
Primary Utility Historic/Rough ScreeningDaily/Shift MonitoringCumulative Exposure (4 mos)Carcinogenicity Research

Part 2: Biotransformation & Mechanistic Basis

To understand the superiority of CEMA and CEVal, one must examine the metabolic fate of acrylonitrile. AN is metabolized via two competing pathways: direct conjugation with glutathione (detoxification) or oxidative activation by CYP2E1 (toxification).

Figure 1: Acrylonitrile Biotransformation Pathways

This diagram illustrates the divergence between the direct detoxification pathway (leading to CEMA) and the oxidative pathway (leading to DNA/Protein adducts).

AN_Metabolism AN Acrylonitrile (AN) CYP CYP2E1 (Oxidation) AN->CYP Activation GST GST + GSH (Conjugation) AN->GST Direct Conjugation Hb Hemoglobin (N-term Valine) AN->Hb Direct Alkylation CEO 2-Cyanoethylene Oxide (CEO) *Reactive Epoxide* CYP->CEO CEMA CEMA (Urinary Marker) GST->CEMA Acetylation CHEMA CHEMA (Urinary Marker) GST->CHEMA CEO->GST Detoxification DNA DNA (Guanine N7) CEO->DNA Alkylation SCN Cyanide -> Thiocyanate (Non-specific) CEO->SCN Hydrolysis CEVal CEVal Adduct (Cumulative Marker) Hb->CEVal CEG 7-CEG Adduct (Genotoxic Marker) DNA->CEG

Part 3: Deep Dive - Urinary CEMA (The Acute Monitor)

CEMA (N-acetyl-S-(2-cyanoethyl)-L-cysteine) is the primary urinary metabolite derived from the direct conjugation of AN with glutathione.

Why it is the Superior Alternative

Unlike thiocyanate, CEMA is not found in the urine of unexposed non-smokers (LOD < 1 µg/L). In smokers, CEMA levels correlate strongly with the number of cigarettes smoked, serving as a dual marker for occupational AN exposure and tobacco use.

  • Sensitivity: Capable of detecting exposure at air concentrations < 0.1 ppm.

  • Differentiation: A cutoff of 27 pmol/mL has been shown to distinguish smokers from non-smokers with >99% sensitivity and specificity [1].[1][2]

Experimental Protocol: UPLC-MS/MS for CEMA

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.

Reagents:

  • Internal Standard (IS):

    
    -CEMA or 
    
    
    
    -CEMA.
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Thaw urine and centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Aliquot 100 µL urine; add 10 µL IS solution (100 ng/mL).

  • Acidification: Add 10 µL Glacial Acetic Acid (stabilizes mercapturic acids).

  • Solid Phase Extraction (SPE):

    • Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load sample. Wash with 5% MeOH.

    • Elute with 1 mL 100% MeOH.

  • Reconstitution: Evaporate eluate under

    
     and reconstitute in 100 µL Mobile Phase A.
    
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3, 1.8 µm).

    • Ionization: ESI Negative Mode.

    • Transitions (MRM):

      • CEMA: m/z 216

        
         162 (Quantifier).
        
      • IS (

        
        -CEMA): m/z 219 
        
        
        
        165.

Part 4: Deep Dive - Hemoglobin Adducts (The Chronic Monitor)

CEVal (N-(2-cyanoethyl)valine) is formed when AN alkylates the N-terminal valine of hemoglobin chains. Because erythrocytes have a lifespan of ~120 days, CEVal integrates exposure over the preceding 4 months.

The "FIRE" Method (Fluorescein Isothiocyanate Reagent)

Traditionally, Hb adducts were measured using the "Modified Edman Degradation" requiring complex GC-MS derivatization.[4] The modern FIRE procedure adapts Edman degradation for LC-MS/MS using fluorescein isothiocyanate (FITC), significantly simplifying the workflow and improving sensitivity [2].

Figure 2: The FIRE Analytical Workflow

Visualizing the steps from whole blood to LC-MS/MS detection using FITC derivatization.

FIRE_Method cluster_0 Sample Preparation cluster_1 The FIRE Reaction cluster_2 Analysis Blood Whole Blood / Erythrocytes Lysis Cell Lysis (Water/Ultrasound) Blood->Lysis Precip Globin Precipitation (Acidified Acetone) Lysis->Precip Deriv Add FITC Reagent (Fluorescein Isothiocyanate) Precip->Deriv Incubate Incubation (37°C, pH 7.4, Overnight) Deriv->Incubate Cleave Edman Cleavage (Releases Val-FTH-Adduct) Incubate->Cleave SPE SPE Cleanup (Remove excess FITC) Cleave->SPE LCMS LC-MS/MS Analysis (Target: CEVal-FTH) SPE->LCMS

Protocol: FIRE Method for CEVal
  • Globin Isolation: Precipitate globin from lysed RBCs using cold acidified acetone. Wash x3 to remove free heme.

  • Derivatization: Dissolve 5 mg globin in PBS (pH 7.4). Add FITC reagent.[5]

  • Incubation: Shake at 37°C for 18 hours. The FITC binds to the N-terminal valine and induces cleavage, releasing the adduct as a fluorescein thiohydantoin (FTH) derivative.[6]

  • Purification: Pass reaction mixture through a Mixed-Mode Anion Exchange SPE cartridge to remove unreacted FITC (which is highly anionic).

  • Quantification: Analyze by LC-MS/MS (ESI Positive). Monitor the specific transition for the CEVal-FTH derivative.

Part 5: Emerging Frontiers - DNA Adductomics

While protein adducts measure exposure, DNA adducts measure the "biologically effective dose" relevant to carcinogenesis. The primary AN-DNA adduct is 7-(2-cyanoethyl)guanine (7-CEG) .

  • Significance: 7-CEG is a depurinating adduct, meaning it destabilizes the glycosidic bond, leading to abasic sites (a mutagenic lesion).

  • Detection Challenge: These adducts are thermally labile, making LC-MS/MS (ESI) the only viable detection method (GC-MS degrades them).

  • Methodology: Requires enzymatic hydrolysis of DNA (DNase I + Phosphodiesterases) followed by ultra-sensitive UPLC-MS/MS monitoring of the neutral loss of deoxyribose [3].[7]

References

  • Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Source:[1] National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • LC-MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Source: Archives of Toxicology (Springer). URL:[Link]

  • Toxicological Profile for Acrylonitrile. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

Sources

Technical Comparison: HPLC-UV vs. LC-MS/MS for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA).

The Verdict:

  • LC-MS/MS is the mandatory gold standard for biological monitoring (urine/plasma) due to the trace-level concentrations of CHEMA (<10 µg/L) and the lack of a strong chromophore.

  • HPLC-UV is restricted to raw material purity analysis or high-dose in vitro toxicology studies where analyte concentrations exceed 1–5 mg/L. It lacks the sensitivity and selectivity required for human biomarker analysis.

Analyte Profile & Biological Context[1][2][3][4][5][6]

Analyte: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) Origin: CHEMA is a specific mercapturic acid metabolite of Acrylonitrile (AN) .[1][2][3] Unlike the direct conjugation product (CEMA), CHEMA is derived from the oxidative pathway involving the genotoxic intermediate 2-cyanoethylene oxide (CEO) . Significance: Quantifying CHEMA is critical for assessing the "genotoxic burden" of acrylonitrile exposure (e.g., from smoking or industrial plastics manufacturing).

Metabolic Pathway Visualization

MetabolicPathway AN Acrylonitrile CEO 2-Cyanoethylene Oxide (Genotoxic Epoxide) AN->CEO CYP2E1 (Oxidation) Conj S-(1-cyano-2-hydroxyethyl)glutathione CEO->Conj GSTs GSH + Glutathione (GSH) GSH->Conj CHEMA CHEMA (Urinary Metabolite) Conj->CHEMA Peptidases & N-Acetyltransferase

Figure 1: Formation of CHEMA via the oxidative metabolic pathway of acrylonitrile.

Method A: HPLC-UV (The "Traditional" Approach)

Principle

HPLC-UV relies on the absorption of light by the N-acetylcysteine moiety. CHEMA lacks a conjugated π-system, resulting in weak UV absorption, primarily driven by the amide bond and the sulfur atom.

Critical Limitations
  • Weak Chromophore: The absorption maximum (

    
    ) is near 200–210 nm . At this wavelength, many urinary matrix components (urea, creatinine, organic acids) also absorb strongly, causing severe baseline noise.
    
  • Sensitivity: The Limit of Quantitation (LOQ) is typically in the mg/L (ppm) range. This is insufficient for detecting environmental or smoking-related exposure, which typically results in urinary levels of 1–200 µg/L.

Recommended Protocol (High-Concentration Only)

Use this only for synthetic standards or high-dose animal studies.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 10 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 v/v).

    • Note: Low pH is essential to suppress the ionization of the carboxylic acid, ensuring retention on the C18 column.

  • Wavelength: 210 nm.

  • Flow Rate: 1.0 mL/mL.

Method B: LC-MS/MS (The "Modern Standard")

Principle

LC-MS/MS utilizes electrospray ionization (ESI) in negative mode ([M-H]⁻) followed by Selected Reaction Monitoring (SRM). This method filters out matrix noise by selecting the specific precursor-to-product ion transition, allowing for sub-ppb sensitivity.

Mechanistic Insight
  • Ionization: The carboxylic acid group deprotonates easily in negative mode.

  • Fragmentation: The collision-induced dissociation (CID) of the precursor (m/z 231) typically yields a neutral loss of water (18 Da) or cleavage of the N-acetyl group, providing a unique spectral fingerprint.

Validated Protocol (Biomonitoring)
  • Sample Prep: Dilute-and-Shoot (1:10 dilution with mobile phase) or Solid Phase Extraction (SPE) using Strong Anion Exchange (SAX) cartridges to remove neutral interferences.

  • Column: UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) – High retention for polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 0% B (0-1 min)

    
     30% B (5 min).
    
MS/MS Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
CHEMA 231.3 213.1 Quantifier-15
231.3128.0Qualifier-25
d3-CHEMA (IS) 234.3216.1Internal Std-15

Comparative Performance Analysis

The following table contrasts the capabilities of both methods based on experimental data derived from acrylonitrile exposure studies.

FeatureHPLC-UV (210 nm)LC-MS/MS (QqQ)
Limit of Quantitation (LOQ) ~500–1000 µg/L0.5–1.0 µg/L
Selectivity Low (High matrix interference)High (Mass-specific detection)
Sample Volume Large (50–100 µL injection)Small (2–5 µL injection)
Throughput Slow (15–20 min run times)Fast (3–5 min UPLC runs)
Application Purity check of synthetic standardsClinical/Occupational Biomonitoring
Analytical Decision Tree

DecisionTree Start Start: Select Method for CHEMA ConcCheck Expected Concentration? Start->ConcCheck High High (> 1 mg/L) (e.g., Synthesis, Stock Soln) ConcCheck->High Low Trace (< 100 µg/L) (e.g., Urine, Plasma) ConcCheck->Low UV Method: HPLC-UV (Cost-effective, Simple) High->UV MS Method: LC-MS/MS (Required for Sensitivity) Low->MS

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Experimental Considerations & Troubleshooting

Isomer Separation

CHEMA contains chiral centers. While standard LC-MS/MS methods often quantify it as a single peak (sum of diastereomers), advanced toxicology may require chiral separation.

  • HPLC-UV: Cannot distinguish isomers without derivatization.

  • LC-MS/MS: Can resolve diastereomers using chiral columns (e.g., Chiralpak AD-RH) if required for mechanistic studies.

Matrix Effects (LC-MS/MS)

Urine contains high salt and creatinine levels which can suppress the electrospray signal.

  • Solution: Use a deuterated internal standard (d3-CHEMA ) to correct for ionization efficiency variations. If d3-CHEMA is unavailable, d3-CEMA (the 2-cyanoethyl analog) is a viable surrogate.

Stability

CHEMA is relatively stable in acidic urine (pH < 4).

  • Protocol: Acidify urine samples immediately upon collection with HCl or Formic Acid to prevent bacterial degradation or spontaneous hydrolysis.

References

  • Schettgen, T., et al. (2012).[3] "Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS." Talanta, 99, 489-496.

  • Li, P., et al. (2013). "Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatographic Science, 52(7), 719-724.

  • Fennell, T. R., et al. (1988). "N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile."[2] Archives of Toxicology, 61(6), 484-488.[2]

  • Minet, E., et al. (2011). "Urinary biomarkers of exposure to acrylonitrile in tobacco smokers." Biomarkers, 16(8), 670-679.

Sources

proficiency testing for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine analysis in clinical labs

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Comparison Guide: Analytical Validations and Proficiency Testing for N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA)

Executive Summary

This guide provides a technical analysis of the quantification of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (referred to herein as CHEMA or 1CYHEMA ), a specific oxidative metabolite of acrylonitrile (AN). While often grouped with its direct-conjugation analogue CEMA (N-Acetyl-S-(2-cyanoethyl)cysteine), CHEMA represents a distinct metabolic pathway (cytochrome P450-mediated epoxidation) and requires specialized analytical considerations.

This document compares the Modern Isotope-Dilution LC-MS/MS Workflow (the "Product" standard) against legacy GC-MS and Conventional HPLC-UV methods. It establishes a framework for proficiency testing (PT) participation, specifically referencing schemes like G-EQUAS , and addresses the critical issue of thermal instability in legacy protocols.

Metabolic Context & Target Analyte Definition

To ensure analytical specificity, one must distinguish between the two primary mercapturic acid metabolites of acrylonitrile.

  • CEMA (2CYEMA): Formed via direct Michael addition of glutathione (GSH) to acrylonitrile. The major urinary metabolite.[1]

  • CHEMA (1CYHEMA): Formed via the oxidation of acrylonitrile to 2-cyanoethylene oxide (CEO) (glycidonitrile) by CYP2E1, followed by GSH conjugation. This is the specific analyte requested.

Clinical Relevance: CHEMA levels reflect the oxidative stress burden and metabolic activation of acrylonitrile, making it a critical biomarker for distinguishing between direct exposure and metabolic susceptibility.[1]

Figure 1: Acrylonitrile Metabolic Pathway & Analytical Targets

MetabolicPathway AN Acrylonitrile (AN) CEO 2-Cyanoethylene Oxide (Epoxide) AN->CEO CYP2E1 (Oxidation) GSH_Direct Direct GSH Conjugation AN->GSH_Direct Non-enzymatic GSH_Ox GSH Conjugation (GST-mediated) CEO->GSH_Ox CEMA CEMA (N-Acetyl-S-(2-cyanoethyl)cysteine) *Major Metabolite* GSH_Direct->CEMA Acetylation CHEMA CHEMA (N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine) *Target Analyte* GSH_Ox->CHEMA Acetylation

Caption: Divergent metabolic pathways of Acrylonitrile. CEMA represents direct conjugation, while CHEMA (the target) represents the oxidative bioactivation pathway.[1]

Comparative Performance Analysis

The following analysis compares the Optimized LC-MS/MS Workflow against the primary alternative, GC-MS (Derivatized) .

Critical Failure Mode in Alternatives: Thermal Instability

Legacy GC-MS methods require the derivatization (methylation) of mercapturic acids to make them volatile. However, experimental data confirms that CHEMA methyl ester is thermally unstable .[1] Inside a hot GC injector port (>200°C), CHEMA dehydrates to form N-acetyl-S-(1-cyanoethenyl)cysteine, an artifact that leads to false quantification and misidentification [1].

Table 1: Methodological Comparison
FeatureLC-MS/MS (Recommended) GC-MS (Legacy) HPLC-UV (Obsolete)
Analyte Stability High. Analyzed at ambient temperature; no thermal degradation.Low. CHEMA dehydrates in injector port, forming artifacts.[1]High. Stable, but lacks specificity.[1]
Sample Prep Minimal. Dilute-and-shoot or simple SPE.Complex. Requires extraction + derivatization (e.g., methylation).[1]Moderate. Requires extensive cleanup to remove UV interferences.[1]
Sensitivity (LOQ) < 1.0 µg/L. Suitable for general population background monitoring.[2]> 10 µg/L. Suitable only for occupational high-exposure.> 50 µg/L. Insufficient for biomonitoring.[1]
Specificity Excellent. MRM transitions distinguish CHEMA from CEMA and isobaric interferences.Moderate. Relies on retention time; artifacts can co-elute.[1]Poor. High risk of matrix interference in urine.[1]
Throughput High. < 8 min run time.[1]Low. > 30 min per sample (prep + run).Medium. 15-20 min run time.

Proficiency Testing (PT) Framework

Participation in External Quality Assessment (EQA) is mandatory for ISO 15189 accreditation. For Acrylonitrile metabolites, the landscape is specific.

Primary Scheme: G-EQUAS (German External Quality Assessment Scheme)
  • Provider: Institute for Occupational, Social and Environmental Medicine (Erlangen, Germany).[1]

  • Parameter: Parameter 152 typically covers "Acrylonitrile metabolites" [2].[1][3][4]

  • Current Status: While CEMA is a standard analyte in this panel, CHEMA is often an advanced/optional analyte or requires specific request.[1]

  • Strategy: Labs validating CHEMA should participate in the CEMA scheme to validate the general mercapturic acid extraction and LC-MS platform performance. For CHEMA specifically, if no commercial PT is available, labs must perform Inter-Laboratory Comparison (ILC) with a reference lab (e.g., CDC or academic partner).[1]

Figure 2: Proficiency Testing Decision Tree

PT_Workflow Start Start CHEMA Validation Check_GEQUAS Check G-EQUAS Parameter 152 (Acrylonitrile Metabolites) Start->Check_GEQUAS Is_CHEMA_Listed Is CHEMA explicitly listed? Check_GEQUAS->Is_CHEMA_Listed Enroll Enroll in G-EQUAS Is_CHEMA_Listed->Enroll Yes Proxy_Validation Enroll for CEMA (Proxy) + Initiate ILC for CHEMA Is_CHEMA_Listed->Proxy_Validation No ILC_Steps Inter-Laboratory Comparison (ILC): 1. Exchange 10 blind samples with Ref Lab 2. Calculate % Bias & CV 3. Target: Bias < ±15% Proxy_Validation->ILC_Steps

Caption: Strategy for validating CHEMA when explicit commercial PT schemes are unavailable.

Recommended Experimental Protocol (LC-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS), the gold standard for clinical toxicology.[1]

Reagents & Standards
  • Target: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA).[5][6]

  • Internal Standard (IS):

    
    -CHEMA or 
    
    
    
    -CEMA (if matched IS is unavailable, use
    
    
    -CEMA but validate retention time separation).
  • Matrix: Pooled human urine (non-smoker) for calibration.

Step-by-Step Workflow
  • Sample Preparation (Dilute-and-Shoot):

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

    • Transfer 100 µL of supernatant to a 96-well plate.

    • Add 10 µL of Internal Standard solution (5 µg/mL).

    • Dilute with 890 µL of 0.1% Formic Acid in Water.[1]

    • Note: For dirty matrices, use Online-SPE or PLD (Phospholipid Depletion) plates, though dilute-and-shoot is sufficient for most clinical applications [3].

  • LC Parameters:

    • Column: Waters HSS T3 (C18), 2.1 x 100 mm, 1.8 µm.[1] (Critical: High aqueous stability is required for retaining polar mercapturic acids).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (1% B), 1-6 min (Linear to 30% B), 6-7 min (95% B Wash).

  • MS/MS Parameters (ESI Negative Mode):

    • Mercapturic acids ionize best in negative mode (

      
      ).
      
    • Source Temp: 500°C.

    • Transitions:

      • CHEMA:

        
         (Quantifier, loss of acetyl-group fragment), 
        
        
        
        (Qualifier).[1]
      • CEMA (Co-analyte):

        
         (Note: CEMA and CHEMA are isobaric if not separated chromatographically, but CEMA is typically 
        
        
        
        or
        
        
        depending on hydration/structure.[1] Correction: CEMA MW is 214 (
        
        
        ), CHEMA MW is 230 (
        
        
        ). Re-verification:
        • CEMA (Cyanoethyl):

          
          , MW = 216.[1] 
          
          
          
          .
        • CHEMA (Cyano-hydroxyethyl):

          
          , MW = 232. 
          
          
          
          .
        • Correction applied: Ensure correct mass selection.[1][7]

          • CEMA: m/z 215

            
             162.[1]
            
          • CHEMA: m/z 231

            
             102 (or specific fragment).
            
    • Self-Validation: Always run a neat standard of both to confirm m/z and retention time. CHEMA is more polar and typically elutes before CEMA on a C18 column.

References

  • Müller, G., et al. (1988).[1] N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile.[5] Archives of Toxicology.[1] Link

  • G-EQUAS. (2024). German External Quality Assessment Scheme - Parameter List.Link[8]

  • Schettgen, T., et al. (2009).[1][9] A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry.[2][10] Analytical and Bioanalytical Chemistry.[3][4][7][9][10][11][12][13][14][15][16] Link

  • De Jesús, V. R., et al. (2021).[1][16] Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA).[16][17][18] Journal of Exposure Science & Environmental Epidemiology.[1] Link

  • Scherer, G., et al. (2019).[1][12] Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein.[12] PLOS ONE.[1] Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (often abbreviated as CHEMA or 1-CYHEMA ) is a specific urinary mercapturic acid metabolite derived from acrylonitrile , a potent industrial carcinogen and irritant.

While mercapturic acids are generally considered detoxification end-products, this specific compound retains a cyano (-C≡N) moiety and is chemically related to glycidonitrile (an epoxide intermediate). Therefore, it must be handled not merely as a "waste product," but as a high-potency analytical standard with potential alkylating properties and unknown long-term toxicity profiles.

The "Detoxification Paradox"

Researchers often underestimate metabolites. However, the metabolic pathway of acrylonitrile involves oxidation to 2-cyanoethylene oxide (glycidonitrile) , a highly reactive epoxide, before glutathione conjugation. As a researcher, you must recognize that CHEMA serves as a retrospective biomarker for this toxic alkylation event.

Metabolic Origin & Hazard Identification

The following pathway illustrates why this compound requires strict containment—it is the direct downstream derivative of a high-hazard activation event.

MetabolicPathway Acrylonitrile Acrylonitrile (Parent Toxin) Glycidonitrile 2-Cyanoethylene Oxide (Reactive Epoxide) Acrylonitrile->Glycidonitrile CYP2E1 (Oxidation) GSH_Conj S-(1-cyano-2-hydroxyethyl) glutathione Glycidonitrile->GSH_Conj GST (Conjugation) CHEMA N-Acetyl-S-(1-cyano-2-hydroxyethyl) cysteine (CHEMA) GSH_Conj->CHEMA Mercapturic Acid Pathway

Figure 1: The metabolic genesis of CHEMA. Note that while CHEMA is a stable conjugate, its structural integrity relies on the thioether bond. Thermal degradation (e.g., in GC injectors) can release reactive species.

Risk Assessment & PPE Matrix

Core Principle: Treat as a Potential Carcinogen & Chemical Irritant . Although specific LD50 data for this metabolite is sparse compared to acrylonitrile, the presence of the nitrile group and its status as a research standard dictates Universal Precautions for high-potency compounds.

Personal Protective Equipment (PPE) Specifications
ComponentSpecification (Standard)Specification (High Risk / Spill)Scientific Rationale
Respiratory Fume Hood (Class II, Type A2 or B2)N95/P100 Respirator (if outside hood)The compound is often an oil or hygroscopic solid. Aerosolization during weighing is the primary inhalation risk.
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Silver Shield / Laminate (under Nitrile)Nitriles generally resist biologicals, but double gloving prevents micro-perforation exposure during solvent dissolution.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesStandard safety glasses are insufficient for liquid splashes of cyano-organic solvents.
Body Protection Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coverall Prevents absorption through street clothes. The compound is lipophilic (logP ~ -0.6 to 0.5) and can penetrate fabrics.

Operational Protocols: Handling & Dissolution

Objective: Prepare a stock solution with zero operator exposure.

A. Physical State Verification

CHEMA is frequently supplied as a viscous yellow oil or a hygroscopic solid (depending on salt form, e.g., dicyclohexylamine salt vs. free acid).

  • Caution: If the compound appears as an oil, do not attempt to weigh it on an open balance. Oils spread rapidly and are difficult to contain.

B. The "Closed-Loop" Weighing Technique
  • Equilibration: Allow the vial to reach room temperature inside the fume hood to prevent condensation (which causes hydrolysis or weighing errors).

  • Static Control: Use an anti-static gun if the material is solid. Mercapturic acids can be "fly-away" powders.

  • Solvent Addition (In-Vial):

    • Do not scoop the substance out.

    • Add the solvent (typically Methanol or DMSO ) directly to the supplier's vial using a gas-tight syringe or positive-displacement pipette.

    • Why? This eliminates the transfer step, reducing the risk of dropping grains or oil droplets on the balance.

  • Dissolution: Vortex the capped vial inside the hood.

  • Aliquot: Transfer the now-dissolved stock solution into aliquots.

C. Storage
  • Temperature: -20°C.

  • Stability: Stable in frozen organic solvent (MeOH) for >6 months. Avoid repeated freeze-thaw cycles, which can degrade the thioether linkage.

Waste Disposal & Deactivation

Critical Hazard: Do not mix with strong acids or oxidizers. Although CHEMA is a stable conjugate, the cyano group theoretically poses a risk of releasing cyanide (HCN) if subjected to strong acids or thermal decomposition.

Disposal Workflow
  • Segregation: Collect all liquid waste containing CHEMA in a container labeled "Hazardous Organic Waste - Contains Nitriles/Sulfur."

  • Do Not Bleach: Do not add bleach (hypochlorite) directly to the waste stream. Bleach can react with sulfur-containing organics to produce toxic chloramines or sulfonyl chlorides.

  • Solid Waste: Contaminated gloves, pipette tips, and vials must be double-bagged and incinerated via a licensed chemical waste contractor.

Emergency Response: Spills & Exposure

Self-Validating Response System: Follow this logic flow to determine the severity of a spill.

SpillResponse Start Spill Detected Assess Is spill > 5mL or outside Fume Hood? Start->Assess Minor Minor Spill (Inside Hood) Assess->Minor No Major Major Spill (Floor/Bench) Assess->Major Yes Action1 1. Cover with absorbent pads. 2. Wipe with 10% detergent. 3. Dispose as Haz Waste. Minor->Action1 Action2 1. Evacuate Lab. 2. Post 'Do Not Enter' signs. 3. Contact EHS/Hazmat. Major->Action2

Figure 2: Decision logic for CHEMA spills. Note that "Major" is defined by location (outside containment) rather than just volume.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) on the skin, as this may enhance absorption of the lipophilic metabolite.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • SrdPharma . N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine Product Data. Retrieved from

  • Linhart, I., et al. (1988). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile.[2][3] Archives of Toxicology. Retrieved from

  • Centers for Disease Control and Prevention (CDC) . Acrylonitrile: Biomonitoring Summary. Retrieved from

  • Cayman Chemical . N-acetyl-L-Cysteine Safety Data Sheet (Analogous Handling). Retrieved from

  • Bladeren, P.J., et al. (1981). Formation of mercapturic acids from acrylonitrile...[3][4]. Drug Metabolism and Disposition.[3] Retrieved from

Sources

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